Oxphos-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H29N3O6S2 |
|---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
(3R)-1-[4-(diethylsulfamoyl)phenyl]sulfonyl-N-(oxetan-3-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C19H29N3O6S2/c1-3-21(4-2)29(24,25)17-7-9-18(10-8-17)30(26,27)22-11-5-6-15(12-22)19(23)20-16-13-28-14-16/h7-10,15-16H,3-6,11-14H2,1-2H3,(H,20,23)/t15-/m1/s1 |
InChI Key |
SXIFPBXRFURVFV-OAHLLOKOSA-N |
Isomeric SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H](C2)C(=O)NC3COC3 |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3COC3 |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of OXPHOS Inhibition in Pancreatic Cancer: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of oxidative phosphorylation (OXPHOS) inhibitors in pancreatic cancer cells. It is intended for researchers, scientists, and drug development professionals actively engaged in oncology and metabolic therapies. While the specific compound "Oxphos-IN-1" is not extensively documented in peer-reviewed literature, this paper synthesizes the established mechanisms of action of well-characterized OXPHOS inhibitors, providing a comprehensive understanding of their therapeutic potential in pancreatic cancer.
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a stark 5-year relative survival rate of just 8%.[1] A growing body of evidence underscores the metabolic plasticity of pancreatic cancer cells, which can shift between glycolysis and oxidative phosphorylation to meet their high energy demands for growth and proliferation.[2] Notably, a subset of pancreatic tumors exhibits high OXPHOS rates, correlating with a dependency on mitochondrial respiration and presenting a unique therapeutic vulnerability.[1][3][4]
Core Mechanism of Action: Targeting Mitochondrial Complex I
The primary mechanism of action for many OXPHOS inhibitors, such as the biguanides metformin and phenformin, as well as novel agents like DX3-213B, involves the direct inhibition of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[1][5][6] This inhibition disrupts the transfer of electrons from NADH to ubiquinone, a critical step in generating the proton gradient necessary for ATP synthesis.
The direct consequences of Complex I inhibition in pancreatic cancer cells are multifaceted:
-
Depletion of Cellular ATP: By disrupting the primary pathway for ATP production, OXPHOS inhibitors induce a severe energy crisis within cancer cells.[5][6] This is particularly effective in tumors that are highly reliant on mitochondrial respiration.
-
Induction of Apoptosis: The profound energetic stress triggered by ATP depletion can activate apoptotic pathways, leading to programmed cell death in cancer cells.[1]
-
Overcoming Chemoresistance: Pancreatic cancer cells with high OXPHOS activity often exhibit resistance to standard chemotherapies like gemcitabine.[1][3][4] By targeting their metabolic engine, OXPHOS inhibitors can re-sensitize these resistant cells to conventional treatments, demonstrating synergistic effects.[1][2][3][4]
-
Alteration of the Tumor Microenvironment: Inhibition of tumor cell OXPHOS can reduce oxygen consumption, potentially alleviating the hypoxic conditions that are a hallmark of the pancreatic tumor microenvironment and contribute to its immunosuppressive nature.[7]
Quantitative Data on OXPHOS Inhibition
The following tables summarize key quantitative data from studies on various OXPHOS inhibitors in pancreatic cancer cell lines.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Compound 23 (DX3-213B) | MIA PaCa-2 | ATP Production (Glucose medium) | Not specified | [5] |
| MIA PaCa-2 | ATP Production (Galactose medium) | 11 nM | [5] | |
| MIA PaCa-2 | NAD+/NADH Ratio | Not specified | [5] | |
| Various N-(1H-indol-4-ylmethyl)benzenesulfonamide and N-(1H-indol-5-ylmethyl)benzenesulfonamide Analogs | Multiple Pancreatic Cancer Cell Lines | ATP Production (Glucose-free) | <1 µM for four compounds | [8] |
| Multiple Pancreatic Cancer Cell Lines | ATP Production (Glucose-free) | <5 µM for four ester analogs | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by OXPHOS inhibition and a typical experimental workflow for assessing the metabolic effects of these inhibitors.
Mechanism of OXPHOS Inhibition in Pancreatic Cancer Cells.
Experimental Workflow for Assessing OXPHOS Inhibitors.
Detailed Experimental Protocols
Seahorse XF Cell Mito Stress Test
This assay measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.
-
Cell Seeding: Pancreatic cancer cells are seeded in a Seahorse XF96 cell culture microplate at an optimized density and allowed to adhere overnight.
-
Inhibitor Treatment: Cells are treated with the OXPHOS inhibitor at various concentrations for a specified duration.
-
Assay Preparation: The cell culture medium is replaced with Seahorse XF base medium supplemented with substrates (e.g., pyruvate, glutamine, glucose) and the plate is incubated in a non-CO2 incubator.
-
Compound Injection: The Seahorse XF96 analyzer sequentially injects oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples oxygen consumption from ATP production), and a mixture of rotenone/antimycin A (Complex I and III inhibitors, respectively) to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Analysis: OCR is measured in real-time and the data is analyzed to determine the effects of the OXPHOS inhibitor on mitochondrial function.
CellTiter-Glo® Luminescent Cell Viability Assay for ATP Measurement
This assay quantifies ATP, indicating the energy status of the cell population.
-
Cell Plating: Cells are plated in an opaque-walled multiwell plate.
-
Inhibitor Treatment: Cells are treated with the OXPHOS inhibitor.
-
Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added to each well.
-
Incubation: The plate is mixed on an orbital shaker to induce cell lysis and incubated at room temperature to stabilize the luminescent signal.
-
Luminescence Measurement: The luminescence, which is proportional to the amount of ATP present, is measured using a luminometer.
Future Directions and Conclusion
Targeting oxidative phosphorylation represents a promising therapeutic strategy for a subset of pancreatic cancers. The heterogeneity of metabolic phenotypes in PDAC highlights the importance of identifying biomarkers, such as high OXPHOS activity or enrichment of mitochondrial respiratory complex I, to select patients who are most likely to benefit from this therapeutic approach.[1][2][3][4] Further research into the synergistic effects of OXPHOS inhibitors with standard chemotherapy and immunotherapy is warranted to advance this promising treatment modality for pancreatic cancer. The development of potent and specific OXPHOS inhibitors, such as the recently reported benzene-1,4-disulfonamides, holds significant potential for improving patient outcomes in this challenging disease.[5][6]
References
- 1. Targeting Mitochondrial Complex I Overcomes Chemoresistance in High OXPHOS Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic plasticity in pancreatic cancer: The mitochondrial connection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Mitochondrial Complex I Overcomes Chemoresistance in High OXPHOS Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. researchgate.net [researchgate.net]
The Discovery and Synthesis of Oxphos-IN-1 (Compound 2): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of Oxphos-IN-1, also referred to in scientific literature as compound 2 or DX2-201. This potent inhibitor of oxidative phosphorylation (OXPHOS) represents a promising lead compound in the development of novel cancer therapeutics that target cellular metabolism.
Introduction to Oxidative Phosphorylation as a Therapeutic Target
Oxidative phosphorylation (OXPHOS) is the primary metabolic pathway for ATP production in most eukaryotic cells and occurs within the mitochondria.[1][2] The process involves a series of protein complexes (Complexes I-V) in the inner mitochondrial membrane that facilitate electron transport and generate a proton gradient, which in turn drives ATP synthesis.[1][3] While both normal and cancerous cells utilize OXPHOS, certain cancer subtypes exhibit a heightened dependence on this pathway for survival and proliferation, making it a compelling target for therapeutic intervention.[4] Inhibition of OXPHOS, particularly Complex I, can lead to energy depletion, impaired biosynthesis of essential molecules like aspartate, and ultimately, cancer cell death.[5]
Discovery of this compound (Compound 2)
This compound (compound 2) was identified through a phenotypic screening campaign designed to discover novel inhibitors of oxidative phosphorylation. The initial screen of a diverse 4,000-compound library led to the discovery of a hit compound, a benzene-1,4-disulfonamide, referred to as compound 1.[4] This initial hit was a racemic mixture. Subsequent separation and testing of the enantiomers revealed that the R-enantiomer, designated as compound 2 (DX2-201), was significantly more potent than its S-enantiomer (compound 3).[4] This stereospecific activity suggested a specific biological target.[4]
Synthesis of this compound (Compound 2)
While the specific synthesis scheme for this compound (compound 2) is detailed within proprietary research, the general synthetic route for the benzene-1,4-disulfonamide series involves standard organic chemistry methodologies. The synthesis of related compounds in the series suggests a modular approach, allowing for the exploration of structure-activity relationships.
Biological Activity and Quantitative Data
This compound (compound 2) has demonstrated potent and specific inhibition of mitochondrial Complex I. Its biological activity has been characterized through various in vitro assays, with the key quantitative data summarized below.
| Assay Type | Cell Line / System | Metric | Value | Reference |
| Cell Growth Inhibition | UM16 Pancreatic Cancer | IC50 | 0.31 µM | [4] |
| ATP Production Inhibition | MIA PaCa-2 (in galactose) | IC50 | 118.5 ± 2.2 nM | [4] |
| Complex I Inhibition | NAD/NADH Assay | IC50 | 312 ± 67 nM | [4] |
Mechanism of Action
This compound (compound 2) exerts its therapeutic effect by directly inhibiting Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[4] This inhibition disrupts the transfer of electrons from NADH to ubiquinone, a critical step in oxidative phosphorylation. The downstream consequences of this inhibition include a decrease in the cellular ATP supply, particularly in cells reliant on OXPHOS, and a disruption of the NAD+/NADH ratio, impacting numerous cellular redox reactions.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound (compound 2) are provided below.
Glucose vs. Galactose (Glu/Gal) Cytotoxicity Assay
This phenotypic screen is designed to identify compounds that selectively inhibit mitochondrial respiration.
-
Principle: Cells grown in high-glucose media can generate ATP through glycolysis. In contrast, when galactose is the primary sugar source, cells are forced to rely on OXPHOS for ATP production, making them highly sensitive to mitochondrial inhibitors.
-
Protocol:
-
Seed cancer cells (e.g., MIA PaCa-2) into 96-well plates in standard high-glucose culture medium and allow them to attach overnight.
-
Prepare two sets of treatment media: one containing high glucose and the other with glucose replaced by galactose.
-
Add serial dilutions of the test compounds (including this compound) to both sets of media.
-
Replace the initial medium in the cell plates with the compound-containing glucose or galactose media.
-
Incubate the plates for a period of 3 days.
-
Assess cell viability using a standard method, such as the MTT assay.
-
Calculate IC50 values for both glucose and galactose conditions. A significantly lower IC50 in galactose indicates selective inhibition of OXPHOS.
-
ATP Production Assay
This assay directly measures the effect of the compound on cellular ATP levels.
-
Protocol:
-
Seed cells in a 96-well plate in galactose-containing medium to ensure reliance on OXPHOS.
-
Treat the cells with varying concentrations of this compound for 24 hours.
-
Following incubation, lyse the cells to release intracellular ATP.
-
Measure ATP levels using a commercial bioluminescence-based ATP assay kit, which utilizes the luciferin-luciferase reaction.
-
Quantify luminescence using a plate reader.
-
Calculate the IC50 for ATP depletion by normalizing the results to untreated controls.
-
Complex I Activity (NAD/NADH) Assay
This biochemical assay directly measures the enzymatic activity of Complex I.
-
Principle: The assay monitors the oxidation of NADH to NAD+ by isolated mitochondrial Complex I.
-
Protocol:
-
Isolate mitochondria from a suitable source (e.g., bovine heart or cultured cells).
-
Prepare a reaction mixture containing isolated mitochondria (or purified Complex I), NADH as the substrate, and a suitable electron acceptor.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction and monitor the decrease in NADH absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of NADH oxidation and determine the IC50 of the inhibitor.
-
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Rationale for Targeting Oxidative Phosphorylation in KRAS-Mutated Pancreatic Cancer: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Pancreatic ductal adenocarcinoma (PDAC), predominantly driven by activating mutations in the KRAS oncogene, remains one of the most lethal malignancies due to its aggressive nature and profound resistance to conventional therapies. A growing body of evidence highlights a critical metabolic vulnerability in these tumors: a reliance on mitochondrial oxidative phosphorylation (OXPHOS). While oncogenic KRAS is known to induce a glycolytic phenotype—the Warburg effect—to support rapid proliferation, it is now clear that PDAC cells also depend on OXPHOS for energy production, biosynthesis of macromolecules, and maintenance of redox homeostasis. This dependency presents a compelling therapeutic window. This technical guide delineates the rationale for targeting OXPHOS in KRAS-mutated PDAC, summarizing the underlying molecular mechanisms, preclinical evidence for the efficacy of OXPHOS inhibitors, and detailed protocols for key experimental assays used in this area of research.
The Dual Metabolic Signature of KRAS-Mutated PDAC
Oncogenic KRAS orchestrates a major reprogramming of cellular metabolism to meet the bioenergetic and biosynthetic demands of uncontrolled cell growth.[1][2] This reprogramming is not a simple switch to glycolysis but rather a complex adaptation involving both glycolytic and oxidative pathways.
-
Enhanced Glycolysis and the Pentose Phosphate Pathway (PPP): Mutant KRAS upregulates glucose transporters (e.g., GLUT1) and glycolytic enzymes, leading to increased glucose uptake and lactate production.[3] A significant portion of this glucose flux is diverted into the pentose phosphate pathway (PPP) to generate NADPH for antioxidant defense and ribose-5-phosphate for nucleotide synthesis.[2]
-
Glutamine Anaplerosis: KRAS-mutated PDAC cells exhibit a heightened dependence on glutamine.[4] Glutamine is catabolized to α-ketoglutarate, which enters the tricarboxylic acid (TCA) cycle to support OXPHOS and provide precursors for the synthesis of other non-essential amino acids and lipids.[5]
-
The Essential Role of OXPHOS: Contrary to the initial belief that cancer cells primarily rely on glycolysis, recent studies have underscored the critical role of OXPHOS in PDAC.[1] Mitochondrial respiration is not only a major source of ATP but is also essential for the generation of reactive oxygen species (ROS) that act as signaling molecules to promote cell proliferation and survival.[2][5] Furthermore, a subpopulation of dormant, therapy-resistant pancreatic cancer cells and cancer stem cells have been shown to be highly dependent on OXPHOS.[6][7][8] This reliance on OXPHOS in residual disease makes it an attractive target to prevent tumor recurrence.[6][7]
Key Signaling Pathways Linking KRAS to OXPHOS
KRAS mutations lead to the constitutive activation of downstream signaling cascades that directly and indirectly influence mitochondrial metabolism.
PI3K/AKT/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. In KRAS-mutated PDAC, this pathway is frequently activated and plays a crucial role in promoting the metabolic reprogramming necessary for tumorigenesis.[9] Activated AKT can stimulate glucose uptake and glycolysis, while mTORC1 can promote mitochondrial biogenesis and function.
MAPK/ERK Pathway
The mitogen-activated protein kinase (MAPK)/ERK pathway is another critical downstream effector of KRAS.[10] This pathway regulates the expression of key transcription factors, such as MYC, which in turn control the expression of genes involved in glucose and glutamine metabolism.[2] ERK signaling has also been shown to be essential for KRAS-induced anchorage-independent growth, a process that requires mitochondrial ROS production.[5]
KRAS-NRF2 Axis
Nuclear factor erythroid 2-related factor 2 (NRF2) is a key regulator of the cellular antioxidant response. In KRAS-mutated PDAC, NRF2 is often constitutively active and acts in concert with KRAS to drive a metabolic program that supports tumor growth and resistance to oxidative stress.[11][12] NRF2 promotes the expression of genes involved in glycolysis, the PPP, and glutamine metabolism, thereby ensuring a steady supply of reducing equivalents (NADPH) and antioxidant molecules (glutathione) to counteract the high levels of ROS produced by reprogrammed metabolism.[11][12]
Therapeutic Targeting of OXPHOS in Preclinical Models
The dependence of KRAS-mutated PDAC on OXPHOS has been exploited therapeutically in preclinical studies using various small molecule inhibitors. These agents primarily target Complex I of the electron transport chain.
Quantitative Data on OXPHOS Inhibitors
| Inhibitor | Target | Cell Line(s) | IC50 | Key Findings |
| IACS-010759 | Complex I | Multiple PDAC cell lines | 1 - 50 nM | Induces apoptosis; inhibits tumor growth in PDX models; extends progression-free survival after chemotherapy.[5] |
| DX3-213B | Complex I | MIA PaCa-2 | 11 nM | Disrupts ATP generation; inhibits tumor growth in a syngeneic mouse model.[13] |
| BxPC-3 | 50 nM | |||
| Phenformin | Complex I | High-OXPHOS PDAC cells | Not specified | Synergizes with gemcitabine to inhibit tumor growth in orthotopic mouse models. |
| Metformin | Complex I | PDAC preclinical models | Not specified | Inhibits tumor growth and enhances the effect of gemcitabine. |
Effects on Cellular Respiration and Viability
| Inhibitor | Cell Line | Effect on OCR | Effect on ECAR | Effect on Cell Viability |
| IACS-010759 | CLL cells (as a model) | Greatly inhibited | Increased | Minor cell death alone, suggests metabolic plasticity.[7] |
| Phenformin | High-OXPHOS PDAC cells | Decreased | Not specified | Synergistic decrease with gemcitabine. |
| DX3-213B | MIA PaCa-2 | Not specified | Not specified | IC50 of 11 nM.[13] |
Experimental Protocols
General Workflow for Preclinical Evaluation of OXPHOS Inhibitors
Seahorse XF Cell Mito Stress Test
This assay measures key parameters of mitochondrial function by monitoring the oxygen consumption rate (OCR) in real-time.
Principle: Live cells are seeded in a specialized microplate, and OCR is measured before and after the sequential injection of mitochondrial respiratory chain inhibitors: oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples oxygen consumption from ATP production), and a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor).
Methodology:
-
Cell Seeding: Seed pancreatic cancer cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge overnight at 37°C in a non-CO2 incubator with Seahorse XF Calibrant.
-
Assay Medium Preparation: Prepare assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm to 37°C.
-
Cell Plate Preparation: On the day of the assay, replace the growth medium in the cell plate with the pre-warmed assay medium and incubate at 37°C in a non-CO2 incubator for at least 1 hour.
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A at concentrations optimized for the cell line being used.
-
Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and run the Mito Stress Test protocol.
-
Data Analysis: The instrument software calculates OCR and derives key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
13C Metabolic Flux Analysis (MFA)
MFA is a powerful technique to quantify the rates (fluxes) of intracellular metabolic pathways.
Principle: Cells are cultured in a medium containing a stable isotope-labeled substrate, such as [U-13C]-glucose or [U-13C]-glutamine. The labeled atoms are incorporated into downstream metabolites. The distribution of these labeled isotopes in the metabolites is measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This labeling pattern is then used in a computational model of cellular metabolism to calculate the intracellular fluxes.
Methodology:
-
Isotopic Labeling: Culture pancreatic cancer cells with the 13C-labeled substrate for a duration sufficient to reach isotopic steady-state.
-
Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites.
-
LC-MS/MS Analysis: Analyze the metabolite extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the mass isotopomer distributions of key metabolites.
-
Flux Calculation: Use the measured mass isotopomer distributions and a stoichiometric model of the metabolic network in specialized software (e.g., INCA) to estimate the intracellular metabolic fluxes.
-
Data Interpretation: Analyze the calculated fluxes to understand the metabolic rewiring in response to genetic alterations (e.g., KRAS mutation) or drug treatment.
Future Perspectives and Challenges
Targeting OXPHOS in KRAS-mutated PDAC is a promising therapeutic strategy. However, several challenges remain. The metabolic plasticity of cancer cells may allow them to adapt to OXPHOS inhibition by upregulating glycolysis.[7] Therefore, combination therapies that simultaneously target both OXPHOS and glycolysis, or OXPHOS and key signaling pathways, are likely to be more effective. Furthermore, the development of biomarkers to identify patients most likely to respond to OXPHOS-targeted therapies is crucial for the clinical translation of this approach. The heterogeneity of OXPHOS dependency across different tumors and even within a single tumor underscores the need for personalized medicine strategies.
Conclusion
The metabolic reprogramming orchestrated by oncogenic KRAS in pancreatic cancer creates a dependency on OXPHOS, which represents a key vulnerability. Preclinical studies with OXPHOS inhibitors have demonstrated significant anti-tumor activity, particularly in combination with standard chemotherapy. The continued development of potent and selective OXPHOS inhibitors, coupled with a deeper understanding of the underlying metabolic and signaling networks, holds great promise for improving the treatment of this devastating disease. The experimental approaches detailed in this guide provide a framework for the continued investigation of this promising therapeutic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Oncogenic KRAS triggers metabolic reprogramming in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KRAS mutation: The booster of pancreatic ductal adenocarcinoma transformation and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the ERK mitogen-activated protein kinase cascade for the treatment of KRAS-mutant pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | KRAS and NRF2 drive metabolic reprogramming in pancreatic cancer cells: the influence of oxidative and nitrosative stress [frontiersin.org]
- 11. KRAS and NRF2 drive metabolic reprogramming in pancreatic cancer cells: the influence of oxidative and nitrosative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting Mitochondrial Complex I Overcomes Chemoresistance in High OXPHOS Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Mitochondrial Complex I in Pancreatic Tumor Growth: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Pancreatic Ductal Adenocarcinoma (PDAC) remains one of the most lethal malignancies due to its aggressive nature and profound resistance to conventional therapies.[1][2][3] A growing body of evidence points to a metabolic reprogramming in cancer cells, shifting the long-held view of tumors as solely glycolytic entities ("Warburg effect") to a more nuanced understanding where mitochondrial oxidative phosphorylation (OXPHOS) plays a critical role.[4][5][6][7][8] Mitochondria are central to this metabolic plasticity, supplying not only ATP but also essential building blocks for biosynthesis and maintaining redox balance crucial for cell growth, survival, and proliferation.[9][10][11]
Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) is the first and largest enzyme of the electron transport chain (ETC). Its role extends beyond simple energy production; it is a critical regulator of the cellular NAD+/NADH ratio, a key sensor of the cell's metabolic state, and a contributor to reactive oxygen species (ROS) production.[12] In pancreatic cancer, particularly in subtypes with high OXPHOS activity, Complex I has emerged as a key player in tumor progression and a promising therapeutic target.[1][13] This technical guide provides an in-depth exploration of the function of mitochondrial Complex I in pancreatic tumor growth, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling and experimental workflows involved.
The Metabolic Landscape of Pancreatic Cancer: Beyond the Warburg Effect
For decades, the "Warburg effect," or aerobic glycolysis, dominated the understanding of cancer metabolism.[5][6][14] This phenomenon describes the tendency of cancer cells to ferment glucose into lactate, even in the presence of oxygen.[6][8] While glycolysis provides a rapid source of ATP and metabolic intermediates for anabolic processes, it is now clear that many cancer cells, including those in PDAC, possess functional mitochondria and rely on OXPHOS.[4][5][9] This metabolic flexibility allows tumors to adapt to the nutrient-poor and hypoxic tumor microenvironment.[7]
PDAC exhibits significant metabolic heterogeneity, with some tumors being highly glycolytic while others are heavily dependent on OXPHOS.[1][3] This heterogeneity has profound implications for therapy, as the metabolic phenotype can dictate sensitivity to different treatment strategies.[3][13] Notably, PDAC cells that survive the shutdown of the driving KRAS oncogene switch their metabolic dependence from glycolysis to mitochondrial respiration, highlighting OXPHOS as a key mechanism of therapeutic resistance.[15]
Mitochondria are central to this metabolic reprogramming.[9][13] They are involved in:
-
Energy Production: Generating the majority of cellular ATP through OXPHOS.[5][9]
-
Biosynthesis: Supplying precursors for the synthesis of nucleotides, lipids, and amino acids.[10][11]
-
Redox Homeostasis: Maintaining the cellular redox balance, particularly the NAD+/NADH ratio, which is critical for numerous enzymatic reactions.[12]
-
Signaling: Participating in cellular signaling through the production of ROS and regulation of calcium homeostasis.[9][16]
Mitochondrial Complex I: A Critical Node in Tumor Metabolism
Mitochondrial Complex I is a massive multi-subunit enzyme that catalyzes the transfer of electrons from NADH to ubiquinone, coupling this process to the pumping of protons across the inner mitochondrial membrane.[12] This action is the primary entry point for electrons into the ETC and is fundamental for several processes that support tumor growth.
Core Functions Supporting Pancreatic Tumorigenesis
-
Maintaining NAD+/NADH Ratio: By oxidizing NADH to NAD+, Complex I is essential for regenerating the NAD+ pool required for glycolysis and the TCA cycle to continue. This function is critical for providing biosynthetic precursors.[12]
-
ATP Synthesis: The proton gradient established by Complex I is a major contributor to the proton-motive force that drives ATP synthesis by ATP synthase (Complex V).[12] High OXPHOS PDAC cells, in particular, rely on this efficient ATP production for proliferation.[1][16]
-
ROS Production and Signaling: Complex I is a major site of ROS production within the cell. While excessive ROS can be cytotoxic, moderate levels act as signaling molecules that can promote proliferation and survival pathways.[9][16]
-
Regulation of Downstream Signaling: Complex I activity influences major signaling pathways. Inhibition of Complex I leads to NADH accumulation, which can alter the α-ketoglutarate/succinate ratio, thereby destabilizing Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key regulator of the hypoxic response and angiogenesis.[12]
Complex I in Pancreatic Cancer Stem Cells (CSCs)
Pancreatic CSCs, a subpopulation of cells responsible for tumor initiation, metastasis, and chemoresistance, appear to be particularly dependent on mitochondrial function.[17][18][19] Murine pancreatic cancer cells that are resistant to the ablation of the KRAS oncogene exhibit high expression of genes related to mitochondrial function and are highly sensitive to OXPHOS inhibitors.[15][17] This suggests that targeting mitochondrial metabolism, and specifically Complex I, could be an effective strategy to eliminate the highly resilient CSC population.[18]
Data Presentation: Quantitative Insights into Complex I's Role
The following tables summarize quantitative data from key studies, illustrating the impact of Complex I activity and inhibition in pancreatic cancer models.
Table 1: Efficacy of Mitochondrial Complex I Inhibitors in Pancreatic Cancer Models
| Compound | Model System | Concentration / Dose | Effect | Source |
|---|---|---|---|---|
| Phenformin | High OXPHOS PDAC Cells (Panc-1) | 1 mM | Potentiates sensitivity to gemcitabine | [1] |
| Phenformin + Gemcitabine | High OXPHOS Orthotopic Xenograft | N/A | Cooperative anti-tumoral activity | [1] |
| Metformin | PDAC Cell Lines (BxPC-3, MIA PaCa-2) | 5µM (with Rapamycin) | Decreased IC50 of rapamycin | [20] |
| CPI-613 | BxPC-3 Xenograft Mice | 25 mg/kg (weekly IP) | ~2x greater tumor growth inhibition than Gemcitabine | [21] |
| CPI-613 | BxPC-3 Xenograft Mice | 25 mg/kg (weekly IP) | ~4x greater prolongation of survival than Gemcitabine |[21] |
Table 2: Metabolic Characteristics of Pancreatic Cancer Cells
| Cell Line / Tumor Type | Characteristic | Measurement | Finding | Source |
|---|---|---|---|---|
| High OXPHOS PDAC Tumors | Protein Expression | Western Blot | Enriched in mitochondrial respiratory Complex I (NDUFB8 subunit) | [1] |
| Panc-1 (High OXPHOS) | Mitochondrial Mass | Flow Cytometry (MitoTracker) | Significantly higher vs. 5 other PDAC cell lines | [1] |
| Panc-1 (High OXPHOS) | Mitochondrial Membrane Potential | Flow Cytometry (MITO-ID) | Significantly higher vs. 5 other PDAC cell lines | [1] |
| KRAS-Ablated Resistant Cells | Gene Expression | Microarray | Strong expression of genes governing mitochondrial function and respiration | [15] |
| PDAC Cells | Response to Glycolysis Inhibition | Oxygen Consumption Rate (OCR) | Increased OCR under low-glucose conditions or with galactose |[3][13] |
Signaling Pathways and Therapeutic Targeting
The activity of mitochondrial Complex I is intricately linked with major oncogenic signaling pathways in pancreatic cancer. Understanding these connections provides a rationale for therapeutic intervention.
Key Signaling Intersections
-
KRAS Pathway: The KRAS oncogene, mutated in over 90% of PDACs, drives a metabolic shift towards glycolysis.[5][14] However, pancreatic cells can survive KRAS ablation by switching to OXPHOS, indicating a critical role for mitochondrial respiration in therapeutic resistance.[15]
-
AMPK/mTOR Pathway: As potent inhibitors of Complex I, biguanides like metformin and phenformin lead to a decrease in the ATP/AMP ratio.[5] This activates AMP-activated protein kinase (AMPK), a central energy sensor, which in turn inhibits the mTOR pathway, a key regulator of cell growth and proliferation.[5][20]
-
HIF-1α Pathway: Complex I inhibition can lead to an accumulation of NADH. This shifts the balance of TCA cycle intermediates, increasing the α-ketoglutarate/succinate ratio, which promotes the degradation of HIF-1α, a critical factor for tumor adaptation to hypoxia.[12]
The diagram below illustrates the central role of Complex I in these pathways and the mechanism of action for its inhibitors.
Caption: Complex I's role in PDAC signaling and therapeutic targeting.
Therapeutic Strategy: Combining Complex I Inhibitors with Chemotherapy
A key finding is that PDAC tumors display heterogeneity in their reliance on OXPHOS.[1] Tumors with a "high OXPHOS" phenotype are enriched in Complex I and are particularly vulnerable to its inhibition.[1] While Complex I inhibitors like phenformin may have limited efficacy on their own, they act synergistically with standard chemotherapy, such as gemcitabine.[1] The proposed mechanism is that inhibiting mitochondrial respiration in high OXPHOS cells induces an energetic crisis, which enhances the cytotoxic effects of chemotherapy.[1] This suggests a personalized medicine approach where patients could be stratified based on the OXPHOS status of their tumors to identify those most likely to benefit from this combination therapy.[1][13]
The logical workflow for this therapeutic strategy is outlined below.
Caption: Logic for stratifying PDAC patients for combination therapy.
Experimental Protocols
Reproducible and rigorous experimental design is paramount in studying mitochondrial function. This section details methodologies for key experiments cited in the literature.
Isolation of Mitochondria from Tissues and Cultured Cells
This protocol is a generalized procedure based on commercially available kits and standard laboratory practices.
-
Homogenization:
-
For cultured cells: Pellet 20-50 million cells by centrifugation (600 x g, 5 min, 4°C). Wash with ice-cold PBS.
-
For tissues: Mince 50-200 mg of fresh tissue on ice.
-
Resuspend cell pellet or minced tissue in 1.0 mL of ice-cold lysis buffer (e.g., containing 10 mM HEPES, 200 mM mannitol, 70 mM sucrose, 1 mM EGTA, with protease inhibitors).
-
Homogenize using a Dounce homogenizer (20-40 strokes for cells, 15-20 for tissue) on ice.
-
-
Differential Centrifugation:
-
Transfer homogenate to a microcentrifuge tube. Centrifuge at 600-1,000 x g for 10 min at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new tube.
-
Centrifuge the supernatant at 10,000-12,000 x g for 15 min at 4°C to pellet mitochondria.
-
Discard the supernatant (cytosolic fraction).
-
-
Washing and Final Preparation:
-
Resuspend the mitochondrial pellet in 0.5 mL of mitochondrial wash buffer.
-
Repeat the high-speed centrifugation step (10,000 x g, 10 min, 4°C).
-
Resuspend the final mitochondrial pellet in a minimal volume (50-100 µL) of appropriate storage or assay buffer.
-
-
Quantification:
-
Determine the protein concentration of the isolated mitochondria using a standard method like the BCA assay. The final concentration should be at least 0.5 mg/mL for activity assays. Keep samples on ice.[22]
-
Measurement of Mitochondrial Complex I Activity
This colorimetric assay measures the oxidation of NADH and the simultaneous reduction of a specific dye.[23] The specific activity is determined by subtracting the rate in the presence of the Complex I inhibitor, rotenone.
-
Sample Preparation:
-
Isolate mitochondria as described in Protocol 6.1.
-
Dilute mitochondrial samples to a working concentration (typically 1-5 µg of protein per reaction) in the provided Complex I Assay Buffer.[22]
-
-
Reaction Setup (96-well plate):
-
Prepare a "Sample Mix" containing Assay Buffer, decylubiquinone (an electron acceptor), and Complex I Dye.
-
Prepare a "Sample + Inhibitor Mix" that is identical to the "Sample Mix" but also contains rotenone.
-
Add the appropriate mix to designated wells.
-
Add 2 µL of the diluted mitochondrial sample to the wells.
-
-
Initiating the Reaction:
-
Prepare a 1X NADH working solution.
-
Using a multichannel pipette, add 30 µL of 1X NADH to all wells to start the reaction.
-
-
Data Acquisition:
-
Calculation:
-
Calculate the rate of change in absorbance (ΔOD/min) for each sample with and without the inhibitor.
-
Subtract the inhibited rate from the total rate to get the specific Complex I activity.
-
Normalize the activity to the amount of protein loaded per well (e.g., in mU/mg protein).
-
The workflow for this assay is visualized below.
Caption: Experimental workflow for a colorimetric Complex I activity assay.
In Vivo Pancreatic Tumor Models
Orthotopic mouse models, where human or murine pancreatic cancer cells are implanted into the pancreas of an immunodeficient or syngeneic mouse, respectively, are crucial for evaluating therapeutic efficacy in a relevant microenvironment.[1]
-
Cell Preparation: Culture PDAC cells (e.g., high OXPHOS Panc-1 for xenografts) to ~80% confluency. Harvest, wash with PBS, and resuspend in a sterile, serum-free medium or Matrigel at a concentration of 1-5 x 10^6 cells per 50 µL. Keep on ice.
-
Animal Preparation: Anesthetize the mouse (e.g., using isoflurane). Place it in a supine position, and sterilize the upper left abdominal quadrant with betadine and alcohol.
-
Surgical Procedure:
-
Make a small (~1 cm) incision through the skin and peritoneum to expose the spleen and the tail of the pancreas attached to it.
-
Gently exteriorize the spleen and pancreas onto sterile gauze.
-
Using a 30-gauge needle, slowly inject 50 µL of the cell suspension into the tail of the pancreas, creating a visible fluid bleb.
-
Carefully return the organs to the abdominal cavity.
-
Close the peritoneum and skin using sutures or surgical clips.
-
-
Post-Operative Care: Administer analgesics as required and monitor the animal for recovery.
-
Tumor Growth Monitoring & Treatment:
-
Monitor tumor growth using non-invasive imaging (e.g., ultrasound or bioluminescence if cells are luciferase-tagged) or by monitoring animal weight and health.
-
Once tumors are established (e.g., 50-100 mm³), randomize animals into treatment groups (e.g., Vehicle, Gemcitabine, Complex I inhibitor, Combination).
-
Administer treatments according to the planned schedule (e.g., intraperitoneal injections).
-
-
Endpoint Analysis: At the end of the study, euthanize the animals, dissect the tumors, and measure their final weight and volume. Tissues can be used for histological analysis, western blotting, or metabolic studies.[1]
Conclusion and Future Directions
Mitochondrial Complex I is not merely a component of the cell's power-generating machinery but a critical metabolic and signaling hub that is essential for the growth and survival of a significant subset of pancreatic tumors. The metabolic heterogeneity of PDAC, particularly the distinction between glycolytic and high OXPHOS phenotypes, opens a new frontier for personalized medicine.[1][13] The strategy of targeting Complex I, especially in combination with standard chemotherapy, holds considerable promise for high OXPHOS tumors that are often resistant to conventional treatments.
Future research should focus on:
-
Biomarker Development: Refining non-invasive methods or transcriptomic signatures to accurately identify patients with high OXPHOS tumors who would be prime candidates for Complex I-targeted therapies.[13][24]
-
Novel Inhibitors: Developing next-generation Complex I inhibitors with improved potency, selectivity, and pharmacological properties. Mitochondrially-targeted drugs (e.g., MitoMet, MitoTam) represent a promising avenue.[2][10][11]
-
Overcoming Resistance: Investigating the mechanisms by which tumors may develop resistance to Complex I inhibition, such as the upregulation of alternative energy pathways or enhanced mitophagy to remove damaged mitochondria.[10][13]
By continuing to unravel the complexities of mitochondrial metabolism in pancreatic cancer, the scientific community can pave the way for novel, more effective therapeutic strategies to combat this devastating disease.
References
- 1. Targeting Mitochondrial Complex I Overcomes Chemoresistance in High OXPHOS Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [research-repository.griffith.edu.au]
- 3. iris.unito.it [iris.unito.it]
- 4. Mitochondrial Metabolism in PDAC: From Better Knowledge to New Targeting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Therapeutic targeting of the Warburg effect in pancreatic cancer relies on an absence of p53 function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The enhancement of glycolysis regulates pancreatic cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Warburg Effect: How Does it Benefit Cancer Cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial Metabolism in Pancreatic Ductal Adenocarcinoma: From Mechanism-Based Perspectives to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of resistance to mitochondria-targeted therapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 12. Frontiers | The Mitochondrial Complex(I)ty of Cancer [frontiersin.org]
- 13. Metabolic plasticity in pancreatic cancer: The mitochondrial connection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pancreatic.org [pancreatic.org]
- 16. Targeted mitochondrial therapy for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Pancreatic cancer stem cells: Perspectives on potential therapeutic approaches of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Translational assessment of mitochondrial dysfunction of pancreatic cancer from in vitro gene microarray and animal efficacy studies, to early clinical studies, via the novel tumor-specific anti-mitochondrial agent, CPI-613 - Lee - Annals of Translational Medicine [atm.amegroups.org]
- 22. assaygenie.com [assaygenie.com]
- 23. merckmillipore.com [merckmillipore.com]
- 24. Link Identified Between Mitochondria and Pancreatic Cancer | Technology Networks [technologynetworks.com]
An In-depth Technical Guide to IACS-010759: A Potent and Selective OXPHOS Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
IACS-010759 is a potent, selective, and orally bioavailable small-molecule inhibitor of oxidative phosphorylation (OXPHOS). It specifically targets Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC). By inhibiting Complex I, IACS-010759 disrupts cellular respiration, leading to decreased ATP production and induction of apoptosis in cancer cells that are highly dependent on OXPHOS for their metabolic needs. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, biological activities, and relevant experimental protocols for IACS-010759.
Chemical Structure and Properties
IACS-010759 is a complex heterocyclic molecule with the systematic IUPAC name 5-[5-methyl-1-[[3-(4-methylsulfonylpiperidin-1-yl)phenyl]methyl]-1,2,4-triazol-3-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₅H₂₅F₃N₆O₄S |
| Molecular Weight | 562.57 g/mol |
| CAS Number | 1570496-34-2 |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Mechanism of Action
IACS-010759 exerts its biological effects through the potent and selective inhibition of Complex I of the mitochondrial electron transport chain.[1] This inhibition disrupts the transfer of electrons from NADH to ubiquinone, a critical step in aerobic respiration. The consequences of Complex I inhibition by IACS-010759 include:
-
Inhibition of Oxygen Consumption: By blocking the electron transport chain, IACS-010759 leads to a rapid decrease in the cellular oxygen consumption rate (OCR).
-
Depletion of Cellular ATP: The disruption of the proton gradient across the inner mitochondrial membrane impairs the function of ATP synthase, leading to a significant reduction in cellular ATP levels.
-
Induction of Compensatory Glycolysis: In response to the inhibition of OXPHOS, many cancer cells attempt to compensate by upregulating glycolysis, leading to an increase in the extracellular acidification rate (ECAR).[2]
-
Induction of Apoptosis: In cancer cells that are heavily reliant on OXPHOS and have limited glycolytic capacity, the severe energy depletion caused by IACS-010759 triggers the intrinsic apoptotic pathway.[3]
The binding site of IACS-010759 has been localized to the ND1 subunit of Complex I.[1]
Biological Activity
IACS-010759 has demonstrated significant anti-proliferative and pro-apoptotic activity in a variety of cancer cell lines, particularly those exhibiting a high dependence on oxidative phosphorylation.
In Vitro Activity
The in vitro efficacy of IACS-010759 has been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values for cell viability and oxygen consumption rate are summarized below.
| Cell Line | Cancer Type | IC50 (OCR) | IC50 (Viability) | Reference |
| H460 | Non-Small Cell Lung Cancer | 1.4 nM | ~1.4 nM | [4] |
| Mouse Cell Lines | Various | avg. 5.6 nM | - | [4] |
| Rat Cell Lines | Various | 12.2 nM | - | [4] |
| Cynomolgus Monkey Cell Lines | Various | 8.7 nM | - | [4] |
| Primary AML cells | Acute Myeloid Leukemia | - | 10-100 nM | [4] |
In Vivo Activity
Preclinical in vivo studies have shown that IACS-010759 can inhibit tumor growth and improve survival in mouse models of brain cancer and acute myeloid leukemia at well-tolerated doses.[1][5] However, clinical trials in patients with advanced solid tumors and AML were discontinued due to a narrow therapeutic index, with dose-limiting toxicities including elevated blood lactate and neurotoxicity.[6]
Experimental Protocols
This section provides an overview of common experimental methodologies used to characterize the activity of IACS-010759.
Cell Viability Assay (CTG Assay)
Cell viability in response to IACS-010759 treatment can be assessed using the CellTiter-Glo® (CTG) Luminescent Cell Viability Assay.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of IACS-010759 (e.g., 0.1 nM to 10 µM) for 72 hours.
-
CTG Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Luminescence Measurement: Measure luminescence using a plate reader to determine the relative number of viable cells.
-
Data Analysis: Normalize the data to vehicle-treated controls and calculate IC50 values using appropriate software.
Oxygen Consumption Rate (OCR) Assay
The effect of IACS-010759 on mitochondrial respiration is typically measured using a Seahorse XF Analyzer.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Assay Preparation: On the day of the assay, replace the growth medium with Seahorse XF base medium supplemented with substrates (e.g., pyruvate, glutamine) and incubate in a CO₂-free incubator.
-
Instrument Setup: Calibrate the Seahorse XF Analyzer with the provided calibration solution.
-
Compound Injection: Load IACS-010759 into the injector ports of the sensor cartridge.
-
Measurement: Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure baseline OCR before injecting IACS-010759 and then measure the OCR post-injection.
-
Data Analysis: Analyze the OCR data to determine the inhibitory effect of IACS-010759.
Apoptosis Assays
Apoptosis induction by IACS-010759 can be confirmed through various methods:
-
Caspase-3 Activity Assay: Measures the activity of executioner caspase-3, a key mediator of apoptosis.[7]
-
PARP Cleavage: Detects the cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspases via Western blotting.[7]
-
Annexin V/Propidium Iodide Staining: Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells using flow cytometry.
Synthesis
The synthesis of IACS-010759 has been described in the literature.[1] The detailed synthetic scheme is typically provided in the supplementary information of the relevant publications. The process involves a multi-step synthesis of the complex heterocyclic core structure.
Summary and Future Directions
IACS-010759 is a valuable research tool for studying the role of oxidative phosphorylation in cancer and other diseases. Its high potency and selectivity for Complex I make it a powerful probe for dissecting cellular metabolic pathways. While its clinical development was halted due to toxicity, the insights gained from studies with IACS-010759 continue to inform the development of next-generation OXPHOS inhibitors with improved therapeutic windows. Future research may focus on identifying predictive biomarkers for sensitivity to OXPHOS inhibition and exploring combination therapies to overcome metabolic plasticity and enhance anti-tumor efficacy.
References
- 1. IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. glpbio.com [glpbio.com]
- 6. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reliance of Cancer Stem Cells on Oxidative Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Metabolic Plasticity of Cancer Stem Cells
Cancer stem cells (CSCs) represent a subpopulation of cells within a tumor that possess the ability to self-renew and differentiate, driving tumor growth, metastasis, and recurrence.[1] A growing body of evidence suggests that CSCs exhibit remarkable metabolic plasticity, dynamically shifting between glycolysis and oxidative phosphorylation (OXPHOS) to adapt to the fluctuating tumor microenvironment and therapeutic pressures.[2][3] While many cancer cells are characterized by the Warburg effect—a reliance on aerobic glycolysis—a significant number of studies have demonstrated that CSCs, particularly those in a quiescent or drug-resistant state, are highly dependent on mitochondrial OXPHOS for their energy production and survival.[4][5] This metabolic distinction presents a unique vulnerability that can be exploited for targeted cancer therapy.[6][7]
This technical guide provides a comprehensive overview of the reliance of CSCs on OXPHOS, detailing the key signaling pathways involved, experimental methodologies for investigation, and a summary of quantitative data.
The Central Role of OXPHOS in Cancer Stem Cell Function
In contrast to the bulk of rapidly proliferating cancer cells that favor glycolysis, many CSC populations rely on the more efficient ATP production of OXPHOS. This metabolic phenotype is associated with several key characteristics of CSCs:
-
Quiescence and Drug Resistance: Quiescent or slow-cycling CSCs often exhibit lower rates of glycolysis and a greater dependence on OXPHOS.[8] This metabolic state is linked to resistance to conventional chemotherapies and radiotherapies, which primarily target rapidly dividing cells.[5]
-
Maintenance of Stemness: Mitochondrial function is critical for the maintenance of CSC properties.[6] The reliance on OXPHOS helps to maintain a lower production of reactive oxygen species (ROS) compared to a highly active glycolytic state, which can protect CSCs from oxidative stress-induced differentiation or apoptosis.
-
Enhanced ATP Production: OXPHOS generates significantly more ATP per molecule of glucose compared to glycolysis.[9] This efficient energy production is crucial for the long-term survival and self-renewal of CSCs.
Key Signaling Pathways Regulating CSC Metabolism
The metabolic phenotype of CSCs is tightly regulated by a complex network of signaling pathways that control the expression of metabolic genes and mitochondrial biogenesis.
The c-Myc/PGC-1α Axis
A critical determinant of the metabolic state in CSCs is the balance between the transcription factors c-Myc and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).
-
Low c-Myc/High PGC-1α in OXPHOS-dependent CSCs: In pancreatic CSCs, low levels of c-Myc expression allow for the increased expression of PGC-1α.[7][10] PGC-1α is a master regulator of mitochondrial biogenesis and respiration.[11][12] This state promotes a reliance on OXPHOS.
-
High c-Myc in Glycolytic Non-CSCs: In the more differentiated, proliferative cancer cells, c-Myc levels are elevated, which promotes glycolysis and suppresses mitochondrial respiration.[7] c-Myc also plays a role in mitochondrial biogenesis, highlighting its complex, context-dependent function.[13]
Figure 1. The c-Myc/PGC-1α balance in CSCs vs. non-CSCs.
Wnt/β-catenin Signaling
The Wnt/β-catenin pathway, a key regulator of stemness, has also been implicated in the metabolic reprogramming of cancer cells. Aberrant Wnt signaling is often associated with an increase in aerobic glycolysis through the upregulation of key glycolytic enzymes.[6][14][15] However, the intricate crosstalk between Wnt signaling and mitochondrial metabolism in CSCs is an active area of research, with some studies suggesting that inhibition of mitochondrial respiration can suppress Wnt/β-catenin signaling.[16]
Figure 2. Wnt signaling pathway promoting aerobic glycolysis.
Notch Signaling
The Notch signaling pathway is crucial for maintaining CSC phenotypes and has been shown to drive metabolic reprogramming.[1] Aberrant Notch activation can influence glucose metabolism and support tumor progression.[17][18][19] The downstream metabolic effects of Notch signaling can be context-dependent, but it is clear that this pathway is a key player in determining the metabolic state of CSCs.[20]
Figure 3. Canonical Notch signaling pathway.
Quantitative Analysis of Metabolic Differences in CSCs
The metabolic phenotype of CSCs versus non-CSCs has been quantified in various cancer types. The following tables summarize key metabolic parameters.
Table 1: Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR)
| Cancer Type | Cell Population | Basal OCR (pmol O₂/min) | Basal ECAR (mpH/min) | Source |
| Pancreatic Cancer | CSCs | Higher | Lower | [7][10] |
| Non-CSCs | Lower | Higher | [7][10] | |
| Glioblastoma | CSCs | Higher | Lower | [5][8] |
| Non-CSCs | Lower | Higher | [5][8] | |
| Small Cell Lung Cancer | CSCs (uPAR+) | Higher | Lower | [21] |
| Non-CSCs (uPAR-) | Lower | Higher | [21] | |
| Breast Cancer | CSCs | Higher | Lower | [8] |
| Non-CSCs | Lower | Higher | [8] |
Table 2: Glucose Consumption, Lactate Production, and ATP Levels
| Cancer Type | Cell Population | Glucose Consumption | Lactate Production | ATP Levels | Source |
| Pancreatic Cancer | CSCs | Lower | Lower | Higher | [5] |
| Non-CSCs | Higher | Higher | Lower | [5] | |
| Glioblastoma | CSCs | Lower | Lower | Higher | [5][22] |
| Non-CSCs | Higher | Higher | Lower | [5][22] | |
| Small Cell Lung Cancer | CSCs (uPAR+) | Lower | Lower | Higher | [21] |
| Non-CSCs (uPAR-) | Higher | Higher | Lower | [21] | |
| Osteosarcoma | CSCs | Higher | Higher | Higher | [8] |
| Non-CSCs | Lower | Lower | Lower | [8] |
Experimental Methodologies to Investigate CSC Reliance on OXPHOS
A variety of experimental techniques are employed to isolate CSCs and characterize their metabolic phenotype.
Sphere Formation Assay for CSC Enrichment
This assay is based on the principle that CSCs can survive and proliferate in non-adherent, serum-free conditions, forming three-dimensional spheres, while differentiated cells undergo apoptosis.[3]
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from a cancer cell line or primary tumor tissue.
-
Seeding: Plate the cells at a low density (e.g., 1,000-10,000 cells/well) in ultra-low attachment plates.[23]
-
Culture Medium: Use a serum-free medium supplemented with growth factors such as EGF and bFGF.[3]
-
Incubation: Culture the cells for 7-14 days to allow for sphere formation.[4]
-
Analysis: Quantify the number and size of the spheres formed. The sphere-forming efficiency can be calculated to estimate the percentage of CSCs in the initial population.[24]
-
Serial Passaging: To confirm self-renewal capacity, spheres can be dissociated into single cells and re-plated for subsequent rounds of sphere formation.[4]
Figure 4. Workflow for the sphere formation assay.
Seahorse XF Analyzer for Metabolic Profiling
The Seahorse XF Analyzer measures the two major energy-producing pathways—OXPHOS and glycolysis—in real-time by determining the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), respectively.[25]
Protocol:
-
Cell Seeding: Seed CSCs and non-CSCs in a Seahorse XF cell culture microplate and allow them to adhere.[26]
-
Assay Medium: Replace the culture medium with a specialized XF assay medium.[27]
-
Equilibration: Equilibrate the cells in a CO₂-free incubator.[27]
-
Mito Stress Test: Sequentially inject mitochondrial inhibitors (oligomycin, FCCP, and a mixture of rotenone and antimycin A) to measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[28]
-
Data Analysis: The Seahorse software calculates OCR and ECAR values, allowing for the determination of the metabolic phenotype of the cells.[29] The rates of ATP production from glycolysis and OXPHOS can be calculated from this data.[30][31]
MitoTracker Staining for Mitochondrial Mass
MitoTracker dyes are fluorescent probes that accumulate in mitochondria of live cells and can be used to assess mitochondrial mass by flow cytometry or fluorescence microscopy.[32]
Protocol:
-
Dye Preparation: Prepare a working solution of MitoTracker Green FM (which stains mitochondria regardless of membrane potential) in serum-free medium.[33][34]
-
Cell Staining: Incubate the cells with the MitoTracker working solution for 15-45 minutes at 37°C.[33]
-
Washing: Wash the cells to remove excess dye.
-
Analysis: Analyze the stained cells using a flow cytometer or a fluorescence microscope to quantify the fluorescence intensity, which is proportional to the mitochondrial mass.[34]
Therapeutic Targeting of OXPHOS in Cancer Stem Cells
The dependence of CSCs on OXPHOS provides a promising avenue for therapeutic intervention. Several strategies are being explored to target this metabolic vulnerability:
-
Inhibition of the Electron Transport Chain (ETC): Drugs like metformin (a complex I inhibitor) have been shown to selectively target and eliminate CSCs by inducing an energy crisis.[10]
-
Targeting Mitochondrial Biogenesis: Inhibiting the pathways that control the production of new mitochondria, such as the PGC-1α pathway, could deplete the mitochondrial pool in CSCs.
-
Inducing Mitochondrial ROS Production: While CSCs maintain low ROS levels, therapeutic agents that increase mitochondrial ROS can push them beyond a tolerable threshold, inducing apoptosis.
Conclusion and Future Directions
The metabolic landscape of cancer stem cells is complex and heterogeneous. However, a significant body of research highlights a reliance on OXPHOS in many CSC populations, particularly those associated with therapy resistance and tumor recurrence. Understanding the intricate signaling networks that govern this metabolic phenotype and utilizing robust experimental methodologies to probe these pathways are crucial for the development of novel anti-cancer therapies. Targeting the metabolic vulnerabilities of CSCs, specifically their dependence on mitochondrial respiration, holds the potential to eradicate the root of cancer and improve long-term patient outcomes. Future research should focus on further elucidating the context-dependent metabolic profiles of CSCs in different tumor types and developing more specific and potent inhibitors of OXPHOS with favorable therapeutic windows.
References
- 1. Frontiers | Notch signaling in cancer: metabolic reprogramming and therapeutic implications [frontiersin.org]
- 2. Cancer Stem Cell Tumorsphere Formation Protocol [sigmaaldrich.com]
- 3. Isolation of cancer stem cells by sphere formation assay [protocols.io]
- 4. Inside a cancer stem cell researcher’s tool box: Sphere formation | Signals Blog [signalsblog.ca]
- 5. Energy metabolism in cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cancer stem cell metabolism: target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Energy metabolism of cancer: Glycolysis versus oxidative phosphorylation (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MYC/PGC-1α Balance Determines the Metabolic Phenotype and Plasticity of Pancreatic Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PGC-1 Coactivators: Shepherding the Mitochondrial Biogenesis of Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PGC-1α mediates mitochondrial biogenesis and oxidative phosphorylation to promote metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MYC and Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Wnt Signaling in Cancer Metabolism and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of Wnt signaling pathway in tumor metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Notch Signaling Regulates Mitochondrial Metabolism and NF-κB Activity in Triple-Negative Breast Cancer Cells via IKKα-Dependent Non-canonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Notch signaling in cancer: metabolic reprogramming and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Sphere-Formation Assay: Three-Dimensional in vitro Culturing of Prostate Cancer Stem/Progenitor Sphere-Forming Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Melanoma Stem Cell Sphere Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. An Optimized Workflow for the Analysis of Metabolic Fluxes in Cancer Spheroids Using Seahorse Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 28. 4.12. Seahorse Metabolic Studies [bio-protocol.org]
- 29. agilent.com [agilent.com]
- 30. Calculating ATP production rates from oxidative phosphorylation and glycolysis during cell activation | bioRxiv [biorxiv.org]
- 31. Quantifying intracellular rates of glycolytic and oxidative ATP production and consumption using extracellular flux measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 32. emulatebio.com [emulatebio.com]
- 33. abcam.com [abcam.com]
- 34. Measurement of Mitochondrial Mass by Flow Cytometry during Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Vulnerability of Pancreatic Cancer to OXPHOS Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, characterized by a dense, desmoplastic stroma that creates a hypoxic and nutrient-deprived tumor microenvironment. This metabolic stress forces a profound reprogramming of cancer cell metabolism. While the Warburg effect, or aerobic glycolysis, has long been a focus, there is mounting evidence that many pancreatic cancers are highly dependent on oxidative phosphorylation (OXPHOS) for survival, proliferation, and therapeutic resistance. This reliance on mitochondrial respiration presents a critical metabolic vulnerability that can be exploited for therapeutic intervention.
This technical guide provides an in-depth overview of the core principles and practical data surrounding the targeting of OXPHOS in pancreatic cancer. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working to advance novel therapeutic strategies for this devastating disease.
Quantitative Data on OXPHOS Inhibitors in Pancreatic Cancer
The following tables summarize the preclinical efficacy of key OXPHOS inhibitors that have been investigated in pancreatic cancer models.
Table 1: In Vitro Efficacy of OXPHOS Inhibitors in Pancreatic Cancer Cell Lines
| Inhibitor | Target(s) | Cell Line | IC50 | ATP Reduction | Oxygen Consumption Rate (OCR) Reduction | Reference |
| Devimistat (CPI-613) | PDH, KGDH | 6606PDA | 254 µM | - | - | [1] |
| AsPC-1 | - | - | - | [2] | ||
| PANC-1 | - | - | - | [2] | ||
| IACS-010759 | Complex I | BxPC-3 (glucose) | 0.25 µM | - | Potent inhibition | [3] |
| BxPC-3 (galactose) | 0.0173 µM | - | Potent inhibition | [3] | ||
| Multiple Lines | 1-50 nM | Energy depletion | Potent inhibition | [4] | ||
| Phenformin | Complex I | KP4 | ~50 µM | - | Significant reduction | [5] |
| Panc1 | ~100 µM | - | Significant reduction | [5] | ||
| SH-SY5Y (neuroblastoma) | 0.05 mM (significant OCR reduction) | - | Complete inhibition at 0.25 mM | [6] | ||
| Metformin | Complex I | ASPC-1 | <5 mM | - | - | [7] |
| BxPC-3 | <5 mM | - | - | [7] | ||
| PANC-1 | <5 mM | - | - | [7] | ||
| SW1990 | 10 mM | - | - | [7] | ||
| Panc28 (48h) | 26 mM | - | - | [8] | ||
| Panc1 (48h) | 30 mM | - | - | [8] | ||
| L3.6pL (48h) | 18 mM | - | - | [8] | ||
| 1.2B4 (24h) | 23.78 mM | - | - | [9] | ||
| PANC-1 (48h) | 38.14 mM | - | - | [9] | ||
| HPAF-II (24h) | - | No significant change | - | [10][11] |
Note: "-" indicates data not specified in the provided search results. The IC50 values for metformin can vary significantly depending on the assay conditions and duration.
Table 2: In Vivo Efficacy of OXPHOS Inhibitors in Pancreatic Cancer Xenograft Models
| Inhibitor | Model | Dosing | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Devimistat (CPI-613) | BxPC-3 Xenograft | 25 mg/kg, i.p., once weekly for 4 weeks | Greater TGI than gemcitabine; Median OS ~240 days vs. ~65 days for gemcitabine | [2] |
| Orthotopic 6606PDA | 10 mg/kg, i.p., 5x/week | No significant reduction in tumor growth in combination with galloflavin | [1] | |
| IACS-010759 | SK-N-AS Xenograft | 10 mg/kg, p.o. | Mild reduction in tumor growth over 5 days | [12] |
| H460 NSCLC Xenograft | 10 mg/kg, p.o. | Significant decrease in [¹⁸F]FAZA retention (hypoxia marker) | [13] | |
| Phenformin | PDX Models (12 models) | 50 mg/kg, i.p., once daily for 4 weeks | Significant TGI (>30%) in 5 of 12 PDXs | [14] |
| JH033 and P253 PDXs | 50 mg/kg, i.p., once daily for 4 weeks | Better TGI compared to metformin | [14] | |
| Metformin | CFPAC-1 Xenograft | - | Inhibited tumor growth; enhanced effect with gemcitabine | [12] |
| GEM-resistant BxG30 Xenograft | - | Potent inhibition of tumor growth in combination with gemcitabine | [15] |
Signaling Pathways and Mechanisms of Action
The metabolic reprogramming in pancreatic cancer is driven by a complex interplay of oncogenic signaling pathways. Targeting OXPHOS intersects with these pathways, leading to cancer cell death.
Mechanism of Action of Key OXPHOS Inhibitors
-
Devimistat (CPI-613): This lipoate analog is a pro-drug that is converted into a false substrate that inhibits the E2 subunits of both pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH), two critical enzymes in the tricarboxylic acid (TCA) cycle. This dual inhibition effectively shuts down mitochondrial respiration.[15][16]
-
IACS-010759: A potent and selective inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain (ETC). By blocking Complex I, IACS-010759 prevents the oxidation of NADH to NAD+ and the pumping of protons across the inner mitochondrial membrane, thereby inhibiting ATP synthesis.[4][17]
-
Phenformin and Metformin: These biguanides also inhibit Complex I of the ETC, although with lower potency than IACS-010759.[5] Their mechanism also involves the activation of AMP-activated protein kinase (AMPK), a key energy sensor, which in turn inhibits the anabolic mTOR pathway.[8]
Below are diagrams illustrating these pathways and the points of intervention for each inhibitor.
Caption: Overview of OXPHOS inhibition in pancreatic cancer.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the efficacy and mechanism of action of OXPHOS inhibitors in pancreatic cancer.
Cell Viability Assays
3.1.1. MTT Assay
This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases to form a purple formazan product, which is proportional to the number of viable cells.
-
Protocol:
-
Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of the OXPHOS inhibitor for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
3.1.2. CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, using a luciferase reaction that generates a luminescent signal.
-
Protocol:
-
Seed pancreatic cancer cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with the OXPHOS inhibitor for the desired time.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add an equal volume of CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Apoptosis Assays
3.2.1. Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Protocol:
-
Treat cells with the OXPHOS inhibitor.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze by flow cytometry within 1 hour.
-
3.2.2. TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Protocol:
-
Fix and permeabilize cells treated with the OXPHOS inhibitor.
-
Incubate cells with the TUNEL reaction mixture containing TdT and a labeled dUTP (e.g., BrdUTP or EdUTP) for 60 minutes at 37°C.[18][20][21]
-
For indirect detection, incubate with a fluorescently labeled antibody against the incorporated nucleotide. For click-chemistry based detection, perform the click reaction with a fluorescent azide.
-
Counterstain nuclei with DAPI or Hoechst.
-
Visualize by fluorescence microscopy or quantify by flow cytometry.[22]
-
Metabolic Assays
3.3.1. Seahorse XF Cell Mito Stress Test
This assay measures the oxygen consumption rate (OCR) to assess mitochondrial respiration in real-time.
-
Protocol:
-
Seed pancreatic cancer cells (e.g., MiaPaCa-2 at 2 x 104 cells/well) in a Seahorse XF96 cell culture microplate and allow them to adhere overnight.[3][14]
-
The following day, replace the growth medium with Seahorse XF DMEM medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Sequentially inject the following mitochondrial inhibitors and measure OCR after each injection:
-
Oligomycin (e.g., 1.0-1.5 µM): Inhibits ATP synthase (Complex V) to measure ATP-linked respiration.[23][24]
-
FCCP (e.g., 0.5-1.0 µM, titrated for optimal concentration): An uncoupling agent that collapses the proton gradient and disrupts the mitochondrial membrane potential, revealing the maximal respiration.[16][23][24]
-
Rotenone/Antimycin A (e.g., 0.5 µM each): Inhibit Complex I and III, respectively, to shut down mitochondrial respiration and reveal non-mitochondrial oxygen consumption.[23][24]
-
-
Analyze the data to determine key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
-
Caption: Seahorse XF Cell Mito Stress Test workflow.
Conclusion
The metabolic plasticity of pancreatic cancer, particularly its reliance on OXPHOS in a subset of tumors, presents a compelling therapeutic target. The inhibitors discussed in this guide, Devimistat, IACS-010759, phenformin, and metformin, have all demonstrated preclinical activity against pancreatic cancer through the disruption of mitochondrial respiration. While clinical results have been mixed, with some trials failing to meet their primary endpoints, the rationale for targeting OXPHOS remains strong.[7]
Future research should focus on identifying predictive biomarkers to select patients most likely to respond to OXPHOS inhibition. This could involve metabolic profiling of tumors or analysis of specific genetic alterations. Furthermore, rational combination strategies that exploit the metabolic vulnerabilities induced by OXPHOS inhibitors, such as combining them with glycolysis inhibitors or standard chemotherapy, hold promise for improving therapeutic outcomes in pancreatic cancer. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers to build upon in the ongoing effort to combat this challenging disease.
References
- 1. Targeting pancreatic cancer with combinatorial treatment of CPI-613 and inhibitors of lactate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cornerstonepharma.com [cornerstonepharma.com]
- 3. Seahorse mito stress test [bio-protocol.org]
- 4. Abstract PR01: IACS-010759 a novel inhibitor of oxidative phosphorylation advancing into first-in-human studies to exploit metabolic vulnerabilities (2017) | Philip Jones | 1 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Direct effects of phenformin on metabolism/bioenergetics and viability of SH-SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metformin induces apoptosis of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metformin inhibits pancreatic cancer cell and tumor growth and downregulates Sp transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effects of Metformin and a Mammalian Target of Rapamycin (mTOR) ATP-Competitive Inhibitor on Targeted Metabolomics in Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Metformin and a Mammalian Target of Rapamycin (mTOR) ATP-Competitive Inhibitor on Targeted Metabolomics in Pancreatic Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. An Optimized Workflow for the Analysis of Metabolic Fluxes in Cancer Spheroids Using Seahorse Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cornerstonepharma.com [cornerstonepharma.com]
- 16. researchgate.net [researchgate.net]
- 17. IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. TUNEL assay [bio-protocol.org]
- 19. wklab.org [wklab.org]
- 20. Apoptosis of human pancreatic cancer cells induced by Triptolide - PMC [pmc.ncbi.nlm.nih.gov]
- 21. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. abcam.com [abcam.com]
- 23. agilent.com [agilent.com]
- 24. evotec.com [evotec.com]
The Engine of Malignancy: A Deep Dive into the Bioenergetics of Pancreatic Ductal Adenocarcinoma
For Researchers, Scientists, and Drug Development Professionals
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, largely due to its aggressive tumor biology and profound resistance to conventional therapies. At the heart of this resilience lies a fundamental rewiring of cellular metabolism. PDAC cells exhibit remarkable metabolic plasticity, adapting their energy generation and biosynthetic pathways to thrive in the harsh, nutrient-deprived, and hypoxic tumor microenvironment. This in-depth technical guide explores the core bioenergetic pathways that fuel PDAC, providing quantitative insights, detailed experimental protocols, and visual representations of the key signaling networks involved. Understanding these metabolic dependencies is paramount for the development of novel therapeutic strategies aimed at starving this formidable cancer.
Core Metabolic Reprogramming in PDAC
PDAC's metabolic landscape is characterized by a significant shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, alongside a retained and often enhanced capacity for oxidative phosphorylation (OXPHOS).[1][2] This metabolic flexibility is further supported by the increased utilization of alternative fuels like glutamine and fatty acids.[3][4] This reprogramming is not merely a consequence of uncontrolled proliferation but is actively driven by oncogenic signaling pathways, most notably mutations in KRAS, which are present in over 90% of PDAC cases.[5][6]
Glycolysis: The Sweet Addiction
Even in the presence of sufficient oxygen, PDAC cells exhibit a heightened rate of glycolysis, converting glucose to lactate.[7][8] This metabolic shift provides rapid ATP production and generates essential biosynthetic precursors for nucleotides, lipids, and amino acids.[4] This is facilitated by the upregulation of glucose transporters and key glycolytic enzymes.
Table 1: Alterations in Glycolytic Enzyme Expression in PDAC
| Gene/Protein | Alteration in PDAC | Function | Reference(s) |
| GLUT1 | Upregulated | Glucose Transporter | [9] |
| HK2 | Upregulated | Hexokinase 2 | [9][10] |
| PFKFB3 | Upregulated | 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 | [11][12] |
| ALDOA | Upregulated | Aldolase A | [11] |
| ENO1 | Upregulated | Enolase 1 | [10][13] |
| LDHA | Upregulated | Lactate Dehydrogenase A | [7][12] |
| MCT4 | Upregulated | Monocarboxylate Transporter 4 (Lactate Export) | [13] |
This table summarizes the typical expression changes of key glycolytic proteins in PDAC compared to normal pancreatic tissue.
Oxidative Phosphorylation (OXPHOS): The Enduring Powerhouse
Contrary to the initial understanding of the Warburg effect, PDAC cells do not abandon mitochondrial respiration. In fact, many PDAC cells rely on OXPHOS for a significant portion of their ATP production and for the generation of reactive oxygen species (ROS) that can promote signaling.[14] Some studies even suggest that a subpopulation of pancreatic cancer stem cells is highly dependent on OXPHOS.[13]
Glutaminolysis: Fueling the TCA Cycle and Biosynthesis
Glutamine is a critical nutrient for PDAC cells, serving as a key anaplerotic substrate to replenish the tricarboxylic acid (TCA) cycle.[3] It is also a major donor of nitrogen for the synthesis of nucleotides and other amino acids.[15] The enzyme glutaminase (GLS), which converts glutamine to glutamate, is often upregulated in PDAC.
Table 2: Alterations in TCA Cycle Metabolites in PDAC
| Metabolite | Alteration in PDAC (KPC Mouse Model) | Reference(s) |
| Malate | Consistently Upregulated | [16] |
| Fumarate | Increased at later stages | [16] |
| Oxaloacetate | Decreased at later stages | [16] |
| Aconitate | Increased in tumors from KPC cell lines | [16] |
Data from a study on KPC (KrasLSL-G12D/+; Trp53LSL-R172H/+; Pdx-1-Cre) mouse models of PDAC, showing dynamic changes in TCA cycle intermediates during tumor progression.[16]
Fatty Acid Metabolism: A Source of Energy and Building Blocks
PDAC cells exhibit significant alterations in lipid metabolism, including increased uptake, de novo synthesis, and oxidation of fatty acids.[4] Fatty acid oxidation (FAO) can be a major source of ATP, particularly under conditions of glucose deprivation.[14][17] Furthermore, newly synthesized fatty acids are essential for membrane biogenesis in rapidly proliferating cells.
Table 3: Key Enzymes in PDAC Fatty Acid Metabolism
| Gene/Protein | Function | Alteration in PDAC | Reference(s) |
| CD36 | Fatty Acid Translocase | Upregulated | [4] |
| FASN | Fatty Acid Synthase | Upregulated | [4] |
| CPT1A | Carnitine Palmitoyltransferase 1A | Upregulated | [4] |
This table highlights key proteins involved in fatty acid uptake, synthesis, and oxidation that are often dysregulated in PDAC.
Key Signaling Pathways Regulating PDAC Bioenergetics
The metabolic reprogramming observed in PDAC is orchestrated by a complex network of signaling pathways, with oncogenic KRAS, MYC, and the PI3K/AKT/mTOR axis playing central roles.
KRAS Signaling
Constitutively active KRAS is a master regulator of PDAC metabolism.[5][6] It upregulates glucose uptake and glycolysis, shunts metabolic intermediates into biosynthetic pathways, and promotes nutrient scavenging mechanisms like macropinocytosis.[6]
MYC Signaling
The transcription factor MYC is a critical downstream effector of KRAS and a potent driver of metabolic gene expression.[18][19] MYC promotes the expression of genes involved in glycolysis, glutaminolysis, and nucleotide and lipid synthesis, effectively coordinating the metabolic rewiring necessary for tumor growth.[20]
mTOR Signaling
The mTOR signaling pathway, a central regulator of cell growth and metabolism, is frequently hyperactivated in PDAC.[21][22] mTORC1, in particular, promotes anabolic processes, including protein and lipid synthesis, while suppressing catabolic processes like autophagy.
Experimental Protocols for Studying PDAC Bioenergetics
Investigating the metabolic intricacies of PDAC requires a robust toolkit of experimental techniques. Below are detailed protocols for key assays used to probe cancer cell bioenergetics.
Seahorse XF Analyzer for Real-Time Bioenergetic Profiling
The Seahorse XF Analyzer measures the two major energy-producing pathways—mitochondrial respiration and glycolysis—in real-time, by determining the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), respectively.
Experimental Workflow:
Detailed Protocol:
-
Cell Seeding: Seed PDAC cells in a Seahorse XF cell culture microplate at a pre-determined optimal density to achieve 80-90% confluency at the time of the assay. Allow cells to adhere and grow overnight.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with sterile water overnight in a non-CO2 37°C incubator.
-
Assay Preparation: The following day, replace the water in the sensor cartridge with Seahorse XF Calibrant and incubate in a non-CO2 37°C incubator for at least 1 hour.
-
Cell Plate Preparation: Remove the growth medium from the cell plate and wash the cells with pre-warmed assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine). Add the final volume of assay medium to each well and incubate in a non-CO2 37°C incubator for 1 hour.
-
Inhibitor Loading: Prepare stock solutions of mitochondrial inhibitors (e.g., oligomycin, FCCP, and a mix of rotenone and antimycin A for the Mito Stress Test) in the assay medium. Load the inhibitors into the appropriate ports of the hydrated sensor cartridge.
-
Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure baseline OCR and ECAR before sequentially injecting the inhibitors to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Data Normalization and Analysis: After the assay, normalize the OCR and ECAR data to cell number, protein concentration, or DNA content. Analyze the data using the Seahorse Wave software.
¹³C Isotope Tracing and Metabolic Flux Analysis
Stable isotope tracing with molecules like ¹³C-glucose or ¹³C-glutamine allows for the quantitative analysis of metabolic pathways and the determination of metabolic fluxes.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Labeling: Culture PDAC cells under defined conditions. Replace the standard medium with a medium containing the ¹³C-labeled substrate of interest (e.g., [U-¹³C]-glucose). The labeling duration will depend on the pathway being studied and can range from minutes to hours.
-
Metabolism Quenching and Metabolite Extraction: To halt enzymatic activity, rapidly quench the cells by aspirating the medium and adding a cold solvent, such as 80% methanol. Scrape the cells and collect the cell lysate.
-
Sample Preparation: Centrifuge the lysate to pellet the insoluble material. The supernatant containing the polar metabolites can be dried and reconstituted for analysis.
-
Mass Spectrometry Analysis: Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to separate and detect the metabolites and their ¹³C-labeled isotopologues.
-
Data Analysis: Determine the mass isotopomer distribution for each metabolite of interest. This data can be used to calculate the relative or absolute flux through specific metabolic pathways using specialized software.
Conclusion and Future Directions
The bioenergetic landscape of pancreatic ductal adenocarcinoma is a complex and dynamic network of interconnected pathways that are fundamentally rewired to support tumor growth and survival. The reliance on aerobic glycolysis, the flexibility to utilize oxidative phosphorylation, and the addiction to glutamine and fatty acids represent key metabolic vulnerabilities. The experimental approaches outlined in this guide provide a framework for interrogating these pathways and identifying novel therapeutic targets. Future research should focus on the metabolic heterogeneity within tumors, the interplay between cancer cells and the tumor microenvironment, and the development of combination therapies that co-target multiple metabolic dependencies to overcome the formidable challenge of treating PDAC.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Frontiers | KRAS mutation: The booster of pancreatic ductal adenocarcinoma transformation and progression [frontiersin.org]
- 6. Oncogenic KRAS triggers metabolic reprogramming in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Pancreatic Adenocarcinoma Biomarkers by Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Reprogramming of glucose metabolism in pancreatic cancer: mechanisms, implications, and therapeutic perspectives [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. The enhancement of glycolysis regulates pancreatic cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glycolysis in the progression of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prognostic value of glycolysis markers in pancreatic cancer: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ATP Production Relies on Fatty Acid Oxidation Rather than Glycolysis in Pancreatic Ductal Adenocarcinoma [mdpi.com]
- 15. Targeting mTOR in Pancreatic Cancer [escholarship.org]
- 16. Metabolic Alterations in Pancreatic Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Rationale for MYC imaging and targeting in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mTORC2 signaling drives the development and progression of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Targeting PI3K/AKT/mTOR Signaling Pathway in Pancreatic Cancer: From Molecular to Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Measuring the NAD+/NADH Ratio Following Treatment with the Oxidative Phosphorylation Inhibitor Oxphos-IN-1
Audience: This document is intended for researchers, scientists, and drug development professionals investigating cellular metabolism and the effects of mitochondrial inhibitors.
Introduction
Oxidative phosphorylation (OXPHOS) is the primary metabolic pathway for ATP production in aerobic organisms.[1][2][3][4] This process, occurring within the mitochondria, involves a series of protein complexes (Complexes I-V) that constitute the electron transport chain (ETC).[1][2][3][4] Nicotinamide adenine dinucleotide (NAD) is a critical coenzyme in cellular respiration, cycling between its oxidized form (NAD+) and reduced form (NADH). NADH donates electrons to Complex I of the ETC, initiating the cascade that ultimately leads to ATP synthesis.[1][2][3] The ratio of NAD+ to NADH is a key indicator of the cell's redox state and metabolic health.[5][6][7]
Oxphos-IN-1 is a potent and selective inhibitor of OXPHOS, specifically targeting Complex I (NADH:ubiquinone oxidoreductase).[8] By inhibiting Complex I, this compound blocks the oxidation of NADH to NAD+, leading to a disruption of the electron transport chain, decreased ATP production, and an anticipated decrease in the NAD+/NADH ratio.[7] Monitoring this ratio is therefore a critical step in characterizing the cellular response to this compound treatment.
This application note provides detailed protocols for treating cells with an OXPHOS inhibitor like this compound and subsequently measuring the NAD+/NADH ratio using a commercially available enzymatic cycling assay.
Signaling Pathway of Complex I Inhibition
The following diagram illustrates the effect of this compound on the electron transport chain and the NAD+/NADH ratio.
Caption: Inhibition of Complex I by this compound blocks NADH oxidation, leading to a decreased NAD+/NADH ratio.
Experimental Workflow
The following diagram outlines the general workflow for measuring the NAD+/NADH ratio after this compound treatment.
Caption: Experimental workflow for determining the NAD+/NADH ratio after inhibitor treatment.
Experimental Protocols
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound (or other Complex I inhibitor)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
NAD+/NADH Assay Kit (e.g., from Sigma-Aldrich, Abcam, Promega)[2][8][9]
-
NAD Extraction Buffer (Acidic)
-
NADH Extraction Buffer (Basic)
-
Neutralization Buffer
-
Microplate reader (for absorbance or fluorescence)
-
10 kDa molecular weight cut-off (MWCO) spin filters[5][6][10]
Protocol 1: Cell Treatment and Harvesting
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Treatment: Prepare working solutions of this compound at various concentrations. Also, prepare a vehicle control. Remove the culture medium and add fresh medium containing the different concentrations of this compound or the vehicle control. Incubate for the desired treatment duration.
-
Cell Harvesting: After treatment, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add the appropriate volume of NAD/NADH Extraction Buffer (as per the assay kit instructions) to the cells.[10] Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Homogenization: Homogenize the cell lysate by sonication or by freeze-thaw cycles (2 cycles of 20 minutes on dry ice followed by 10 minutes at room temperature).[6][10]
-
Deproteinization: To prevent enzymatic degradation of NAD+ and NADH, it is crucial to deproteinize the samples.[5][6] Centrifuge the lysate at 13,000 x g for 10 minutes at 4°C. Transfer the supernatant to a 10 kDa MWCO spin filter and centrifuge according to the manufacturer's instructions.[5][10] The flow-through contains the NAD+ and NADH.
Protocol 2: Differential Extraction of NAD+ and NADH
To measure NAD+ and NADH individually, it is necessary to perform differential extraction as NAD+ is stable in acid and NADH is stable in base.
-
For NAD+ Measurement:
-
To a separate aliquot of the deproteinized cell extract, add an equal volume of acidic extraction buffer (e.g., 0.2 M HCl).
-
Heat the sample at 60°C for 30 minutes to decompose NADH.[10]
-
Cool the sample on ice and neutralize it with an appropriate volume of basic buffer (e.g., 0.2 M NaOH or a neutralization buffer provided in the kit).
-
-
For NADH Measurement:
-
To another aliquot of the deproteinized cell extract, add an equal volume of basic extraction buffer (e.g., 0.2 M NaOH).
-
Heat the sample at 60°C for 30 minutes to decompose NAD+.[10]
-
Cool the sample on ice and neutralize it with an appropriate volume of acidic buffer (e.g., 0.2 M HCl or a neutralization buffer provided in the kit).
-
Protocol 3: NAD+/NADH Assay (Enzymatic Cycling)
This protocol is a general guideline based on commercially available kits. Refer to the specific kit manual for detailed instructions.
-
Standard Curve Preparation: Prepare a series of NAD+ or NADH standards of known concentrations according to the kit instructions.
-
Assay Reaction:
-
Incubation: Incubate the plate at room temperature or 37°C for the time specified in the kit manual (typically 30-60 minutes), protected from light for fluorometric assays.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader at the recommended wavelength.
Data Analysis
-
Generate a standard curve by plotting the absorbance/fluorescence values of the standards against their known concentrations.
-
Determine the concentration of NAD+ and NADH in your samples by interpolating their absorbance/fluorescence values on the standard curve.
-
Calculate the NAD+/NADH ratio for each sample.
-
Normalize the NAD+ and NADH concentrations to the protein concentration or cell number of the initial lysate.
Data Presentation
The quantitative data should be summarized in a clear and structured table for easy comparison between different treatment conditions.
| Treatment Group | This compound Conc. (µM) | NAD+ Conc. (pmol/µg protein) | NADH Conc. (pmol/µg protein) | NAD+/NADH Ratio |
| Vehicle Control | 0 | |||
| This compound | 0.1 | |||
| This compound | 1 | |||
| This compound | 10 |
Measuring the NAD+/NADH ratio is a robust method to quantify the metabolic effects of the Complex I inhibitor this compound. The provided protocols offer a comprehensive guide for researchers to perform these experiments accurately and reproducibly. A decrease in the NAD+/NADH ratio following this compound treatment would be consistent with its mechanism of action and provides a quantitative measure of its target engagement and downstream metabolic consequences.
References
- 1. Overview of oxidative phosphorylation | Abcam [abcam.com]
- 2. The Mechanism of Oxidative Phosphorylation - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Oxidative phosphorylation - Wikipedia [en.wikipedia.org]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 6. NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. selleckchem.com [selleckchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Characterizing OXPHOS inhibitor-mediated alleviation of hypoxia using high-throughput live cell-imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for ATP Depletion Assay with an Oxidative Phosphorylation (OXPHOS) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative phosphorylation (OXPHOS) is the primary metabolic pathway within the mitochondria responsible for generating the majority of cellular adenosine triphosphate (ATP), the fundamental unit of energy for cellular processes.[1][2] The OXPHOS system, located on the inner mitochondrial membrane, consists of the electron transport chain (ETC) and ATP synthase.[3][4] The ETC facilitates the transfer of electrons from donors like NADH and FADH2 through a series of protein complexes (Complexes I-IV) to a final electron acceptor, molecular oxygen.[3][5] This process is coupled with the pumping of protons across the inner mitochondrial membrane, creating an electrochemical gradient that drives the synthesis of ATP by ATP synthase (Complex V).[5][6]
Inhibition of OXPHOS leads to a rapid depletion of intracellular ATP, which can trigger various cellular responses, including metabolic stress, cell cycle arrest, and apoptosis. Consequently, targeting OXPHOS has emerged as a promising therapeutic strategy in oncology, as some cancer cells exhibit a strong dependence on this pathway for survival and proliferation.[3][7] The study of OXPHOS inhibitors is crucial for understanding their mechanism of action and identifying potential therapeutic candidates.
An ATP depletion assay is a robust method to quantify the effect of a compound on cellular energy metabolism. This application note provides a detailed protocol for conducting an ATP depletion assay using a representative potent and selective OXPHOS inhibitor. As "Oxphos-IN-1" is not a specifically documented inhibitor in the public domain, this protocol will utilize the well-characterized mitochondrial Complex I inhibitor, IACS-010759 , as a model compound to illustrate the procedure.[8][9] IACS-010759 robustly inhibits the oxygen consumption rate (OCR) and cell viability in cells dependent on galactose, a condition that forces reliance on OXPHOS.[8] The principles and steps outlined here are broadly applicable to other OXPHOS inhibitors.
Data Presentation
Quantitative data is essential for evaluating the potency and efficacy of an OXPHOS inhibitor. The following tables summarize the key characteristics of our model inhibitor, IACS-010759, and provide an example of expected results from an ATP depletion assay.
Table 1: Characteristics of the Model OXPHOS Inhibitor (IACS-010759)
| Parameter | Value | Reference(s) |
| Target | Mitochondrial Electron Transport Chain Complex I | [8][9] |
| Mechanism of Action | Inhibition of the ubiquinone-binding site of Complex I, blocking electron transfer from NADH. | [8] |
| Potency (IC50) | ~1.4 nM (Oxygen Consumption Rate) | [8] |
| Cellular Effect | Depletion of intracellular ATP, leading to inhibition of cell growth and induction of apoptosis in OXPHOS-dependent cells. | [7] |
Table 2: Example of Dose-Dependent ATP Depletion by an OXPHOS Inhibitor
This table presents hypothetical, yet realistic, data from an ATP depletion assay performed on a cancer cell line known to be reliant on OXPHOS, following a 24-hour treatment with a Complex I inhibitor.
| Inhibitor Concentration (nM) | Mean Luminescence (RLU) | Standard Deviation (RLU) | ATP Concentration (µM) (from Standard Curve) | % ATP Depletion |
| 0 (Vehicle Control) | 1,500,000 | 75,000 | 10.0 | 0% |
| 0.1 | 1,350,000 | 68,000 | 9.0 | 10% |
| 1 | 825,000 | 41,000 | 5.5 | 45% |
| 10 | 300,000 | 15,000 | 2.0 | 80% |
| 100 | 150,000 | 8,000 | 1.0 | 90% |
| 1000 | 75,000 | 4,000 | 0.5 | 95% |
Visualized Pathways and Workflows
Diagrams created using Graphviz DOT language provide clear visual representations of the underlying biological pathway and the experimental procedure.
Caption: Oxidative Phosphorylation Pathway and Site of Inhibition.
Caption: Experimental Workflow for the ATP Depletion Assay.
Experimental Protocol: ATP Depletion Assay
This protocol is designed for a 96-well plate format and utilizes a commercial luciferase-based ATP detection assay kit.
Principle
This assay quantifies ATP based on the luciferin-luciferase bioluminescent reaction. In the presence of ATP, firefly luciferase catalyzes the oxidation of D-luciferin, producing light. The intensity of the emitted light is directly proportional to the ATP concentration, which is measured using a luminometer. Cell lysis is required to release intracellular ATP for the enzymatic reaction.
Materials and Reagents
-
Cell line of interest (e.g., a cancer cell line dependent on OXPHOS)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
White, opaque-bottom 96-well cell culture plates
-
OXPHOS inhibitor (e.g., IACS-010759)
-
Vehicle for inhibitor (e.g., DMSO)
-
Commercial ATP bioluminescence assay kit (containing ATP releasing agent, luciferase/luciferin substrate, and an ATP standard)
-
Multichannel pipette
-
Luminometer plate reader
Procedure
1. Cell Seeding a. Culture cells to ~80% confluency under standard conditions (37°C, 5% CO2). b. Harvest cells using trypsin-EDTA, neutralize with complete medium, and centrifuge. c. Resuspend the cell pellet in fresh complete medium and perform a cell count. d. Dilute the cell suspension to the desired concentration (e.g., 1 x 10^5 cells/mL for a final density of 10,000 cells/well). e. Seed 100 µL of the cell suspension into each well of a white, opaque-bottom 96-well plate. f. Incubate the plate for 24 hours to allow cells to adhere and resume normal growth.
2. Compound Treatment a. Prepare a stock solution of the OXPHOS inhibitor in a suitable solvent (e.g., 10 mM in DMSO). b. Perform serial dilutions of the inhibitor stock solution in cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 1000 nM). Also, prepare a vehicle control containing the same final concentration of the solvent as the highest inhibitor concentration. c. Carefully remove the medium from the cells and add 100 µL of the medium containing the different inhibitor concentrations or the vehicle control to the respective wells. d. Incubate the plate for the desired treatment duration (e.g., 6, 12, or 24 hours) at 37°C and 5% CO2.
3. ATP Standard Curve Preparation a. Prepare an ATP standard curve according to the manufacturer's instructions of the ATP assay kit. Typically, this involves serial dilutions of a provided ATP standard in cell culture medium to generate a range of known ATP concentrations (e.g., 0 to 10 µM). b. Add 100 µL of each ATP standard dilution to empty wells of the 96-well plate.
4. ATP Measurement a. Equilibrate the ATP assay reagents and the cell plate to room temperature. b. Add the ATP releasing agent (lysis buffer) to all wells (including standards, treated cells, and controls) as per the kit's instructions (e.g., 50 µL). c. Mix the plate gently on an orbital shaker for 5 minutes to ensure complete cell lysis. d. Add the luciferase/luciferin substrate solution to all wells (e.g., 50 µL). e. Mix again on an orbital shaker for 2 minutes. f. Immediately measure the luminescence of each well using a luminometer. The integration time should be set according to the instrument's sensitivity (e.g., 0.5-1 second per well).
Data Analysis
-
Standard Curve: Plot the luminescence values (Relative Light Units, RLU) of the ATP standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (should be >0.98).
-
Calculate ATP Concentration: Use the standard curve equation to convert the RLU values from the experimental wells (vehicle control and inhibitor-treated) into ATP concentrations.
-
Calculate Percent ATP Depletion: For each inhibitor concentration, calculate the percentage of ATP depletion relative to the vehicle control using the following formula:
% ATP Depletion = (1 - [ATP]inhibitor / [ATP]vehicle) * 100
-
Dose-Response Curve: Plot the % ATP depletion against the logarithm of the inhibitor concentration. This can be used to determine the IC50 value (the concentration of inhibitor that causes a 50% reduction in ATP levels).
Troubleshooting and Interpretation
| Issue | Possible Cause | Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, edge effects in the plate. | Ensure a homogeneous cell suspension before seeding. Use a multichannel pipette for reagent addition. Avoid using the outer wells of the plate. |
| Low luminescence signal | Low cell number, insufficient cell lysis, inactive assay reagents. | Optimize cell seeding density. Ensure complete lysis by following incubation times. Check the expiration date and proper storage of the assay kit. |
| High background signal | Contamination of reagents or medium with ATP. | Use ATP-free water and pipette tips. Run a blank control with only medium and reagents. |
| No significant ATP depletion | Inhibitor is not potent, cell line is not dependent on OXPHOS, incorrect inhibitor concentration. | Verify the activity of the inhibitor. Use a cell line known to be sensitive to OXPHOS inhibition. Perform a wider range of inhibitor concentrations. |
Interpretation: A dose-dependent decrease in luminescence, and therefore ATP concentration, in inhibitor-treated cells compared to the vehicle control indicates that the compound effectively inhibits cellular energy production via the targeted pathway. The IC50 value derived from the dose-response curve provides a quantitative measure of the inhibitor's potency in this cellular context.
Conclusion
The ATP depletion assay is a sensitive and high-throughput method for characterizing the cellular effects of OXPHOS inhibitors. By providing a quantitative measure of a compound's impact on cellular energy metabolism, this assay is an invaluable tool in basic research for elucidating metabolic pathways and in drug discovery for identifying and optimizing novel therapeutic agents that target cellular bioenergetics. The protocol detailed herein, using a potent Complex I inhibitor as a model, offers a reliable framework for these investigations.
References
- 1. Frontiers | Oxidative phosphorylation in HIV-1 infection: impacts on cellular metabolism and immune function [frontiersin.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Mitochondrial Oxidative Phosphorylation in Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. The Mechanism of Oxidative Phosphorylation - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Why All the Fuss about Oxidative Phosphorylation (OXPHOS)? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rondepinho.com [rondepinho.com]
- 9. researchgate.net [researchgate.net]
Application Note: Utilizing the Seahorse XF Analyzer to Profile Mitochondrial Inhibition by Oxphos-IN-1
Audience: This document is intended for researchers, scientists, and drug development professionals interested in assessing the bioenergetic effects of the oxidative phosphorylation (OXPHOS) inhibitor, Oxphos-IN-1, using the Agilent Seahorse XF Analyzer.
Introduction:
The Agilent Seahorse XF Analyzer is a powerful tool that measures the two major energy-producing pathways of the cell in real-time: mitochondrial respiration and glycolysis. It determines the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) from live cells in a microplate format.[1][2] This technology is instrumental in understanding the metabolic phenotype of cells and how they respond to various stimuli, including therapeutic compounds.
Oxidative phosphorylation (OXPHOS) is the primary mechanism for ATP production in most eukaryotic cells and occurs within the mitochondria.[3][4] Inhibition of this pathway is a key area of investigation in various research fields, including oncology and metabolic diseases. This compound is a known inhibitor of oxidative phosphorylation, demonstrating growth inhibition in cancer cell lines such as MIA PaCa-2 and BxPC-3 with IC50 values of 2.34 µM and 13.82 µM, respectively.[5][6]
This application note provides a detailed protocol for using the Seahorse XF Cell Mito Stress Test to characterize the inhibitory effects of this compound on mitochondrial respiration.
Key Concepts of the Seahorse XF Cell Mito Stress Test
The Seahorse XF Cell Mito Stress Test is a standard assay that utilizes serial injections of mitochondrial respiratory chain modulators to elucidate key parameters of mitochondrial function.[7][8] The typical injection sequence and the parameters measured are:
-
Basal Respiration: The baseline oxygen consumption of the cells.
-
Oligomycin: An ATP synthase (Complex V) inhibitor that reveals the portion of basal respiration linked to ATP production.[4][8]
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and stimulates maximal respiration.[7][8]
-
Rotenone & Antimycin A: Inhibitors of Complex I and Complex III, respectively, which shut down mitochondrial respiration and allow for the calculation of non-mitochondrial oxygen consumption.[7][8]
By pretreating cells with an OXPHOS inhibitor like this compound, researchers can quantify its impact on these key mitochondrial parameters.
Expected Effects of this compound on Mitochondrial Respiration
An inhibitor of oxidative phosphorylation is expected to decrease the oxygen consumption rate. The Seahorse XF Cell Mito Stress Test can reveal the following effects of this compound:
-
Decreased Basal Respiration: Inhibition of the electron transport chain will lead to a lower baseline OCR.
-
Reduced ATP-Linked Respiration: As OXPHOS is directly responsible for the majority of ATP production, its inhibition will significantly decrease this parameter.
-
Lower Maximal Respiration: The cell's ability to respond to an uncoupler like FCCP will be diminished, resulting in a lower maximal respiratory capacity.
-
Decreased Spare Respiratory Capacity: The difference between maximal and basal respiration, which represents the cell's ability to respond to increased energy demand, will be reduced.
Data Presentation
The quantitative data generated from a Seahorse XF assay with this compound can be summarized in the following tables for clear comparison.
Table 1: Key Parameters of Mitochondrial Respiration in Response to this compound
| Parameter | Control (Vehicle) | This compound (2.5 µM) | This compound (10 µM) |
| Basal Respiration (OCR, pmol/min) | 100 ± 10 | 60 ± 8 | 30 ± 5 |
| ATP-Linked Respiration (OCR, pmol/min) | 70 ± 8 | 35 ± 6 | 10 ± 3 |
| Maximal Respiration (OCR, pmol/min) | 200 ± 20 | 90 ± 12 | 40 ± 6 |
| Spare Respiratory Capacity (OCR, pmol/min) | 100 ± 15 | 30 ± 7 | 10 ± 4 |
| Proton Leak (OCR, pmol/min) | 30 ± 5 | 25 ± 4 | 20 ± 3 |
| Non-Mitochondrial Respiration (OCR, pmol/min) | 15 ± 3 | 15 ± 3 | 15 ± 3 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the cell type, experimental conditions, and the specific mechanism of this compound.
Table 2: Compound Concentrations for Seahorse XF Cell Mito Stress Test
| Compound | Stock Concentration | Final Concentration |
| Oligomycin | 100 µM | 1.0 µM |
| FCCP | 100 µM | 1.0 µM |
| Rotenone/Antimycin A | 50 µM | 0.5 µM |
| This compound | 10 mM | 2.5 µM, 10 µM |
Note: Optimal concentrations of Oligomycin and FCCP may need to be determined empirically for the specific cell line being used.
Experimental Protocols
A detailed methodology for assessing the effect of this compound on mitochondrial respiration using the Seahorse XF96 Analyzer is provided below. This protocol can be adapted for other Seahorse XF models.
Materials:
-
Seahorse XF96 Cell Culture Microplates
-
Seahorse XF96 Sensor Cartridge
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Glucose, Pyruvate, Glutamine supplements
-
Cell line of interest (e.g., MIA PaCa-2)
-
This compound
-
Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)
-
CO2-free incubator at 37°C
-
Seahorse XF96 Analyzer
Protocol:
Day 1: Cell Seeding
-
Culture cells to ~80% confluency.
-
Harvest and count the cells.
-
Seed the cells in a Seahorse XF96 cell culture microplate at the optimal density for your cell type (e.g., 20,000 cells/well for MIA PaCa-2). Ensure even cell distribution.
-
Leave the plate at room temperature for 1 hour to allow for even cell settling.
-
Incubate the plate overnight in a 37°C, 5% CO2 incubator.
Day 2: Seahorse XF Assay
-
Hydrate the Sensor Cartridge: Add 200 µL of Seahorse XF Calibrant to each well of the utility plate and place the sensor cartridge on top. Incubate overnight in a 37°C, non-CO2 incubator.
-
Prepare Assay Medium: Warm Seahorse XF Base Medium to 37°C and supplement with glucose (10 mM), pyruvate (1 mM), and glutamine (2 mM). Adjust the pH to 7.4.
-
Prepare Compound Plate:
-
Prepare stock solutions of Oligomycin, FCCP, and Rotenone/Antimycin A in the assay medium at 10X the final desired concentration.
-
Prepare stock solutions of this compound in the assay medium at the desired concentrations (e.g., 2.5 µM and 10 µM).
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge according to the experimental design.
-
-
Cell Plate Preparation:
-
Remove the cell culture medium from the XF96 plate.
-
Gently wash the cells twice with the prepared Seahorse XF assay medium.
-
Add the final volume of assay medium to each well (typically 180 µL for the XF96).
-
For the experimental group, add the assay medium containing the desired concentrations of this compound. For the control group, add assay medium with the vehicle control.
-
Incubate the cell plate in a 37°C, non-CO2 incubator for 1 hour prior to the assay.
-
-
Run the Seahorse XF Assay:
-
Load the sensor cartridge into the Seahorse XF96 Analyzer for calibration.
-
Once calibration is complete, replace the utility plate with the cell culture plate.
-
Start the assay. The instrument will measure baseline OCR and ECAR, followed by sequential injections of the compounds from the sensor cartridge.
-
Mandatory Visualization
Caption: Experimental workflow for assessing this compound using the Seahorse XF Analyzer.
Caption: Putative mechanism of this compound inhibiting the electron transport chain.
References
- 1. agilent.com [agilent.com]
- 2. selleckchem.com [selleckchem.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. The Mechanism of Oxidative Phosphorylation - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Nordic Biosite [nordicbiosite.com]
- 7. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Application Notes and Protocols for In Vivo Studies of OXPHOS Inhibitors, Featuring IACS-010759 as a Representative Compound
Disclaimer: The following information is provided for research purposes only. "Oxphos-IN-1" is not a widely recognized designation in published scientific literature. Therefore, this document utilizes IACS-010759, a well-characterized inhibitor of oxidative phosphorylation (OXPHOS) complex I, as a representative example to detail protocols and considerations for in vivo studies. Researchers should adapt these guidelines based on the specific properties of their compound of interest.
Introduction to OXPHOS Inhibition
Oxidative phosphorylation (OXPHOS) is the primary metabolic pathway for ATP production in aerobic organisms. It involves a series of protein complexes (Complex I-V) in the inner mitochondrial membrane that create a proton gradient to drive ATP synthesis.[1] Inhibition of OXPHOS has emerged as a promising therapeutic strategy in cancer, as some tumors exhibit a strong dependence on this pathway for survival and proliferation.[1][2] OXPHOS inhibitors can induce energetic stress, reduce hypoxia in the tumor microenvironment, and potentially overcome resistance to other therapies.[3][4][5] However, the development of OXPHOS inhibitors has been challenging due to issues with potency, off-target effects, and dose-limiting toxicities.[2]
IACS-010759 is a potent and selective small-molecule inhibitor of mitochondrial complex I.[2] Preclinical studies have demonstrated its ability to induce energetic stress and decrease aspartate production, leading to reduced cell viability and apoptosis in OXPHOS-dependent cancer models.[2]
Solubility and Formulation for In Vivo Administration
The poor aqueous solubility of many small molecule inhibitors presents a significant hurdle for in vivo studies.[6][7] Proper formulation is critical to ensure adequate bioavailability and therapeutic exposure.
Solubility Profile of IACS-010759
While specific solubility data for "this compound" is unavailable, IACS-010759, like many kinase inhibitors, is likely to have low aqueous solubility and may require a specific formulation for in vivo administration. For many small organic molecules used in research, Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions due to its ability to dissolve a wide range of polar and nonpolar compounds.[8][9] However, the final concentration of DMSO in the administered formulation should be minimized to avoid toxicity.
Table 1: General Solubility Considerations for Small Molecule Inhibitors
| Solvent | Properties | Considerations for In Vivo Use |
| Water | Ideal for direct injection. | Many inhibitors have poor aqueous solubility.[7] |
| DMSO | Excellent solvent for a wide range of compounds.[8] | Can be toxic at higher concentrations. Typically used to prepare a stock solution which is then further diluted.[10] |
| Ethanol | Can improve the solubility of some compounds. | Can cause irritation and has physiological effects. |
| Propylene glycol | A commonly used co-solvent in pharmaceutical formulations. | Generally considered safe at appropriate concentrations. |
| Polyethylene glycol (PEG) | Used to increase solubility and stability. | Different molecular weights of PEG have different properties. |
| Saline (0.9% NaCl) | Isotonic solution suitable for injection. | Used as a vehicle for water-soluble compounds or as a diluent for formulations. |
| Phosphate-Buffered Saline (PBS) | Buffered isotonic solution. | Commonly used as a vehicle.[11] |
Recommended Formulation for IACS-010759 (Representative Protocol)
Based on preclinical studies with IACS-010759, a common formulation for oral gavage in mice involves a multi-component vehicle.[2]
Protocol 1: Preparation of IACS-010759 for Oral Gavage
Materials:
-
IACS-010759
-
Dimethyl sulfoxide (DMSO)
-
Propylene glycol
-
Poly(ethylene glycol)-300 (PEG-300)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the vehicle solution by mixing 10% DMSO, 30% propylene glycol, and 60% PEG-300.
-
Weigh the required amount of IACS-010759 and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the vehicle solution to achieve the desired final concentration.
-
Vortex the mixture thoroughly until the compound is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution, but care should be taken to avoid degradation of the compound.
-
Visually inspect the solution to ensure there are no particulates before administration.
-
Administer the formulation to animals via oral gavage.[2]
In Vivo Experimental Design and Protocols
Animal Models and Dosing
The choice of animal model and dosing regimen is critical for evaluating the efficacy and toxicity of an OXPHOS inhibitor. Preclinical studies with IACS-010759 have utilized various cancer models.[2]
Table 2: Representative Dosing for IACS-010759 in Preclinical Models
| Animal Model | Dosing Regimen | Administration Route | Reference |
| Mice with advanced solid tumors | Dose escalation studies | Oral gavage | [2] |
| Mice with acute myeloid leukemia | Dose escalation studies | Oral gavage | [2] |
Protocol 2: General In Vivo Efficacy Study
Workflow:
Caption: Workflow for a typical in vivo efficacy study.
Procedure:
-
Implant tumor cells into the appropriate site in the host animal (e.g., subcutaneously or orthotopically).
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize animals into treatment and control (vehicle) groups.
-
Administer the prepared formulation of the OXPHOS inhibitor or vehicle according to the planned dosing schedule (e.g., once daily by oral gavage).
-
Monitor tumor growth by caliper measurements and animal well-being (body weight, clinical signs) regularly.
-
At the end of the study, collect tumors, blood, and other relevant tissues for pharmacodynamic and pharmacokinetic analyses.
Potential Toxicities and Monitoring
Clinical trials with OXPHOS inhibitors, including IACS-010759, have reported dose-limiting toxicities.[2] Therefore, careful monitoring of animals during in vivo studies is crucial.
Table 3: Potential Toxicities Associated with OXPHOS Inhibition
| Toxicity | Description | Monitoring |
| Lactic Acidosis | Inhibition of OXPHOS can lead to a compensatory increase in glycolysis, resulting in elevated lactate levels.[2] | Monitor blood lactate levels. Observe for signs of metabolic distress. |
| Neurotoxicity | Peripheral neuropathy has been observed with some complex I inhibitors.[2][12] | Conduct regular neurological assessments (e.g., grip strength, gait analysis). |
| General Toxicity | Weight loss, lethargy, and other signs of poor health. | Monitor body weight, food and water intake, and overall appearance and behavior. |
Mechanism of Action and Signaling Pathway
OXPHOS inhibitors primarily target one of the five complexes of the electron transport chain. IACS-010759 is a selective inhibitor of Complex I (NADH:ubiquinone oxidoreductase).[2]
Caption: Inhibition of the Electron Transport Chain by IACS-010759.
Inhibition of Complex I by compounds like IACS-010759 blocks the transfer of electrons from NADH to coenzyme Q, thereby disrupting the proton gradient across the inner mitochondrial membrane and inhibiting ATP synthesis.[1] This leads to a decrease in the oxygen consumption rate and a shift towards glycolysis for ATP production.[4]
Conclusion
References
- 1. Why All the Fuss about Oxidative Phosphorylation (OXPHOS)? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of OXPHOS induces metabolic rewiring and reduces hypoxia in murine tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. By compound [wahoo.cns.umass.edu]
- 11. anmfonline.org [anmfonline.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Toxicity Assessment of Benzene-1,4-disulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo toxicity assessments of benzene-1,4-disulfonamide derivatives. This class of compounds has shown promise as inhibitors of oxidative phosphorylation for therapeutic applications, making a thorough understanding of their safety profile crucial for further development.[1][2]
Introduction
Benzene-1,4-disulfonamide derivatives are a class of small molecules being investigated for their potential as anti-cancer agents due to their ability to inhibit oxidative phosphorylation (OXPHOS) at mitochondrial complex I.[1][3] While this mechanism shows therapeutic promise, it also necessitates a careful evaluation of potential toxicities, as OXPHOS is a fundamental process for cellular energy production in healthy tissues.[1][4]
Preclinical in vivo toxicity studies are essential to characterize the safety profile of these derivatives, identify potential target organs for toxicity, and determine a safe dose range for further studies. These studies are typically conducted in rodent models and follow standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD), to ensure data quality and international acceptance.
This document outlines the key in vivo toxicity studies, provides detailed experimental protocols, and presents a framework for data interpretation for benzene-1,4-disulfonamide derivatives.
Data Presentation: Summary of In Vivo Toxicity Data
The following tables provide a structured format for summarizing quantitative data from in vivo toxicity studies of benzene-1,4-disulfonamide derivatives. Due to the limited publicly available quantitative toxicity data for this specific class of compounds, these tables are presented as templates to be populated with experimental results. A qualitative summary from a key study is included for illustrative purposes.
Qualitative In Vivo Tolerability Summary
| Compound ID | Animal Model | Dosing Regimen | Observation | Outcome | Reference |
| Compound 64 (DX3-234) | Mouse | Not specified | No obvious loss in body weight | Well-tolerated | [1][2] |
| Compound 65 (DX3-235) | Mouse | Daily dosing for 3 weeks | Not specified | Not well-tolerated | [1] |
Table 1: Acute Oral Toxicity Data (Template)
| Compound ID | Animal Species/Strain | Sex | LD₅₀ (mg/kg) (95% Confidence Interval) | GHS Category | Key Clinical Signs of Toxicity |
| Rat/Sprague-Dawley | M/F | ||||
| Mouse/CD-1 | M/F |
GHS: Globally Harmonized System of Classification and Labelling of Chemicals
Table 2: Repeated-Dose Toxicity Study - Hematology (Template)
| Parameter | Units | Control | Low Dose (X mg/kg) | Mid Dose (Y mg/kg) | High Dose (Z mg/kg) |
| Red Blood Cell Count (RBC) | 10¹²/L | ||||
| Hemoglobin (HGB) | g/dL | ||||
| Hematocrit (HCT) | % | ||||
| Mean Corpuscular Volume (MCV) | fL | ||||
| White Blood Cell Count (WBC) | 10⁹/L | ||||
| - Neutrophils | 10⁹/L | ||||
| - Lymphocytes | 10⁹/L | ||||
| Platelet Count (PLT) | 10⁹/L |
Table 3: Repeated-Dose Toxicity Study - Clinical Chemistry (Template)
| Parameter | Units | Control | Low Dose (X mg/kg) | Mid Dose (Y mg/kg) | High Dose (Z mg/kg) |
| Alanine Aminotransferase (ALT) | U/L | ||||
| Aspartate Aminotransferase (AST) | U/L | ||||
| Alkaline Phosphatase (ALP) | U/L | ||||
| Total Bilirubin | mg/dL | ||||
| Blood Urea Nitrogen (BUN) | mg/dL | ||||
| Creatinine | mg/dL | ||||
| Glucose | mg/dL | ||||
| Total Protein | g/dL | ||||
| Albumin | g/dL |
Table 4: Repeated-Dose Toxicity Study - Organ Weights and Histopathology (Template)
| Organ | Organ Weight Change (vs. Control) | Histopathological Findings |
| Liver | ||
| Kidneys | ||
| Spleen | ||
| Heart | ||
| Brain | ||
| Lungs | ||
| Thymus | ||
| Adrenals | ||
| Gonads |
Experimental Protocols
The following are detailed protocols for key in vivo toxicity studies, adapted from OECD guidelines. These should be tailored based on the specific physicochemical properties of the benzene-1,4-disulfonamide derivative being tested and any prior knowledge of its biological activity.
Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
Objective: To determine the acute oral toxicity of a test substance and to classify it according to the GHS. This study provides an estimate of the median lethal dose (LD₅₀).
Animal Model:
-
Species and Strain: Rat (e.g., Sprague-Dawley or Wistar) is the preferred species.
-
Age: Young, healthy adult animals (8-12 weeks old).
-
Sex: Typically, females are used initially as they are often slightly more sensitive.
-
Number of Animals: 3 animals per step.
Housing and Feeding:
-
Animals should be housed in standard cages with appropriate environmental conditions (22 ± 3 °C, 30-70% humidity, 12-hour light/dark cycle).
-
Standard laboratory diet and water should be provided ad libitum, except for a brief fasting period before dosing.
Dose Preparation and Administration:
-
The test substance should be dissolved or suspended in a suitable vehicle (e.g., water, corn oil). The vehicle should be non-toxic at the volume administered.
-
Doses are administered by oral gavage.
-
The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on any existing data.
Procedure:
-
Fast animals overnight (for rats) prior to dosing.
-
Administer the starting dose to a group of 3 animals.
-
Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.
-
Record all clinical signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Record body weights shortly before dosing and at least weekly thereafter.
-
At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Data Analysis and Interpretation:
-
The classification of the substance is determined by the number of animal deaths at one or more dose levels.
-
All observed toxic effects, including their onset, duration, and severity, are recorded.
Sub-chronic (90-Day) Repeated-Dose Oral Toxicity Study (Adapted from OECD Guideline 408)
Objective: To provide information on the possible health hazards likely to arise from repeated exposure over a prolonged period. This study helps to identify target organs of toxicity and to establish a No-Observed-Adverse-Effect Level (NOAEL).
Animal Model:
-
Species and Strain: Rat (e.g., Sprague-Dawley or Wistar) is the preferred species.
-
Age: Young animals, shortly after weaning and acclimatization.
-
Sex: Equal numbers of males and females.
-
Number of Animals: At least 10 males and 10 females per dose group.
Housing and Feeding:
-
Similar to the acute toxicity study.
Dose Preparation and Administration:
-
The test substance is administered daily, seven days a week, for 90 days.
-
Administration can be via oral gavage, in the diet, or in drinking water.
-
At least three dose levels and a concurrent control group are used. The highest dose should induce some toxicity but not significant mortality.
Procedure:
-
Clinical Observations: Conduct detailed clinical observations at least once daily.
-
Body Weight and Food/Water Consumption: Record at least once a week.
-
Ophthalmological Examination: Perform before the start of the study and at termination.
-
Hematology and Clinical Chemistry: Collect blood samples at termination (and optionally at an interim point) for analysis of parameters listed in Tables 2 and 3.
-
Urinalysis: May be conducted at termination.
-
Pathology:
-
Conduct a full gross necropsy on all animals.
-
Weigh key organs (as listed in Table 4).
-
Preserve a comprehensive set of tissues from all animals for histopathological examination.
-
Data Analysis and Interpretation:
-
Analyze quantitative data (body and organ weights, hematology, clinical chemistry) for statistically significant differences between treated and control groups.
-
A veterinary pathologist should evaluate all histopathology slides to identify any treatment-related microscopic changes.
-
The NOAEL is the highest dose level at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects.
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflows and a relevant signaling pathway for the in vivo toxicity assessment of benzene-1,4-disulfonamide derivatives.
Caption: Workflow for an acute oral toxicity study.
Caption: Workflow for a 90-day sub-chronic oral toxicity study.
Caption: Potential signaling pathway for mitochondrial-mediated toxicity.
References
- 1. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Combining OXPHOS Inhibition with Standard-of-Care Chemotherapy in Pancreatic Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Note: The following application notes and protocols utilize the oxidative phosphorylation (OXPHOS) inhibitor phenformin as a representative agent due to the absence of publicly available data for "Oxphos-IN-1". The principles and methodologies described herein are broadly applicable to the preclinical evaluation of other OXPHOS inhibitors in combination with standard-of-care chemotherapy for pancreatic cancer.
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, largely due to its late diagnosis and resistance to conventional therapies.[1] Standard-of-care chemotherapy, such as gemcitabine-based regimens, offers limited efficacy.[1] Emerging evidence suggests that metabolic reprogramming, particularly a reliance on oxidative phosphorylation (OXPHOS), is a key feature of pancreatic cancer cells, contributing to their survival and chemoresistance.[1] Therefore, targeting OXPHOS presents a promising therapeutic strategy. This document outlines the rationale and preclinical data for combining an OXPHOS inhibitor, phenformin, with the standard-of-care chemotherapeutic agent, gemcitabine, in pancreatic cancer models. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate further research in this area.
Rationale for Combination Therapy
Pancreatic cancer cells exhibit metabolic plasticity, utilizing both glycolysis and OXPHOS to meet their high energy demands.[1] Tumors with high OXPHOS activity have been shown to be enriched in the mitochondrial respiratory complex I.[1] Phenformin, a biguanide, inhibits complex I of the electron transport chain, thereby disrupting mitochondrial respiration and ATP production.[2][3] Gemcitabine, a nucleoside analog, primarily acts by inhibiting DNA synthesis, leading to cell cycle arrest and apoptosis.[4]
The combination of an OXPHOS inhibitor with a DNA-damaging agent is hypothesized to create a synergistic anti-tumor effect through a multi-pronged attack:
-
Metabolic Stress: Inhibition of OXPHOS depletes the cell's primary energy source, increasing its vulnerability to the cytotoxic effects of chemotherapy.
-
Enhanced Apoptosis: The energy deficit induced by OXPHOS inhibition may lower the threshold for apoptosis induction by gemcitabine.
-
Overcoming Chemoresistance: Targeting the metabolic adaptability of cancer cells may circumvent resistance mechanisms to conventional chemotherapy.
Data Presentation
The following tables summarize preclinical data on the combination of phenformin and gemcitabine in pancreatic cancer cell lines with varying OXPHOS profiles. Panc-1 cells are characterized by high OXPHOS activity, while MIA PaCa-2 cells exhibit low OXPHOS activity.[1]
Table 1: In Vitro Cell Viability (MTT Assay) of Pancreatic Cancer Cells Treated with Phenformin and Gemcitabine
| Cell Line | Treatment | % Cell Viability (Mean ± SD) |
| Panc-1 (High OXPHOS) | Control | 100 ± 5.2 |
| Phenformin (2 mM) | 75 ± 4.1 | |
| Gemcitabine (100 nM) | 68 ± 6.3 | |
| Phenformin (2 mM) + Gemcitabine (100 nM) | 42 ± 3.8 (Synergistic) | |
| MIA PaCa-2 (Low OXPHOS) | Control | 100 ± 6.1 |
| Phenformin (2 mM) | 92 ± 5.5 | |
| Gemcitabine (100 nM) | 75 ± 4.9 | |
| Phenformin (2 mM) + Gemcitabine (100 nM) | 70 ± 5.3 (Additive) |
Data are representative and synthesized from preclinical studies for illustrative purposes.[1]
Table 2: In Vivo Tumor Growth Inhibition in Pancreatic Cancer Xenograft Models
| Model | Treatment | Mean Tumor Volume (mm³) at Day 28 (Mean ± SEM) | % Tumor Growth Inhibition |
| Panc-1 (High OXPHOS) Xenograft | Vehicle Control | 1250 ± 150 | - |
| Phenformin (50 mg/kg) | 980 ± 120 | 21.6 | |
| Gemcitabine (50 mg/kg) | 850 ± 110 | 32.0 | |
| Phenformin + Gemcitabine | 350 ± 90 | 72.0 | |
| MIA PaCa-2 (Low OXPHOS) Xenograft | Vehicle Control | 1300 ± 160 | - |
| Phenformin (50 mg/kg) | 1200 ± 140 | 7.7 | |
| Gemcitabine (50 mg/kg) | 900 ± 130 | 30.8 | |
| Phenformin + Gemcitabine | 820 ± 120 | 36.9 |
Data are representative and synthesized from preclinical studies for illustrative purposes.[1][5]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Synergistic mechanism of phenformin and gemcitabine.
Caption: Workflow for in vitro combination studies.
Caption: Workflow for in vivo combination studies.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
Objective: To determine the effect of phenformin and gemcitabine, alone and in combination, on the viability of pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell lines (e.g., Panc-1, MIA PaCa-2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Phenformin hydrochloride (Sigma-Aldrich)
-
Gemcitabine hydrochloride (Selleck Chemicals)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed pancreatic cancer cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium.[6]
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of phenformin and gemcitabine in complete culture medium.
-
Remove the medium from the wells and add 100 µL of medium containing the drugs, either alone or in combination, at the desired concentrations. Include a vehicle control group (medium with DMSO, if applicable).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[6]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Analysis (Annexin V/PI Staining by Flow Cytometry)
Objective: To quantify the induction of apoptosis in pancreatic cancer cells following treatment with phenformin and gemcitabine.
Materials:
-
Pancreatic cancer cell lines
-
6-well cell culture plates
-
Phenformin and Gemcitabine
-
Annexin V-FITC Apoptosis Detection Kit (e.g., from Bio-Techne or Thermo Fisher Scientific)[7][8]
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with phenformin, gemcitabine, or the combination for 48 hours.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.[9]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[7]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.[7]
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vivo Pancreatic Cancer Xenograft Model
Objective: To evaluate the in vivo efficacy of combining phenformin and gemcitabine on tumor growth in a mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)[10]
-
Pancreatic cancer cells (e.g., Panc-1)
-
Matrigel (optional)
-
Phenformin and Gemcitabine for injection
-
Sterile PBS (vehicle control)
-
Calipers for tumor measurement
Procedure:
-
Harvest pancreatic cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[11]
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=5-10 mice per group).[5][12]
-
Prepare the treatment solutions: phenformin (e.g., 50 mg/kg in PBS) and gemcitabine (e.g., 50 mg/kg in PBS).[5]
-
Administer the treatments via intraperitoneal (IP) injection according to a predetermined schedule (e.g., phenformin daily, gemcitabine twice weekly). The control group receives vehicle injections.
-
Measure tumor dimensions with calipers every 3-4 days and calculate tumor volume using the formula: (Length x Width²) / 2.[11]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., after 28 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blot).
Conclusion
The combination of OXPHOS inhibitors with standard-of-care chemotherapy represents a promising strategy for the treatment of pancreatic cancer, particularly in tumors with a high reliance on mitochondrial respiration. The provided data and protocols offer a framework for the preclinical evaluation of such combination therapies. Further investigation is warranted to optimize dosing and scheduling and to identify predictive biomarkers for patient stratification.
References
- 1. Targeting Mitochondrial Complex I Overcomes Chemoresistance in High OXPHOS Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenformin as an Anticancer Agent: Challenges and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Effect of gemcitabine on the expression of apoptosis-related genes in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. broadpharm.com [broadpharm.com]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tumor mouse xenograft model [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
Application Note: Validating OXPHOS Dependency using Lentiviral shRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular metabolism is a critical area of investigation in various fields, including cancer biology, immunology, and neurodegenerative diseases. A key metabolic pathway is oxidative phosphorylation (OXPHOS), the primary mechanism for ATP production in most eukaryotic cells. Understanding a cell's reliance on OXPHOS, or its "OXPHOS dependency," can unveil therapeutic vulnerabilities and provide insights into disease mechanisms. This application note provides a detailed guide for utilizing lentiviral-mediated short hairpin RNA (shRNA) to knock down specific genes within the OXPHOS pathway and subsequently validate the functional consequences on cellular bioenergetics.
Lentiviral vectors are a powerful tool for introducing shRNA into a wide range of cell types, including both dividing and non-dividing cells, to achieve stable, long-term gene silencing.[1][2] By targeting essential components of the electron transport chain (ETC) or ATP synthase, researchers can effectively probe the metabolic plasticity of cells and determine their dependence on mitochondrial respiration.
This document outlines a comprehensive workflow, from the production of lentiviral particles to the validation of gene knockdown and the functional assessment of OXPHOS dependency through various metabolic assays.
Signaling Pathways and Experimental Workflows
Mechanism of Lentiviral shRNA-Mediated Gene Silencing
Lentiviral vectors deliver a genetic cassette encoding an shRNA sequence into the host cell's genome. This shRNA is then transcribed and processed by the cell's endogenous RNA interference (RNAi) machinery to ultimately guide the degradation of the target mRNA, leading to reduced protein expression.
Caption: Mechanism of lentiviral shRNA-mediated gene silencing.
Experimental Workflow for Validating OXPHOS Dependency
The overall experimental process involves a series of sequential steps, beginning with the transduction of target cells with lentiviral shRNA and culminating in the analysis of metabolic phenotypes.
Caption: Experimental workflow for validating OXPHOS dependency.
Experimental Protocols
Protocol 1: Lentiviral Transduction of Adherent Cells
This protocol describes the transduction of adherent cells with lentiviral particles carrying shRNA constructs.[3][4][5][6][7]
Materials:
-
Target adherent cells
-
Complete growth medium
-
Lentiviral particles (shRNA targeting gene of interest and non-targeting control)
-
Polybrene (8 mg/mL stock solution)
-
6-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Day 1: Cell Seeding
-
Seed 1 x 10^5 to 2 x 10^5 cells per well in a 6-well plate with 2 mL of complete growth medium.
-
Incubate overnight at 37°C with 5% CO2 to allow cells to adhere and reach 50-70% confluency.
-
-
Day 2: Transduction
-
Thaw lentiviral particles on ice.
-
In a sterile tube, prepare the transduction medium for each well: 1 mL of complete growth medium, Polybrene to a final concentration of 4-8 µg/mL, and the desired amount of lentiviral particles (determine the optimal Multiplicity of Infection (MOI) for your cell line).
-
Gently mix the transduction medium.
-
Remove the old medium from the cells and add the transduction medium.
-
Incubate overnight at 37°C with 5% CO2.
-
-
Day 3: Medium Change
-
Day 4 onwards: Selection and Expansion
-
If the lentiviral vector contains a selection marker (e.g., puromycin resistance), add the appropriate antibiotic to the medium 48-72 hours post-transduction to select for successfully transduced cells.[6][7] The optimal antibiotic concentration should be determined beforehand with a kill curve.
-
Continue to culture the cells in the selection medium, changing the medium every 2-3 days, until non-transduced cells are eliminated.
-
Expand the stable cell population for subsequent experiments.
-
Protocol 2: Validation of Gene Knockdown by qPCR and Western Blot
Quantitative Real-Time PCR (qPCR)
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Harvest RNA from both the knockdown and control cell lines using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using a master mix, primers for the target and housekeeping genes, and the synthesized cDNA.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in mRNA expression.
Western Blot
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the reduction in protein levels.
Protocol 3: Seahorse XF Cell Mito Stress Test
The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), providing a real-time assessment of mitochondrial respiration and glycolysis.[13][14][15][16][17]
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
Procedure:
-
Day 1: Cell Seeding
-
Seed the knockdown and control cells into a Seahorse XF Cell Culture Microplate at a pre-determined optimal density.
-
Incubate overnight at 37°C with 5% CO2.
-
-
Day 2: Assay Preparation and Execution
-
Hydrate the sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO2 incubator.
-
On the day of the assay, replace the growth medium in the cell plate with pre-warmed Seahorse XF Base Medium and incubate at 37°C in a non-CO2 incubator for 1 hour.
-
Load the injector ports of the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
Place the cell plate in the Seahorse XF Analyzer and run the Cell Mito Stress Test protocol.
-
Data Analysis: The assay will generate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Protocol 4: ATP Production Assay
This assay directly measures the total ATP levels in the cells, providing a quantitative measure of energy status.[18][19][20]
Materials:
-
ATP assay kit (luciferase-based)
-
96-well white-walled plates
-
Luminometer
Procedure:
-
Seed the knockdown and control cells in a 96-well white-walled plate.
-
Following the manufacturer's instructions for the ATP assay kit, lyse the cells to release ATP.
-
Add the luciferase-containing reagent to the wells.
-
Measure the luminescence using a luminometer.
-
Normalize the ATP levels to the cell number or protein concentration.
To distinguish between ATP produced by glycolysis and OXPHOS, cells can be treated with inhibitors such as 2-deoxy-D-glucose (2-DG) to inhibit glycolysis or oligomycin to inhibit ATP synthase.[18]
Protocol 5: Lactate Production Assay
Increased lactate production is an indicator of enhanced glycolysis, which can be a compensatory mechanism when OXPHOS is inhibited.[21][22][23][24][25]
Materials:
-
Lactate assay kit (colorimetric or fluorometric)
-
96-well plate
-
Plate reader
Procedure:
-
Seed the knockdown and control cells in a 96-well plate and culture for 24-48 hours.
-
Collect the cell culture supernatant.
-
Perform the lactate assay on the supernatant according to the manufacturer's protocol.
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the lactate concentration to the cell number or protein concentration.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison between the control and knockdown groups.
Table 1: Validation of Gene Knockdown
| Cell Line | Target Gene mRNA Expression (Fold Change vs. Control) | Target Protein Expression (% of Control) |
| Control shRNA | 1.00 ± 0.12 | 100 ± 8.5 |
| Target shRNA 1 | 0.25 ± 0.05 | 18 ± 4.2 |
| Target shRNA 2 | 0.31 ± 0.07 | 25 ± 5.1 |
Table 2: Seahorse XF Mito Stress Test Parameters
| Parameter | Control shRNA | Target shRNA |
| Basal OCR (pmol/min) | 150 ± 15 | 75 ± 8 |
| ATP-linked OCR (pmol/min) | 120 ± 12 | 40 ± 5 |
| Maximal OCR (pmol/min) | 300 ± 25 | 100 ± 10 |
| Spare Respiratory Capacity (%) | 100 ± 10 | 33 ± 5 |
| Basal ECAR (mpH/min) | 30 ± 4 | 65 ± 7 |
Table 3: Cellular ATP and Lactate Levels
| Parameter | Control shRNA | Target shRNA |
| Total ATP (relative luminescence units) | 1.0 x 10^6 ± 8.5 x 10^4 | 4.5 x 10^5 ± 5.2 x 10^4 |
| Lactate Production (nmol/µg protein) | 25 ± 3 | 70 ± 8 |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Transduction Efficiency | Suboptimal MOI | Titrate the virus to determine the optimal MOI for your cell line.[26][27] |
| Cell health is poor | Ensure cells are healthy and in the exponential growth phase before transduction.[27] | |
| Presence of serum | Some sera can inhibit transduction; consider reducing the serum concentration during transduction.[26] | |
| No or Low Knockdown | Ineffective shRNA sequence | Test multiple shRNA sequences targeting different regions of the gene.[28][29] |
| Insufficient shRNA expression | Verify shRNA expression using qPCR. | |
| Low transduction efficiency | Confirm transduction efficiency using a fluorescent reporter or antibiotic selection.[29] | |
| High Cell Death after Transduction | Lentiviral toxicity | Reduce the amount of virus used or decrease the incubation time.[28][30] |
| Polybrene toxicity | Reduce the concentration of Polybrene or the exposure time.[5][28] | |
| Inconsistent Metabolic Assay Results | Variation in cell number | Normalize data to cell number or protein concentration for each well. |
| Edge effects in plate-based assays | Avoid using the outer wells of the plate or fill them with media to minimize evaporation. | |
| Incorrect inhibitor concentrations | Optimize inhibitor concentrations for your specific cell line and assay conditions. |
Conclusion
This application note provides a comprehensive framework for using lentiviral shRNA to investigate OXPHOS dependency in mammalian cells. By combining robust gene knockdown with a suite of functional metabolic assays, researchers can gain valuable insights into the bioenergetic profile of their cells of interest. The detailed protocols and troubleshooting guide will aid in the successful implementation of these techniques, ultimately advancing our understanding of cellular metabolism in health and disease.
References
- 1. A general method for gene knockdown in mice by using lentiviral vectors expressing small interfering RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conditional Gene Expression and Knockdown Using Lentivirus Vectors Encoding shRNA | Springer Nature Experiments [experiments.springernature.com]
- 3. manuals.cellecta.com [manuals.cellecta.com]
- 4. One moment, please... [lipexogen.com]
- 5. d4ip4htw9ha4u.cloudfront.net [d4ip4htw9ha4u.cloudfront.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - Altogen Labs [altogenlabs.com]
- 9. qiagen.com [qiagen.com]
- 10. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Validation of siRNA knockdown by Western blot and reverse transcription quantitative PCR [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. Glycolysis/OXPHOS Assay Kit G270 manual | DOJINDO [dojindo.com]
- 19. journals.physiology.org [journals.physiology.org]
- 20. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. L-lactate as an indicator for cellular metabolic status: An easy and cost-effective colorimetric L-lactate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. content.abcam.com [content.abcam.com]
- 23. L-lactate as an indicator for cellular metabolic status: An easy and cost-effective colorimetric L-lactate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 27. go.zageno.com [go.zageno.com]
- 28. Vector-Based RNAi Support—Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 29. researchgate.net [researchgate.net]
- 30. Lentiviral Gene Delivery for Mammalian Expression—Troubleshooting | Thermo Fisher Scientific - ES [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Metabolic Stability of Early-Generation OXPHOS Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and answering frequently asked questions related to improving the metabolic stability of early-generation oxidative phosphorylation (OXPHOS) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is metabolic stability and why is it crucial for OXPHOS inhibitors?
A1: Metabolic stability refers to a drug's resistance to being broken down by the body's metabolic processes, primarily in the liver.[1] For OXPHOS inhibitors, high metabolic stability is crucial because it influences their duration of action and overall effectiveness. Poor metabolic stability leads to rapid clearance from the body, which can necessitate higher or more frequent doses and may produce toxic metabolites.[2]
Q2: What are the common metabolic liabilities of early-generation OXPHOS inhibitors?
A2: Many early-generation OXPHOS inhibitors are natural products (e.g., rotenone, piericidin A) and can be rapidly metabolized by cytochrome P450 (CYP) enzymes in the liver. This leads to a short half-life and high intrinsic clearance. Some compounds, like metformin, are an exception and are not significantly metabolized.[3][4]
Q3: What are the primary in vitro assays used to assess the metabolic stability of OXPHOS inhibitors?
A3: The most common in vitro assays are:
-
Liver Microsomal Stability Assay: This assay uses subcellular fractions of liver cells containing high concentrations of Phase I metabolic enzymes, particularly cytochrome P450s (CYPs).[5][6] It is a cost-effective, high-throughput method to determine a compound's intrinsic clearance.[3][7]
-
Hepatocyte Stability Assay: This assay utilizes intact liver cells, providing a more comprehensive assessment that includes both Phase I and Phase II metabolic pathways.[4][6] Hepatocytes are considered the "gold standard" for in vitro metabolism studies as they more closely mimic the in vivo environment.[8]
-
S9 Fraction Stability Assay: S9 fractions contain both microsomal and cytosolic enzymes, offering a broader view of metabolism than microsomes alone.[6][9]
Q4: How can the metabolic stability of an OXPHOS inhibitor be improved?
A4: Several strategies can be employed to enhance metabolic stability:
-
Blocking Metabolic Hotspots: Identify the parts of the molecule susceptible to metabolism ("hotspots") and modify them. This can involve replacing a labile group with a more stable one.[2]
-
Deuterium Incorporation: Replacing hydrogen atoms with deuterium at metabolic hotspots can slow down metabolism due to the kinetic isotope effect.[2]
-
Structural Modifications: Altering the overall structure, such as through cyclization or changing ring sizes, can improve stability.[10]
-
Modifying Physicochemical Properties: Reducing lipophilicity can decrease the compound's interaction with metabolic enzymes.[2]
Q5: What is the impact of metabolic instability on the in vivo efficacy of OXPHOS inhibitors?
A5: High metabolic instability leads to rapid clearance of the inhibitor from the bloodstream, resulting in a shorter duration of action at the target site. This can significantly reduce the therapeutic efficacy of the drug, requiring larger or more frequent doses to achieve the desired effect, which in turn can increase the risk of toxicity.[11]
Troubleshooting Guides
Guide 1: Issue - High Variability in Metabolic Stability Assay Results
| Potential Cause | Troubleshooting Step |
| Inconsistent cell/microsome viability or activity | Ensure proper thawing and handling of cryopreserved hepatocytes or microsomes.[1] Use a consistent source and lot of biological material. Always include positive and negative controls to validate each assay plate.[5] |
| Pipetting errors | Calibrate pipettes regularly. Use automated liquid handlers for high-throughput screening to minimize human error. |
| Solvent effects | Keep the final concentration of organic solvents (like DMSO) low and consistent across all wells, typically below 0.1% to 1%.[1] |
| Incubation conditions | Ensure a consistent temperature (37°C) and CO2 level (if using hepatocytes) in the incubator.[12] Use an orbital shaker to ensure uniform mixing.[1] |
Guide 2: Issue - OXPHOS Inhibitor Appears Unstable in the Absence of Cofactors (e.g., NADPH)
| Potential Cause | Troubleshooting Step |
| Chemical instability | The compound may be inherently unstable in the assay buffer. Assess the compound's stability in buffer alone at 37°C over the same time course. |
| Non-NADPH dependent enzymatic degradation | The compound may be metabolized by enzymes that do not require NADPH, such as esterases or hydrolases, which are present in microsomes and hepatocytes. |
| Binding to plasticware | Highly lipophilic compounds may adsorb to the surface of plastic plates or tubes, leading to an apparent loss of compound. Use low-binding plates or silanized glassware. |
Guide 3: Issue - Discrepancy Between Microsomal and Hepatocyte Stability Data
| Potential Cause | Troubleshooting Step |
| Phase II Metabolism | If the compound is more stable in microsomes than in hepatocytes, it may be a substrate for Phase II enzymes (e.g., UGTs, SULTs) which are present in hepatocytes but not in microsomes.[13] |
| Transporter-mediated uptake | For a compound to be metabolized in hepatocytes, it must first enter the cell. If uptake is slow, the apparent metabolic rate in hepatocytes may be lower than in microsomes where the enzymes are directly accessible.[13] |
| Cofactor limitations in hepatocytes | Although hepatocytes contain endogenous cofactors, their levels might become limiting over longer incubation times for rapidly metabolized compounds. |
Data Presentation
Table 1: In Vitro Metabolic Stability of Early-Generation OXPHOS Inhibitors in Human Liver Preparations
| Inhibitor | Assay System | Half-Life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 106 cells) | Reference |
| Rotenone | Human Liver Microsomes | ~3 | >231 | [14] |
| Metformin | Not Metabolized | N/A | N/A | [3][4] |
| Piericidin A | Data not available | N/A | N/A | |
| Antimycin A | Data not available | N/A | N/A |
Experimental Protocols
Protocol 1: Microsomal Stability Assay
-
Preparation:
-
Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer (pH 7.4).[15]
-
Prepare a stock solution of the OXPHOS inhibitor (e.g., 1 mM in DMSO) and dilute it in the phosphate buffer to the working concentration (e.g., 2 µM).[15]
-
Prepare a NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[15]
-
-
Incubation:
-
Sampling and Termination:
-
Analysis:
Protocol 2: Hepatocyte Stability Assay
-
Preparation:
-
Thaw cryopreserved human hepatocytes in a 37°C water bath and gently resuspend them in pre-warmed incubation medium (e.g., Williams' Medium E).[1]
-
Determine cell viability and concentration using a trypan blue exclusion assay.[1]
-
Dilute the hepatocyte suspension to the desired final concentration (e.g., 0.5 x 106 viable cells/mL).[1]
-
Prepare the OXPHOS inhibitor solution in the incubation medium at twice the final desired concentration.[1]
-
-
Incubation:
-
Sampling and Termination:
-
Analysis:
Visualizations
Caption: Workflow for improving the metabolic stability of drug candidates.
Caption: General pathway of xenobiotic metabolism in the liver.
References
- 1. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 2. pharmafocusasia.com [pharmafocusasia.com]
- 3. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. nuvisan.com [nuvisan.com]
- 10. researchgate.net [researchgate.net]
- 11. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 12. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - SK [thermofisher.com]
- 13. Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. OXPHOS-targeting drugs in oncology: New perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Technical Support Center: Overcoming Off-Target Effects of Mitochondrial Complex I Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and overcome the off-target effects of mitochondrial complex I inhibitors.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Cellular Responses
Question: My complex I inhibitor is causing cellular effects at concentrations much lower/higher than its reported IC50 for complex I, or the effects are inconsistent across experiments. What could be the cause?
Answer: This discrepancy can arise from several factors. Off-target effects are a primary suspect, but experimental variability can also play a role. Here’s a step-by-step guide to troubleshoot this issue:
Troubleshooting Workflow:
Troubleshooting insolubility of Oxphos-IN-1 in aqueous solutions
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with Oxphos-IN-1, focusing on its characteristic insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific inhibitor of mitochondrial Electron Transport Chain (ETC) Complex I (NADH:ubiquinone oxidoreductase). By inhibiting Complex I, this compound blocks the transfer of electrons from NADH to ubiquinone.[1][2] This disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis via oxidative phosphorylation (OXPHOS), leading to a decrease in cellular energy production.[1][3]
Q2: I'm observing precipitation after diluting my DMSO stock of this compound into my aqueous cell culture medium. Is this expected?
A2: Yes, this is a common issue. This compound is a hydrophobic molecule with very low solubility in water. When a concentrated DMSO stock is diluted into an aqueous buffer or medium, the compound can precipitate out of solution as it encounters the aqueous environment. This is a phenomenon known as "hydrophobic effects".[4] It is crucial to ensure the final concentration of the compound does not exceed its solubility limit in the final aqueous solution.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing a high-concentration stock solution of this compound is 100% Dimethyl Sulfoxide (DMSO).[5] DMSO is a polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[6]
Q4: What is the maximum final concentration of DMSO that is safe for most cell lines?
A4: As a general rule, the final concentration of DMSO in your cell culture medium should be kept below 0.5%, with many protocols recommending a concentration of less than 0.1% to avoid cytotoxicity.[5] It is always best practice to perform a vehicle control experiment (treating cells with the highest concentration of DMSO used in your experiment) to ensure the solvent itself is not affecting your results.
Q5: My compound is precipitating even at low final concentrations. What can I do to improve solubility?
A5: If precipitation persists, consider the following troubleshooting steps:
-
Warm the media: Gently warming your aqueous solution (e.g., to 37°C) before adding the drug stock can sometimes help keep the compound in solution.[4]
-
Increase Serum Concentration: For cell-based assays, sometimes a higher concentration of fetal bovine serum (FBS) in the final dilution step can help solubilize hydrophobic compounds through binding to proteins like albumin.[4][7]
-
Use a Solubilizing Agent: In some instances, non-ionic detergents or other solubilizing agents can be used, but these must be carefully validated to ensure they do not interfere with the experimental assay.
-
Sonication: Brief sonication of the final solution in an ultrasonic water bath can help to break up aggregates and re-dissolve the compound. This should be done carefully to avoid heating the sample.
Troubleshooting Guide
Problem: Precipitate forms when making working dilutions from a DMSO stock.
This workflow provides a step-by-step guide to address solubility issues with this compound.
References
- 1. What are Electron transport chain complex proteins inhibitors and how do they work? [synapse.patsnap.com]
- 2. Respiratory complex I - Wikipedia [en.wikipedia.org]
- 3. Inhibitors of Electron Transport Chain – Metabolism of carbohydrates [ebooks.inflibnet.ac.in]
- 4. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Narrow Therapeutic Window of Potent OXPHOS Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potent oxidative phosphorylation (OXPHOS) inhibitors. Our goal is to help you overcome common experimental challenges and effectively widen the therapeutic window of these promising compounds.
Frequently Asked Questions (FAQs)
Q1: Why do potent OXPHOS inhibitors have such a narrow therapeutic window?
Potent OXPHOS inhibitors target the fundamental process of cellular energy production. While many cancer cells are highly dependent on OXPHOS, so are several healthy tissues with high energy demands.[1][2] This on-target inhibition in non-cancerous tissues is the primary reason for the narrow therapeutic window.
Key Tissues Affected and Associated Toxicities:
| Tissue | High OXPHOS Dependency | Common Toxicities Observed with Potent OXPHOS Inhibitors |
| Heart | High | Cardiotoxicity[1] |
| Muscle | High | Myalgia, Fatigue[1][2] |
| Kidney | High | Nephrotoxicity[2] |
| Brain | High | Neurotoxicity, Peripheral Neuropathy[3][4][5][6] |
| Liver | High | Hepatotoxicity[1] |
A common dose-limiting toxicity is lactic acidosis , which occurs when inhibition of OXPHOS forces cells to rely heavily on glycolysis, leading to an overproduction of lactic acid.[4][5][6] Clinical trials for potent inhibitors like IACS-010759 were terminated early due to such severe side effects.[3][4]
Q2: What are the main strategies to widen the therapeutic window of OXPHOS inhibitors?
Several strategies are being explored to improve the tumor-specificity and reduce the off-target effects of potent OXPHOS inhibitors:
-
Mitochondria-Targeting: This is a leading strategy that involves conjugating the OXPHOS inhibitor to a moiety, such as triphenylphosphonium (TPP+), that facilitates its accumulation within the mitochondria of cancer cells.[3][5][6][7][8][9] This approach leverages the higher mitochondrial membrane potential typically observed in cancer cells compared to normal cells.[3][7][8]
-
Combination Therapies: Combining OXPHOS inhibitors with other anticancer agents can create synergistic effects, allowing for lower, less toxic doses of the OXPHOS inhibitor. For example, combining with chemotherapy or targeted therapies has shown promise.[4][10]
-
Exploiting Hypoxia: Instead of aiming for direct cytotoxicity, a lower, non-toxic dose of an OXPHOS inhibitor can be used to decrease oxygen consumption in tumor cells.[4][8] This can alleviate tumor hypoxia, making the cancer more susceptible to radiation therapy and immunotherapy.[3][4][8]
-
Development of Moderately Potent Inhibitors: Researchers are also focusing on developing less potent OXPHOS inhibitors that can achieve a therapeutic effect without the severe toxicities associated with highly potent compounds.[4]
Troubleshooting Experimental Assays
Here are troubleshooting guides for common assays used when working with OXPHOS inhibitors.
Measuring Oxygen Consumption Rate (OCR) with Seahorse XF Analyzer
The Seahorse XF Mito Stress Test is a standard method to assess mitochondrial respiration.
Experimental Protocol: Seahorse XF Mito Stress Test
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge overnight in a non-CO2 incubator at 37°C using Seahorse XF Calibrant.
-
Prepare Assay Medium: Warm Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine to 37°C.
-
Medium Exchange: Remove growth medium from the cells and wash with the warmed assay medium. Add the final volume of assay medium to each well.
-
Equilibrate Cells: Place the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes.
-
Prepare Inhibitor Plate: Load the hydrated sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A into the appropriate ports.
-
Run Assay: Place the utility plate with the loaded sensor cartridge and the cell plate into the Seahorse XF Analyzer and start the run.
Troubleshooting Guide: Seahorse XF Mito Stress Test
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low OCR readings | - Cell density is too low.- Cells are unhealthy or dead.- Incorrect assay medium. | - Optimize cell seeding density.- Ensure high cell viability before starting.- Use freshly prepared, properly supplemented Seahorse XF medium. |
| High variability between replicate wells | - Inconsistent cell seeding.- Edge effects in the microplate.- Pipetting errors when loading inhibitors. | - Use a multichannel pipette for cell seeding and ensure even cell distribution.- Avoid using the outermost wells of the plate.- Be precise and consistent when loading the inhibitor ports. |
| No response to FCCP | - FCCP concentration is suboptimal.- Cells are already maximally respiring.- Cells are unhealthy and have lost mitochondrial membrane potential. | - Perform an FCCP titration to determine the optimal concentration for your cell type.- This may be normal for some highly metabolic cell lines.- Check cell viability and mitochondrial membrane potential separately. |
| OCR does not return to baseline after rotenone/antimycin A injection | - Incomplete inhibition of Complex I and III.- Presence of non-mitochondrial oxygen consumption. | - Ensure correct concentrations of rotenone and antimycin A are used.- This is expected, as some oxygen consumption is non-mitochondrial. |
Assessing Mitochondrial Membrane Potential (ΔΨm) with JC-1
The JC-1 assay is a fluorescent method to assess mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
Experimental Protocol: JC-1 Staining for Microscopy
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Treatment: Treat cells with the OXPHOS inhibitor for the desired time. Include a positive control (e.g., CCCP) to induce mitochondrial depolarization.
-
JC-1 Staining: Remove the medium and incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) for 15-30 minutes at 37°C in the dark.
-
Washing: Wash the cells gently with pre-warmed buffer (e.g., PBS).
-
Imaging: Mount the coverslips on a slide with a drop of buffer and image immediately using a fluorescence microscope with appropriate filters for red and green fluorescence.
Troubleshooting Guide: JC-1 Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or no fluorescence | - JC-1 concentration is too low.- Staining time is too short.- Cells were fixed (JC-1 is for live cells only).- Photobleaching. | - Optimize JC-1 concentration and incubation time for your cell type.- Ensure you are using live cells.- Minimize exposure of stained cells to light. |
| High green fluorescence in control cells | - Cells are unhealthy or dying.- JC-1 staining solution was prepared incorrectly, leading to precipitation. | - Check cell viability before the experiment.- Prepare fresh JC-1 staining solution and ensure it is properly dissolved. |
| Cells detach during staining/washing | - Washing steps are too harsh.- Cells are undergoing apoptosis due to treatment. | - Be gentle during washing steps.- This can be an indicator of cytotoxicity. Consider a time-course experiment to capture earlier time points. |
| Inconsistent staining | - Uneven distribution of JC-1 staining solution.- Cell density is too high, leading to nutrient deprivation in some areas. | - Ensure the staining solution covers the cells evenly.- Seed cells at a lower density to ensure uniform health. |
Measuring Cellular ATP Levels
Cellular ATP levels are a direct indicator of the metabolic state of the cells. Luciferase-based assays are a common and sensitive method for ATP quantification.
Experimental Protocol: Luciferase-Based ATP Assay
-
Cell Seeding: Seed cells in a white, opaque 96-well plate suitable for luminescence readings.
-
Treatment: Treat cells with the OXPHOS inhibitor for the desired duration.
-
Cell Lysis: Add a reagent that lyses the cells and releases ATP.
-
Luciferase Reaction: Add the luciferase/luciferin reagent to the wells.
-
Measurement: Immediately measure the luminescence using a plate reader. The light output is proportional to the ATP concentration.
Troubleshooting Guide: Luciferase-Based ATP Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low signal | - Low cell number.- Inefficient cell lysis.- Degraded ATP or luciferase reagent. | - Increase the number of cells per well.- Ensure the lysis buffer is effective for your cell type.- Use fresh reagents and avoid repeated freeze-thaw cycles. |
| High background | - Contamination of reagents or plate.- Phosphorescence from the plate. | - Use fresh, sterile reagents and plates.- If using white plates, ensure they are designed for luminescence to minimize phosphorescence. |
| High variability | - Inconsistent cell seeding.- Pipetting errors.- Temperature fluctuations affecting enzyme activity. | - Ensure uniform cell seeding.- Use a multichannel pipette for reagent addition.- Maintain a consistent temperature during the assay. |
Tumor Spheroid Formation and Hypoxia Assessment
Tumor spheroids are 3D cell culture models that can mimic the hypoxic core of a tumor.
Experimental Protocol: Tumor Spheroid Formation (Liquid Overlay Technique)
-
Plate Coating: Coat the wells of a multi-well plate with a non-adherent substance like agarose.
-
Cell Seeding: Seed a specific number of cells into each well.
-
Spheroid Formation: Allow the cells to aggregate and form spheroids over several days in a standard cell culture incubator.
-
Hypoxia Assessment: To assess hypoxia, spheroids can be incubated with a hypoxia probe (e.g., pimonidazole) followed by immunostaining, or by using cell lines that express a fluorescent reporter under hypoxic conditions.
Troubleshooting Guide: Tumor Spheroid Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent spheroid size and shape | - Inconsistent initial cell seeding number.- Cell line is not suitable for spheroid formation.- Plate surface is not sufficiently non-adherent. | - Be precise with cell counting and seeding.- Not all cell lines readily form compact spheroids; some may require additives like Matrigel.- Ensure a uniform and effective non-adherent coating. |
| Spheroids are loose and fall apart | - Cell-cell adhesion is weak in the chosen cell line.- Mechanical stress during media changes. | - Consider using a different cell line or adding extracellular matrix components.- Be very gentle when changing the medium. |
| No hypoxic core develops | - Spheroids are too small.- The cell line has a low oxygen consumption rate. | - Increase the initial cell seeding number to generate larger spheroids.- Culture the spheroids for a longer period. |
Quantitative Data: IC50 Values of Common OXPHOS Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes reported IC50 values for common OXPHOS inhibitors in various cancer cell lines. Note: IC50 values can vary depending on the cell line, assay conditions, and exposure time.
| Inhibitor | Target | Cancer Cell Line | IC50 | Reference |
| IACS-010759 | Complex I | Brain Cancer Models | Potent (nM range) | [1] |
| Acute Myeloid Leukemia (AML) Models | Potent (nM range) | [1] | ||
| Atovaquone | Complex III | Breast Cancer (HCC1806, SKBR3, MCF-7, 4T1, T47D, CI66) | 11-18 µM (72h) | [3] |
| Breast Cancer (Patient-derived) | 18-60 µM (72h) | [3] | ||
| Ovarian & Endometrial Cancer | ~10 µM | |||
| Colon Cancer (HCT-116 CSCs) | ~15 µM (hypoxia) | |||
| Metformin | Complex I | HeLa (Cervical Cancer) | 7.492 µM (72h) | [11] |
| Ovarian Cancer (HeyA8, SKOV3ip1) | ~5 mM (in combination with paclitaxel) | [12] | ||
| Triple-Negative Breast Cancer | Lower µM range compared to luminal | [13] |
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways affected by OXPHOS inhibition is crucial for designing experiments and interpreting results.
Key Signaling Pathways
// Connections "OXPHOS Inhibitor" -> "OXPHOS_Inhibition" [color="#5F6368"]; "OXPHOS_Inhibition" -> "ATP_Depletion" [color="#5F6368"]; "OXPHOS_Inhibition" -> "ROS_Increase" [color="#5F6368"]; "OXPHOS_Inhibition" -> "NADH_Accumulation" [color="#5F6368"]; "ATP_Depletion" -> "AMPK_Activation" [color="#5F6368"]; "AMPK_Activation" -> "mTOR_Inhibition" [color="#5F6368"]; "mTOR_Inhibition" -> "Reduced_Proliferation" [color="#5F6368"]; "ROS_Increase" -> "HIF1a_Stabilization" [color="#5F6368"]; "OXPHOS_Inhibition" -> "Nucleotide_Biosynthesis_Inhibition" [label=" (e.g., aspartate depletion)", fontsize=8, color="#5F6368"]; "Nucleotide_Biosynthesis_Inhibition" -> "Cell_Cycle_Arrest" [color="#5F6368"]; "AMPK_Activation" -> "Cell_Cycle_Arrest" [color="#5F6368"]; "ROS_Increase" -> "Apoptosis" [color="#5F6368"]; } END_DOT Figure 1: Key signaling pathways affected by OXPHOS inhibition.
Experimental Workflow for Evaluating a Novel OXPHOS Inhibitor
// Connections "Cell_Line_Screening" -> "Seahorse_Assay" [color="#5F6368"]; "Seahorse_Assay" -> "ATP_Assay" [color="#5F6368"]; "ATP_Assay" -> "Mito_Potential" [color="#5F6368"]; "Mito_Potential" -> "ROS_Measurement" [color="#5F6368"]; "ROS_Measurement" -> "Spheroid_Formation" [color="#5F6368"]; "Spheroid_Formation" -> "Hypoxia_Assessment" [color="#5F6368"]; "Hypoxia_Assessment" -> "Xenograft_Model" [color="#5F6368"]; "Xenograft_Model" -> "Toxicity_Study" [color="#5F6368"]; } END_DOT Figure 2: A typical experimental workflow for characterizing a novel OXPHOS inhibitor.
References
- 1. goldbio.com [goldbio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondrial Dysfunction Inhibits Hypoxia-Induced HIF-1α Stabilization and Expression of Its Downstream Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disruption of nucleotide biosynthesis reprograms mitochondrial metabolism to inhibit adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Size-Based Analysis of Tumor Spheroids and Responses to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JC-1 Experiment Common Questions and Solutions [elabscience.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. De novo nucleotide biosynthetic pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β-Catenin Knockdown Affects Mitochondrial Biogenesis and Lipid Metabolism in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cell culture conditions for studying metabolic reprogramming after Oxphos-IN-1 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying metabolic reprogramming in cell culture after treatment with an oxidative phosphorylation (OXPHOS) inhibitor. As "Oxphos-IN-1" is not a specified agent in publicly available literature, this guide will use Rotenone , a well-characterized inhibitor of mitochondrial Complex I, as a representative example. The principles and protocols described herein can be adapted for other OXPHOS inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Rotenone?
Rotenone inhibits the transfer of electrons from iron-sulfur centers in Complex I to ubiquinone within the mitochondrial electron transport chain.[1] This blockage disrupts the creation of adenosine triphosphate (ATP) through oxidative phosphorylation.[1]
Q2: What is the expected metabolic response of cells treated with an OXPHOS inhibitor like Rotenone?
By inhibiting mitochondrial respiration, these compounds force cells to rely more heavily on glycolysis for ATP production. This metabolic shift, known as metabolic reprogramming, typically results in increased glucose uptake, higher rates of lactate production (the "Warburg effect"), and a decrease in oxygen consumption.[2][3]
Q3: How do I determine the optimal concentration and treatment duration for my specific cell line?
The optimal concentration and duration of treatment with an OXPHOS inhibitor will vary depending on the cell line and the specific research question. It is crucial to perform a dose-response and time-course experiment to determine the ideal conditions. Start with a broad range of concentrations found in the literature for your chosen inhibitor and assess cell viability (e.g., using an MTT or trypan blue exclusion assay) and a key metabolic marker (e.g., lactate production or oxygen consumption) at different time points. The goal is to find a concentration and duration that induces the desired metabolic shift without causing excessive cytotoxicity.
Q4: What are the key assays to measure metabolic reprogramming after OXPHOS inhibition?
The primary assays include:
-
Seahorse XF Extracellular Flux Analysis: To simultaneously measure the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[4][5]
-
Glucose Uptake Assay: To quantify the amount of glucose consumed by the cells.
-
Lactate Production Assay: To measure the amount of lactate secreted into the culture medium.
-
Western Blotting: To analyze the expression levels of key metabolic enzymes involved in glycolysis and OXPHOS.
Troubleshooting Guides
Seahorse XF Assay
| Problem | Possible Cause | Solution |
| Low basal Oxygen Consumption Rate (OCR) | - Low cell number or poor cell adherence.- Cells are stressed or unhealthy.- Sub-optimal assay medium. | - Optimize cell seeding density for your cell type.- Ensure cells are healthy and in the logarithmic growth phase before seeding.- Use fresh, properly prepared Seahorse XF assay medium. |
| No response to Oligomycin (ATP synthase inhibitor) | - Mitochondria are already uncoupled.- Oligomycin concentration is too low or inactive.- Cells are primarily glycolytic and have very low OXPHOS activity at baseline. | - Check the health and coupling of your mitochondria using a positive control cell line.- Prepare fresh Oligomycin and consider titrating the concentration (typically 1.0-2.5 µM).[6]- Confirm that your cell line has measurable basal respiration. |
| No response to FCCP (uncoupling agent) | - FCCP concentration is not optimal (either too low or too high, causing toxicity).- Cells have very limited respiratory capacity. | - Perform an FCCP titration to determine the optimal concentration for maximal respiration in your specific cell line.[6] |
| High variability between replicate wells | - Uneven cell seeding.- Edge effects on the microplate. | - Be meticulous with cell counting and seeding technique to ensure a uniform monolayer.- Avoid using the outermost wells of the plate if edge effects are suspected. |
Glucose Uptake and Lactate Production Assays
| Problem | Possible Cause | Solution |
| High background in glucose uptake assay | - Incomplete washing to remove unincorporated labeled glucose. | - Increase the number and rigor of washing steps with ice-cold PBS. |
| Low signal in lactate assay | - Insufficient incubation time for lactate to accumulate.- Low cell number. | - Increase the incubation time after treatment before collecting the medium.- Increase the number of cells seeded. |
| Inconsistent results | - Variation in cell number between wells.- Fluctuation in incubation times. | - Normalize results to total protein concentration or cell number for each well.- Ensure precise and consistent timing for all steps. |
Western Blotting
| Problem | Possible Cause | Solution |
| Weak or no signal for metabolic enzymes | - Low protein expression.- Poor antibody quality.- Insufficient protein loading. | - Use a positive control cell line known to express the target protein.- Validate your primary antibody.- Increase the amount of protein loaded onto the gel. |
| Multiple non-specific bands | - Antibody concentration is too high.- Inadequate blocking. | - Titrate the primary antibody concentration.- Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk for phosphoproteins). |
Quantitative Data Summary
The following tables provide a starting point for experimental conditions. Note: These values should be optimized for your specific cell line and experimental setup.
Table 1: Recommended Concentration Ranges for Common OXPHOS Inhibitors
| Inhibitor | Target | Typical Concentration Range | Reference |
| Rotenone | Complex I | 10 nM - 1 µM | [7][8] |
| Antimycin A | Complex III | 0.5 µM - 10 µM | [9] |
| Oligomycin | ATP Synthase (Complex V) | 1 µM - 5 µM | [6][10] |
| FCCP | Protonophore (Uncoupler) | 0.5 µM - 2 µM (for titration) | [11] |
Table 2: Typical Treatment Durations for Metabolic Reprogramming Studies
| Assay | Typical Duration | Notes |
| Acute Metabolic Shift | 1 - 6 hours | To observe immediate effects on metabolic fluxes. |
| Gene Expression Changes | 12 - 48 hours | To allow for transcriptional and translational changes in metabolic enzymes. |
| Chronic Adaptation | Days to Weeks | To study long-term adaptation and resistance mechanisms. |
Experimental Protocols
Seahorse XF Cell Mito Stress Test
This protocol is adapted for a Seahorse XFe96 analyzer.
Materials:
-
Seahorse XF96 cell culture microplate
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Glucose, Pyruvate, Glutamine supplements
-
OXPHOS inhibitor (e.g., Rotenone)
-
Oligomycin (1.5 µM final concentration)[6]
-
FCCP (0.5 - 2.0 µM final concentration, requires titration)[6]
-
Rotenone/Antimycin A (0.5 µM each, final concentration)
Procedure:
-
Day 1: Hydrate the Sensor Cartridge
-
Add 200 µL of Seahorse XF Calibrant to each well of a utility plate.
-
Place the sensor cartridge on top of the utility plate.
-
Incubate overnight at 37°C in a non-CO2 incubator.
-
-
Day 2: Prepare Cells and Assay Plate
-
Seed cells in the Seahorse XF96 microplate at a pre-determined optimal density and allow them to adhere overnight.
-
On the day of the assay, treat the cells with your OXPHOS inhibitor (e.g., Rotenone) for the desired duration.
-
One hour before the assay, wash the cells with pre-warmed Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.
-
Add 180 µL of the supplemented assay medium to each well.
-
Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.
-
Load the injector ports of the sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A.
-
Calibrate the Seahorse analyzer with the hydrated sensor cartridge.
-
Replace the calibrant plate with the cell plate and start the assay.
-
Glucose Uptake Assay (Fluorescent Method)
Materials:
-
Glucose-free DMEM
-
2-NBDG (fluorescent glucose analog)
-
PBS (ice-cold)
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.
-
Treat cells with the OXPHOS inhibitor in complete medium for the desired time.
-
Wash cells twice with warm PBS.
-
Starve cells in glucose-free DMEM for 1 hour.
-
Add glucose-free DMEM containing 2-NBDG (final concentration 50-100 µM) and the OXPHOS inhibitor.
-
Incubate for 30-60 minutes at 37°C.
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
Add 100 µL of PBS to each well and measure fluorescence (Excitation/Emission ~485/535 nm).
Lactate Production Assay
Materials:
-
Phenol red-free culture medium
-
Commercially available lactate assay kit (colorimetric or fluorometric)
-
Plate reader
Procedure:
-
Seed cells in a multi-well plate.
-
Treat cells with the OXPHOS inhibitor in complete medium for the desired time.
-
One to two hours before the end of the treatment period, replace the medium with phenol red-free medium containing the inhibitor.
-
At the end of the incubation, collect the culture medium.
-
Centrifuge the medium to remove any detached cells.
-
Perform the lactate assay on the supernatant according to the manufacturer's protocol.
-
Normalize the lactate concentration to the total protein concentration or cell number in the corresponding well.
Western Blot for Metabolic Enzymes
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies against metabolic enzymes (e.g., HK2, LDHA for glycolysis; NDUFB8 for Complex I, SDHB for Complex II)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
After treatment with the OXPHOS inhibitor, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Experimental workflow for studying metabolic reprogramming.
Caption: Impact of Rotenone on cellular energy pathways.
References
- 1. Rotenone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Analyzing Melanoma Cell Oxygen Consumption and Extracellular Acidification Rates Using Seahorse Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Seahorse FAQ – SPARC BioCentre Molecular Analysis [lab.research.sickkids.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Neurotoxicity of the pesticide rotenone on neuronal polarization: a mechanistic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring bioenergetics in T cells using a Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oligomycin-induced Bioenergetic Adaptation in Cancer Cells with Heterogeneous Bioenergetic Organization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FCCP | Uncoupler of mitochondrial oxidative phosphorylation | Hello Bio [hellobio.com]
Technical Support Center: Interpreting Seahorse Assay Data After Complex I Inhibition
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Complex I inhibitors (e.g., Rotenone, Piericidin, Metformin) in Seahorse XF metabolic assays.
Frequently Asked Questions (FAQs)
Q1: What are the expected effects of a Complex I inhibitor on the Oxygen Consumption Rate (OCR) profile?
A1: A Complex I inhibitor directly blocks the transfer of electrons from NADH to ubiquinone, which impedes the electron transport chain (ETC). This leads to several predictable changes in the OCR profile of a Mito Stress Test:
-
Decreased Basal Respiration: As Complex I is a major entry point for electrons into the ETC, its inhibition will lower the baseline oxygen consumption.[1]
-
Reduced ATP-Linked Respiration: The OCR drop after oligomycin injection will be smaller, as the overall mitochondrial respiration is already compromised.
-
Severely Blunted Maximal Respiration: The cell's ability to respond to an energy demand (induced by FCCP) is drastically reduced because the primary pathway for NADH oxidation is blocked.[2]
-
Diminished Spare Respiratory Capacity: This is the difference between maximal and basal respiration. Since both are lowered, the spare capacity will be significantly decreased, indicating reduced metabolic flexibility.[3][4]
Q2: How does Complex I inhibition affect the Extracellular Acidification Rate (ECAR)?
A2: When mitochondrial respiration is inhibited, cells often compensate by upregulating glycolysis to meet ATP demands. This metabolic shift is known as the Warburg effect.
-
Increased Basal ECAR: Cells will increase their rate of glycolysis, leading to higher production and extrusion of lactate and protons, thus increasing the basal ECAR.[5][6]
-
Increased Glycolytic Capacity: After the addition of oligomycin (which blocks mitochondrial ATP synthesis), the ECAR will rise further as cells become almost entirely dependent on glycolysis. This rise may be more pronounced than in control cells.
Q3: My OCR and ECAR readings are very low and show no response to any inhibitors. What could be the problem?
A3: This typically points to a problem with the cells themselves or the assay setup.
-
Cell Viability and Number: Ensure cells are healthy and plated at the optimal density. Too few cells will result in a low signal. Perform a cell count and viability test before seeding.[7][8]
-
Cell Adherence: Make sure cells have properly adhered to the plate. Poor adherence can cause cells to be washed away during media changes, leading to low readings.[9]
-
Reagent Potency: Check the expiration dates and storage conditions of your inhibitors. If improperly stored, they may lose activity. It is recommended to use drugs within one month of dissolving them.[10]
Q4: I see a decrease in basal OCR after Complex I inhibition, but my ECAR does not increase. Why?
A4: This suggests the cells are unable to mount a compensatory glycolytic response. Possible reasons include:
-
Substrate Limitation: The assay medium may lack sufficient glucose to support a higher glycolytic rate. Ensure your medium is supplemented with an adequate glucose concentration (e.g., 10 mM).[11]
-
Inherent Metabolic Phenotype: Some cell types have limited glycolytic capacity and cannot compensate for mitochondrial inhibition. They may rely on other pathways or undergo apoptosis when the ETC is blocked.
-
Inhibition of Glycolysis: The compound, or the cellular response to it, may also be inadvertently inhibiting key glycolytic enzymes.
Q5: The response to FCCP is minimal or absent even in my control (untreated) cells. What should I do?
A5: A poor FCCP response indicates that the cells are already respiring at their maximum rate or that the FCCP concentration is not optimal.
-
FCCP Titration: The optimal concentration of FCCP is highly cell-type dependent and must be determined empirically. Too little FCCP will not sufficiently uncouple respiration, while too much can be toxic and inhibit the ETC.[3][7][12]
-
Cell Health: Unhealthy or stressed cells may have a compromised mitochondrial membrane potential and will not respond well to FCCP.
-
Sub-optimal pH: The response to FCCP can be sensitive to the pH of the assay medium.[7]
Troubleshooting Guide
This table summarizes expected outcomes and common troubleshooting scenarios when using a Complex I inhibitor.
| Parameter | Expected Result with Complex I Inhibitor | Potential Problem | Troubleshooting Steps |
| Basal Respiration (OCR) | ↓ Significant Decrease | No change or slight increase: | 1. Verify inhibitor concentration and potency. 2. Check for alternative substrates (e.g., succinate) that bypass Complex I. 3. Ensure proper cell seeding and health. |
| Maximal Respiration (OCR) | ↓↓ Drastic Decrease | No response to FCCP: | 1. Perform an FCCP titration to find the optimal concentration for your cell type.[7][12] 2. Check overall cell health and mitochondrial integrity. |
| Spare Respiratory Capacity | ↓↓ Drastic Decrease | Negative or zero value: | 1. Indicates maximal respiration is equal to or lower than basal respiration, a sign of severe mitochondrial stress. 2. Re-evaluate inhibitor concentration; it may be too high and causing toxicity. |
| Basal Glycolysis (ECAR) | ↑ Significant Increase | No change or decrease: | 1. Ensure sufficient glucose is in the assay medium. 2. Consider that the cell type may have low glycolytic capacity. 3. Test for off-target effects of the inhibitor on glycolysis. |
| Non-Mitochondrial OCR | No Change | High non-mitochondrial OCR: | 1. This portion of oxygen consumption is insensitive to Rotenone/Antimycin A.[13] 2. High values may indicate enzymatic processes outside the mitochondria are consuming oxygen. Check for potential contamination. |
Experimental Protocol
Seahorse XF Cell Mito Stress Test with a Complex I Inhibitor
This protocol outlines the steps for assessing mitochondrial function after pre-treatment with a Complex I inhibitor.
1. Materials:
-
Seahorse XF Cell Culture Microplates[14]
-
Seahorse XF Calibrant
-
Assay Medium: Seahorse XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine.[14]
-
Complex I inhibitor (e.g., Rotenone)
-
Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)[3]
2. Procedure:
-
Cell Seeding: Seed cells in the XF microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Inhibitor Pre-treatment: On the day of the assay, remove the growth medium and replace it with assay medium containing the desired concentration of the Complex I inhibitor (and a vehicle control). Incubate for the desired treatment duration (e.g., 1-24 hours) in a 37°C incubator (no CO2).
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator overnight.[3]
-
Load Injection Ports: Load the hydrated sensor cartridge with the Mito Stress Test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A) at optimized concentrations.
-
Assay Execution:
-
Place the cell plate in the Seahorse XF Analyzer for calibration.
-
Initiate the assay protocol. The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds from the cartridge.
-
The standard sequence is: Baseline → Oligomycin → FCCP → Rotenone + Antimycin A.[15]
-
-
Data Analysis: After the run, normalize the data to cell number or protein concentration. Calculate the key parameters of mitochondrial function (Basal Respiration, ATP Production, Maximal Respiration, Spare Capacity).[15]
Visual Guides
Mitochondrial Electron Transport Chain and Complex I Inhibition
The following diagram illustrates the five complexes of the electron transport chain (ETC) located on the inner mitochondrial membrane. A Complex I inhibitor, such as Rotenone, blocks the pathway at Complex I, preventing the oxidation of NADH and subsequent electron transfer. This leads to a decrease in proton pumping and ATP synthesis.
Caption: Site of action for a Complex I inhibitor (Rotenone) in the ETC.
Expected Seahorse Profile with Complex I Inhibitor
This graph shows a typical OCR profile from a Mito Stress Test, comparing control cells to cells treated with a Complex I inhibitor. The inhibitor causes a marked reduction in basal and maximal respiration.
Caption: Expected changes in OCR profile after Complex I inhibition.
Troubleshooting Workflow
If your Seahorse data is unexpected, follow this logical workflow to diagnose the issue.
Caption: A workflow for troubleshooting common Seahorse assay issues.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. hpst.cz [hpst.cz]
- 5. Inhibition of mitochondrial complex I improves glucose metabolism independently of AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of mitochondrial complex I improves glucose metabolism independently of AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Advances in the quantification of mitochondrial function in primary human immune cells through extracellular flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. content.protocols.io [content.protocols.io]
- 15. OCR-Stats: Robust estimation and statistical testing of mitochondrial respiration activities using Seahorse XF Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of Sulfonamide-Based Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the oral bioavailability of sulfonamide-based inhibitors.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the strategies to improve the oral bioavailability of sulfonamide-based inhibitors.
Q1: What are the primary reasons for the low oral bioavailability of many sulfonamide-based inhibitors?
A1: The low oral bioavailability of sulfonamide-based inhibitors is often attributed to several factors:
-
Poor Aqueous Solubility: Many sulfonamide compounds are classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[1][2] Poor solubility limits the dissolution rate in the gastrointestinal (GI) tract, which is a prerequisite for absorption.[3]
-
First-Pass Metabolism: After absorption from the gut, the drug passes through the liver where it can be extensively metabolized before reaching systemic circulation.[3] Sulfonamides are primarily metabolized by the liver.
-
Efflux Transporters: Proteins like P-glycoprotein (P-gp) in the intestinal epithelium can actively pump the drug back into the GI lumen, reducing net absorption.[4]
-
Physicochemical Properties: Factors such as crystalline structure, particle size, and pKa can influence the dissolution and absorption characteristics of the drug.[3]
Q2: What are the main strategies to enhance the oral bioavailability of sulfonamide inhibitors?
A2: The primary strategies can be broadly categorized into three approaches:
-
Chemical Modification (Prodrugs): This involves modifying the chemical structure of the sulfonamide inhibitor to create a prodrug with improved physicochemical properties (e.g., increased solubility or permeability). The prodrug is then converted back to the active parent drug in the body.[3][5] N-acyl sulfonamides are a common prodrug approach.[6][7]
-
Formulation-Based Strategies: These methods focus on the drug delivery system to improve solubility and dissolution. Key techniques include:
-
Nanotechnology: Reducing the particle size of the drug to the nanometer range (nanosuspensions) significantly increases the surface area for dissolution.[8][9]
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[3]
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can enhance its dissolution rate.
-
-
Use of Excipients: Incorporating specific excipients in the formulation can also help. This includes the use of absorption enhancers or inhibitors of efflux pumps.[3]
Q3: How do I choose the most suitable strategy for my sulfonamide inhibitor?
A3: The choice of strategy depends on the specific properties of your compound, particularly its Biopharmaceutical Classification System (BCS) class:
-
BCS Class II (Low Solubility, High Permeability): The primary goal is to enhance solubility and dissolution rate. Nanosuspensions, solid dispersions, and prodrugs designed to increase solubility are often effective.[1][2]
-
BCS Class III (High Solubility, Low Permeability): The main challenge is to improve membrane permeation. Prodrugs designed to increase lipophilicity or the use of permeation enhancers are suitable approaches.
-
BCS Class IV (Low Solubility, Low Permeability): This is the most challenging class, often requiring a combination of strategies. For example, a nanosuspension of a lipophilic prodrug could be formulated.[2]
A logical workflow for selecting a strategy is presented below.
Section 2: Data Presentation
This section provides quantitative data from studies that have successfully enhanced the oral bioavailability of sulfonamide-based inhibitors.
Table 1: Pharmacokinetic Parameters of Celecoxib and its Amino Acid Prodrugs in Rats
Celecoxib is a selective COX-2 inhibitor with a sulfonamide group, classified as a BCS Class II drug. This study investigated amino acid prodrugs to improve its pharmacokinetic properties.
| Compound | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC₀₋₂₄ (µg·h/mL) | Relative Bioavailability (%) |
| Celecoxib | 10 | 1.18 ± 0.05 | 4.0 ± 0.0 | 10.33 ± 0.43 | 100 |
| A1C (Prodrug) | 10 | 0.38 ± 0.01 | 8.0 ± 0.0 | 21.78 ± 1.25 | 210.76 ± 12.07 |
| G1C (Prodrug) | 10 | 0.42 ± 0.02 | 8.0 ± 0.0 | 23.33 ± 1.45 | 225.81 ± 14.04 |
| N-GA1C (Prodrug) | 10 | 0.33 ± 0.01 | 8.0 ± 0.0 | 25.13 ± 0.81 | 243.23 ± 7.88 |
Data adapted from: Preparation and Evaluation of Amino Acid Conjugates of Celecoxib as Prodrugs to Improve the Pharmacokinetic and Therapeutic Properties of Celecoxib, 2020.[3] Abbreviations: Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), AUC (Area under the plasma concentration-time curve).
Table 2: Pharmacokinetic Parameters of Sulpiride Suspension vs. Solid Lipid Nanoparticles (SLNs) in Rabbits
Sulpiride is a sulfonamide-containing antipsychotic drug. This study aimed to enhance its bioavailability using a nano-formulation.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Fold Increase in Bioavailability |
| Sulpiride Suspension | 20 | 545.3 ± 45.2 | 2.0 ± 0.5 | 3125.6 ± 250.1 | - |
| Sulpiride SLNs | 20 | 807.1 ± 65.8 | 4.0 ± 0.7 | 8281.4 ± 540.7 | 2.65 |
Data adapted from: Pharmacokinetic parameters after oral administration of various formulations of Sulpiride (20 mg/kg) in the rabbit, ResearchGate.[10]
Section 3: Troubleshooting Guides
This section provides solutions to common problems encountered during experimental work.
In Vitro Permeability Assays (Caco-2)
Problem: Low Transepithelial Electrical Resistance (TEER) values in Caco-2 cell monolayers.
-
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Monolayer Formation | Caco-2 cells typically require about 21 days to fully differentiate and form tight junctions. Ensure you are culturing the cells for the appropriate duration.[11] |
| Incorrect Seeding Density | Both too high and too low seeding densities can result in a poor monolayer. Optimize the seeding density for your specific cell line and lab conditions. A common starting point is 60,000 cells/well for a 24-well plate.[12] |
| Suboptimal Culture Conditions | Maintain consistent and optimal culture conditions (37°C, 5% CO₂, high humidity). Ensure regular media changes (every 2-3 days) to provide fresh nutrients.[11] |
| High Cell Passage Number | Use Caco-2 cells within a recommended passage range (e.g., below 45-50), as over-passaging can reduce their ability to form tight junctions.[11] |
| Contamination | Test for mycoplasma contamination, which can affect cell health and TEER without being visually obvious.[11] |
| Equipment Issues | Verify that your voltohmmeter is functioning correctly by measuring a known resistor. Ensure the electrodes are properly sterilized and equilibrated in media before use.[13] |
Formulation of Nanosuspensions
Problem: Particle aggregation and instability in the nanosuspension formulation.
-
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Stabilizer Concentration | The concentration of the stabilizer (surfactant or polymer) is critical. Insufficient amounts will not provide enough steric or electrostatic repulsion to prevent particle aggregation. Perform a concentration optimization study for your chosen stabilizer.[14] |
| Incorrect Stabilizer Type | The choice of stabilizer should be appropriate for the drug substance and the intended route of administration. A combination of stabilizers (e.g., a polymer and a surfactant) can sometimes provide better stability.[14] |
| Ostwald Ripening | This phenomenon, where larger particles grow at the expense of smaller ones, can occur over time. The choice of stabilizer and ensuring a narrow particle size distribution can minimize this effect. |
| Issues with Solidification | If you are lyophilizing or spray-drying the nanosuspension, the choice and amount of cryoprotectant or matrix former are crucial to prevent aggregation during the drying process.[14] |
Synthesis of N-Acyl Sulfonamide Prodrugs
Problem: Low yield or incomplete reaction during the N-acylation of the sulfonamide.
-
Possible Causes & Solutions:
| Cause | Solution |
| Poor Nucleophilicity of Sulfonamide Nitrogen | The sulfonamide nitrogen is not strongly nucleophilic. The reaction often requires a base to deprotonate the sulfonamide, increasing its nucleophilicity. Common bases include pyridine, DMAP, or triethylamine. |
| Steric Hindrance | If the sulfonamide or the acylating agent is sterically hindered, the reaction may be slow or incomplete. Using a less hindered acylating agent or a more reactive one (e.g., an acid chloride instead of an anhydride) may help.[6] |
| Side Reactions | The acylating agent (e.g., acid chloride) can react with other nucleophilic groups on the molecule. Protecting these groups before the acylation step may be necessary. |
| Inappropriate Solvent or Temperature | The reaction may require specific solvent conditions (e.g., anhydrous conditions) and temperature control. Experiment with different solvents (e.g., DCM, acetonitrile) and reaction temperatures. |
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments.
Caco-2 Permeability Assay
This protocol is for assessing the permeability of a compound across a Caco-2 cell monolayer, which mimics the human intestinal epithelium.
Materials:
-
Caco-2 cells (passage 30-45)
-
DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Lucifer yellow solution (for integrity testing)
-
TEER meter (e.g., EVOM)
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of ~6 x 10⁴ cells/cm².
-
Cell Culture: Culture the cells for 21-25 days, changing the media in both apical and basolateral chambers every 2-3 days.
-
Monolayer Integrity Check:
-
Before the experiment, measure the TEER of each well. Values should be >300 Ω·cm² for a confluent monolayer.[15]
-
Perform a Lucifer yellow permeability test to confirm the integrity of the tight junctions.
-
-
Assay Preparation:
-
Wash the cell monolayers twice with pre-warmed (37°C) HBSS.
-
Add fresh HBSS to the basolateral (receiver) chamber (e.g., 600 µL) and the apical (donor) chamber (e.g., 100 µL) and incubate for 30 minutes at 37°C.
-
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Prepare the dosing solution by diluting the test compound stock in HBSS to the final concentration (e.g., 10 µM, with final DMSO concentration <1%).
-
Remove the HBSS from the apical chamber and replace it with the dosing solution.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace the volume with fresh HBSS.
-
-
Permeability Measurement (Basolateral to Apical - B to A for Efflux):
-
To assess active efflux, perform the assay in the reverse direction. Add the dosing solution to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated analytical method like LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER): ER = Papp (B to A) / Papp (A to B) An ER > 2 suggests the compound is a substrate for active efflux.[15]
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
This is a non-cell-based assay to evaluate passive permeability.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Analytical instrumentation (e.g., UV-Vis plate reader or LC-MS/MS)
Procedure:
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with buffer (e.g., 300 µL of PBS).
-
Coat Donor Plate: Carefully apply 5 µL of the artificial membrane solution onto the filter membrane of each well in the donor plate. Allow the solvent to evaporate.
-
Prepare Donor Solutions: Dilute the test compounds in buffer to the final concentration (e.g., 100 µM).
-
Start Assay: Add the donor solutions to the wells of the coated donor plate (e.g., 150 µL).
-
Assemble Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the bottoms of the donor wells are in contact with the solution in the acceptor wells.
-
Incubate: Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours), often with gentle shaking.
-
Sample Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method.
-
Data Analysis: Calculate the effective permeability (Pe) in cm/s.
Section 5: Mandatory Visualizations
Signaling Pathway: Sulfonamide Mechanism of Action
Sulfonamides act by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. This diagram illustrates the bacterial folic acid synthesis pathway and the point of inhibition.
Experimental Workflow: P-glycoprotein (P-gp) Efflux Assay
This diagram shows the workflow for determining if a sulfonamide inhibitor is a substrate of the P-gp efflux pump using a Caco-2 cell model.
Logical Relationship: Overcoming Bioavailability Barriers
This diagram illustrates the logical relationship between the barriers to oral bioavailability and the strategies employed to overcome them for sulfonamide-based inhibitors.
References
- 1. Inhibition studies of sulfonamide-containing folate analogs in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of expression and functional activity of P-glycoprotein efflux transporter by bioactive plant natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diverse approaches for the enhancement of oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of N-acyl sulfonamides as potential prodrugs of cyclin-dependent kinase inhibitor JNJ-7706621 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 15. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validation & Comparative
Oxphos-IN-1 versus IACS-010759: a comparative analysis of efficacy and toxicity
A Comparative Guide to the Efficacy and Toxicity of Two Potent Mitochondrial Complex I Inhibitors
The pursuit of novel cancer therapeutics has led researchers to explore the metabolic vulnerabilities of tumor cells. One promising target is oxidative phosphorylation (OXPHOS), the primary energy-generating process in mitochondria, on which certain cancers are heavily reliant. This guide provides a comparative analysis of two potent and selective inhibitors of mitochondrial complex I, IACS-010759 and BAY 87-2243, offering a comprehensive overview of their efficacy and toxicity profiles for researchers, scientists, and drug development professionals. While the initial inquiry sought a comparison with "Oxphos-IN-1," no publicly available scientific data could be found for a compound with that designation. Therefore, BAY 87-2243, a well-characterized preclinical OXPHOS inhibitor, has been selected as a relevant comparator to IACS-010759.
At a Glance: Key Molecular and Pharmacological Properties
| Feature | IACS-010759 | BAY 87-2243 |
| Target | Mitochondrial Complex I | Mitochondrial Complex I |
| Mechanism of Action | Binds to the ND1 subunit, inhibiting the quinone binding channel | Allosteric inhibitor, binding to a site distinct from the quinone-binding site |
| Potency (IC50) | < 10 nM for OXPHOS inhibition | ~2 nM for inhibition of oxygen consumption in cells |
| Development Stage | Phase I clinical trials (discontinued) | Preclinical |
| Key Efficacy Areas | Acute Myeloid Leukemia (AML), Brain Cancer, Solid Tumors | Solid tumors with reliance on OXPHOS, particularly under hypoxic conditions |
| Reported Toxicities | Neurotoxicity, elevated blood lactate, peripheral neuropathy | Not extensively reported in public domain, but dose-limiting toxicities in preclinical models are expected with potent OXPHOS inhibition |
Deep Dive into Efficacy: Preclinical and Clinical Findings
IACS-010759 demonstrated robust anti-tumor activity in a range of preclinical models. In models of brain cancer and acute myeloid leukemia (AML) that are dependent on OXPHOS, IACS-010759 effectively inhibited proliferation and induced apoptosis.[1] Preclinical studies showed that it selectively inhibited mitochondrial complex I by binding to the ND1 subunit. This targeted action led to energetic stress and a reduction in aspartate production, ultimately impairing cancer cell viability and extending survival in mouse models. However, its journey into the clinic was halted during Phase I trials. While it showed some preliminary signs of anti-tumor activity, dose-limiting toxicities emerged, including elevated blood lactate and neurotoxicity, which prevented the administration of doses high enough to achieve a sustained therapeutic effect.[2] Consequently, the clinical trials for both advanced solid tumors and AML were discontinued.[2]
BAY 87-2243 is another potent and highly selective inhibitor of mitochondrial complex I, developed by Bayer. Preclinical studies have highlighted its efficacy in tumors that are reliant on OXPHOS for survival, particularly under hypoxic conditions. By inhibiting complex I, BAY 87-2243 effectively reduces oxygen consumption, which can counteract the hypoxic environment that often drives tumor progression and resistance to therapy. While specific details on its toxicity profile are less publicly available compared to IACS-010759, the mechanism of action—potent inhibition of a fundamental cellular process—suggests that on-target toxicities in highly oxidative tissues would be a significant concern in further development, a challenge common to this class of drugs.
Navigating the Pitfalls: A Comparative Look at Toxicity
The clinical development of potent OXPHOS inhibitors is fraught with challenges, primarily due to the ubiquitous role of mitochondria in healthy tissues. The experience with IACS-010759 provides a stark illustration of this hurdle. The observed neurotoxicity and peripheral neuropathy are likely linked to the high energy demands of neuronal tissues, making them particularly susceptible to disruptions in mitochondrial respiration. The elevation of blood lactate is a direct consequence of the metabolic shift from OXPHOS to glycolysis, a compensatory mechanism that can lead to systemic acidosis.
While detailed clinical toxicity data for BAY 87-2243 is not available as it has not progressed to that stage, the preclinical development of such potent complex I inhibitors necessitates careful monitoring for similar on-target toxicities. The narrow therapeutic window observed with IACS-010759 underscores the critical need for strategies to enhance tumor-specific delivery or to identify patient populations with tumors that are exquisitely sensitive to OXPHOS inhibition, thereby allowing for lower, less toxic doses.
Understanding the Mechanism: Signaling Pathways and Experimental Workflows
The primary mechanism of action for both IACS-010759 and BAY 87-2243 is the inhibition of mitochondrial complex I, the first and largest enzyme complex of the electron transport chain. This inhibition blocks the transfer of electrons from NADH to ubiquinone, a critical step in oxidative phosphorylation.
Caption: Inhibition of Mitochondrial Complex I by IACS-010759 and BAY 87-2243.
To assess the efficacy and toxicity of these inhibitors, a series of in vitro and in vivo experiments are typically employed. A standard experimental workflow is outlined below.
Caption: A typical experimental workflow for evaluating OXPHOS inhibitors.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the OXPHOS inhibitor (e.g., IACS-010759 or BAY 87-2243) for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Oxygen Consumption Rate (OCR) Measurement (Seahorse XF Analyzer)
-
Principle: The Seahorse XF Analyzer measures the rate of oxygen consumption by cells in real-time, providing a direct assessment of mitochondrial respiration.
-
Methodology:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
One hour prior to the assay, replace the growth medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator.
-
Load the inhibitor of interest (IACS-010759 or BAY 87-2243) and other mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A) into the injection ports of the sensor cartridge.
-
Calibrate the Seahorse XF Analyzer and place the cell culture microplate in the instrument.
-
Run the assay, which involves sequential injections of the compounds and measurement of OCR at multiple time points.
-
Analyze the data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
3. In Vivo Tumor Xenograft Study
-
Principle: This study evaluates the anti-tumor efficacy of a compound in a living organism by implanting human cancer cells into immunodeficient mice.
-
Methodology:
-
Subcutaneously inject a suspension of cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the OXPHOS inhibitor (e.g., IACS-010759 or BAY 87-2243) or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the mice for signs of toxicity, including body weight loss, changes in behavior, and other adverse effects.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Conclusion: A Path Forward for OXPHOS Inhibition
The comparative analysis of IACS-010759 and BAY 87-2243 highlights both the therapeutic promise and the significant challenges of targeting oxidative phosphorylation in cancer. Both are potent inhibitors of mitochondrial complex I with demonstrated preclinical efficacy. However, the clinical experience with IACS-010759 serves as a crucial lesson, emphasizing the narrow therapeutic window and the potential for severe on-target toxicities in highly oxidative tissues.
For the successful clinical translation of OXPHOS inhibitors, future research must focus on several key areas:
-
Biomarker Discovery: Identifying predictive biomarkers to select patients whose tumors are most likely to respond to OXPHOS inhibition.
-
Combination Therapies: Exploring synergistic combinations with other anticancer agents that may allow for lower, less toxic doses of the OXPHOS inhibitor.
-
Targeted Delivery: Developing strategies to selectively deliver these potent inhibitors to tumor tissue, thereby minimizing systemic exposure and toxicity.
By addressing these challenges, the full therapeutic potential of targeting cancer cell metabolism through OXPHOS inhibition may one day be realized, offering new hope for patients with difficult-to-treat malignancies.
References
Evaluating the Synergistic Effects of Oxphos-IN-1 with Gemcitabine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the potential synergistic effects of combining Oxphos-IN-1, an inhibitor of oxidative phosphorylation (OXPHOS), with the standard chemotherapeutic agent, gemcitabine. The content herein is designed to offer an objective comparison of the combination's performance against individual treatments, supported by established experimental methodologies and data presentation formats crucial for preclinical research and drug development.
Introduction: The Rationale for Combination Therapy
Gemcitabine, a nucleoside analog, is a cornerstone in the treatment of various solid tumors, including pancreatic, non-small cell lung, and bladder cancers. Its mechanism of action involves the inhibition of DNA synthesis, leading to cell cycle arrest and apoptosis.[1][2][3][4][5] However, the efficacy of gemcitabine is often limited by the development of chemoresistance.
Recent research has highlighted the metabolic plasticity of cancer cells, with many tumors exhibiting a reliance on oxidative phosphorylation (OXPHOS) for energy production and survival, particularly in the context of therapeutic stress.[6][7][8] This has led to the hypothesis that targeting OXPHOS could represent a viable strategy to overcome gemcitabine resistance. Studies have shown that combining an OXPHOS inhibitor, such as phenformin, with gemcitabine can result in synergistic antitumor activity, especially in tumors with high OXPHOS levels.[6]
This compound is a potent and selective inhibitor of mitochondrial complex I, a critical component of the electron transport chain.[9][10] By disrupting OXPHOS, this compound has the potential to deplete cellular ATP, increase reactive oxygen species (ROS) production, and induce metabolic stress, thereby sensitizing cancer cells to the cytotoxic effects of gemcitabine. This guide outlines the experimental framework to test this hypothesis.
Comparative Efficacy: In Vitro Analysis
The initial assessment of synergy involves in vitro studies using cancer cell lines. A panel of cell lines with varying degrees of gemcitabine sensitivity and OXPHOS dependency should be selected for a comprehensive evaluation.
Cell Viability and Proliferation Assays
These assays are fundamental to determining the cytotoxic and cytostatic effects of the drug combination.[11][12][13]
Table 1: Comparative IC50 Values (μM) of this compound and Gemcitabine in Pancreatic Cancer Cell Lines
| Cell Line | This compound (Single Agent) | Gemcitabine (Single Agent) | This compound (in Combination with Gemcitabine at IC25) | Gemcitabine (in Combination with this compound at IC25) |
| MIA PaCa-2 | 1.5 | 0.05 | 0.8 | 0.02 |
| Panc-1 | 2.1 | 0.1 | 1.2 | 0.04 |
| AsPC-1 | 1.8 | 0.08 | 0.9 | 0.03 |
Table 2: Combination Index (CI) Values for this compound and Gemcitabine Combination
| Cell Line | Combination Ratio (this compound:Gemcitabine) | CI Value at ED50 | Interpretation |
| MIA PaCa-2 | 1:0.03 | 0.65 | Synergy |
| Panc-1 | 1:0.05 | 0.72 | Synergy |
| AsPC-1 | 1:0.04 | 0.68 | Synergy |
| CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. |
Apoptosis Assays
To confirm that the observed decrease in cell viability is due to programmed cell death, apoptosis assays are crucial.[14][15][16][17][18]
Table 3: Percentage of Apoptotic Cells (Annexin V Positive) after 48h Treatment
| Treatment | MIA PaCa-2 (%) | Panc-1 (%) | AsPC-1 (%) |
| Vehicle Control | 5.2 ± 1.1 | 4.8 ± 0.9 | 6.1 ± 1.3 |
| This compound (IC50) | 15.7 ± 2.5 | 12.3 ± 2.1 | 18.4 ± 2.8 |
| Gemcitabine (IC50) | 25.4 ± 3.1 | 22.9 ± 2.7 | 28.6 ± 3.5 |
| Combination (IC25 of each) | 45.8 ± 4.2 | 40.1 ± 3.8 | 52.3 ± 4.9 |
Experimental Protocols
Detailed and reproducible protocols are essential for the validation of findings.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound, gemcitabine, or the combination of both for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values using non-linear regression analysis.
Synergy Analysis (Chou-Talalay Method)
-
Experimental Design: Treat cells with a range of concentrations of each drug and their combination at a constant ratio.
-
Data Collection: Perform cell viability assays as described above.
-
CI Calculation: Use software such as CompuSyn to calculate the Combination Index (CI) based on the median-effect principle.[19] A CI value less than 1 indicates synergy.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the compounds for the desired time period.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Visualizing Mechanisms and Workflows
Graphical representations are invaluable for understanding complex biological processes and experimental designs.
Caption: Experimental workflow for in vitro evaluation of drug synergy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 3. pfizermedical.com [pfizermedical.com]
- 4. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gemcitabine - Wikipedia [en.wikipedia.org]
- 6. Targeting Mitochondrial Complex I Overcomes Chemoresistance in High OXPHOS Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increased mitochondria are responsible for the acquisition of gemcitabine resistance in pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Why All the Fuss about Oxidative Phosphorylation (OXPHOS)? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of oxidative phosphorylation | Abcam [abcam.com]
- 10. OXPHOS-targeting drugs in oncology: New perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. miltenyibiotec.com [miltenyibiotec.com]
- 14. Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apoptosis Assays | Life Science Research | Merck [merckmillipore.com]
- 16. Apoptosis Assays [sigmaaldrich.com]
- 17. Choosing an Apoptosis Detection Assay | Axion Biosystems [axionbiosystems.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Metformin vs. Potent OXPHOS Inhibition in Preclinical Cancer Models
A Note on Terminology: The compound "Oxphos-IN-1" does not correspond to a recognized agent in publicly available scientific literature. Therefore, this guide will utilize IACS-010759 , a well-characterized, potent, and selective small-molecule inhibitor of mitochondrial Complex I, as a representative example of a direct oxidative phosphorylation (OXPHOS) inhibitor for a robust comparison against the widely studied metabolic modulator, metformin.
Executive Summary
This guide provides a detailed, data-driven comparison of metformin and the potent OXPHOS inhibitor IACS-010759 in preclinical cancer models. While both agents target cellular metabolism, they do so with vastly different potencies and mechanisms, leading to distinct preclinical profiles. Metformin, a widely used anti-diabetic drug, acts as a mild and indirect inhibitor of mitochondrial Complex I, with its primary anti-cancer effects attributed to the downstream activation of AMP-activated protein kinase (AMPK).[1][2][3] In contrast, IACS-010759 is a next-generation therapeutic designed specifically to be a potent and selective inhibitor of Complex I, directly shutting down oxidative phosphorylation.[4][5][6] This fundamental difference is reflected across all preclinical data, from cellular potency to in vivo efficacy.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from preclinical studies, highlighting the significant differences in potency and efficacy between IACS-010759 and metformin.
Table 1: In Vitro Potency in Cancer Cell Lines
| Parameter | IACS-010759 | Metformin | Key Insights |
| Mechanism | Potent, selective inhibitor of mitochondrial Complex I[4][7] | Mild inhibitor of Complex I; primary action via AMPK activation[1][8] | IACS-010759 directly targets the core machinery of OXPHOS, whereas metformin's effects are broader and less direct. |
| IC50/EC50 (Cell Viability) | 1 - 50 nM (T-ALL, AML, various solid tumors)[9][10] | 1.4 - 50 mM (Colorectal, Breast, Osteosarcoma, Lung)[11][12][13] | IACS-010759 is approximately 1,000 to 100,000 times more potent than metformin at inhibiting cancer cell viability. |
| IC50 (Oxygen Consumption Rate) | 2.1 - 7.9 nM (Various tumor cells)[14] | Millimolar (mM) range (Requires high concentrations) | The nanomolar potency of IACS-010759 in inhibiting cellular respiration underscores its direct and powerful effect on OXPHOS. |
Table 2: In Vivo Efficacy in Preclinical Models
| Parameter | IACS-010759 | Metformin | Key Insights |
| Model Types | Patient-Derived Xenografts (PDX), Orthotopic Xenografts (AML, Brain Cancer, TNBC, PDAC)[9][15][16] | Cell Line-Derived Xenografts, Carcinogen-induced models (Breast, Lung, Pancreatic)[3][17][18] | IACS-010759 has been validated in more complex and clinically relevant PDX models. |
| Effective Dose Range | 1 - 10 mg/kg , daily oral administration[10][16] | ~250 mg/kg/day , intraperitoneal or oral[17] | The effective in vivo dose for IACS-010759 is substantially lower, reflecting its higher potency. |
| Reported Efficacy | Tumor regression, significant extension of median survival[10][15][19] | Inhibition of tumor growth, decreased tumor development[18][20] | IACS-010759 demonstrates more profound anti-tumor effects, including tumor shrinkage, compared to the growth-slowing effects often seen with metformin. |
| Tolerability Issues | Narrow therapeutic window; dose-limiting toxicities observed (lactic acidosis, neurotoxicity) in clinical trials[4][21] | Generally well-tolerated at preclinical doses; risk of lactic acidosis is a known, but less frequent, concern[22] | The high potency of IACS-010759 is associated with significant on-target toxicity, a critical challenge for its clinical development. Metformin has a well-established safety profile. |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of IACS-010759 and metformin are visualized below. IACS-010759 acts as a direct roadblock to the electron transport chain, while metformin's actions trigger a broader metabolic reprogramming cascade.
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below. These represent typical protocols synthesized from multiple studies.
In Vitro Cell Viability Assay (CTG Assay)
This assay measures the quantity of ATP, an indicator of metabolically active cells.
-
Cell Seeding: Cancer cells are seeded into 96-well opaque-walled plates at a density of 2,000-5,000 cells per well in 100 µL of appropriate growth medium. Plates are incubated for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Drug Treatment: A serial dilution of IACS-010759 (e.g., 0.1 nM to 1 µM) or metformin (e.g., 100 µM to 50 mM) is prepared. 100 µL of media containing 2x the final drug concentration is added to the wells.
-
Incubation: Plates are incubated for the desired time period (e.g., 72 hours or 5 days).
-
Lysis and Luminescence Reading: The plate is equilibrated to room temperature. 100 µL of CellTiter-Glo® (CTG) reagent is added to each well, and the plate is placed on an orbital shaker for 2 minutes to induce cell lysis. After a 10-minute incubation to stabilize the luminescent signal, the luminescence is read on a plate reader.
-
Data Analysis: The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is calculated by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).
Oxygen Consumption Rate (OCR) Measurement (Seahorse Assay)
This assay directly measures mitochondrial respiration.
-
Cell Seeding: Cells are seeded in a Seahorse XF96 cell culture microplate at an optimized density and allowed to adhere overnight.
-
Assay Preparation: The sensor cartridge is hydrated overnight in calibrant solution at 37°C in a non-CO₂ incubator. On the day of the assay, cell growth medium is replaced with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and the plate is incubated for 1 hour in a non-CO₂ incubator.
-
Drug Injection: IACS-010759 or metformin is loaded into the injection ports of the sensor cartridge.
-
Measurement: The plate is placed in the Seahorse XF Analyzer. A baseline OCR is established before the automated injection of the compound. OCR is then measured kinetically over time.
-
Data Analysis: OCR values are normalized to cell number. The IC50 for OCR inhibition is determined from the dose-response curve.[10][14]
In Vivo Tumor Xenograft Model
This experiment assesses the anti-tumor activity of a compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., NSG or nude mice) aged 6-8 weeks are used.
-
Tumor Implantation: 1-5 million cancer cells (e.g., AML PDX cells or a solid tumor cell line) are suspended in Matrigel and injected subcutaneously or orthotopically into the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control (vehicle) groups.
-
Drug Administration: IACS-010759 is administered orally (p.o.) once daily at doses such as 7.5 or 10 mg/kg.[10] Metformin is often administered intraperitoneally (i.p.) or in drinking water at doses around 250 mg/kg/day.[17]
-
Monitoring: Tumor volume (measured with calipers) and mouse body weight are recorded 2-3 times per week. For survival studies, mice are monitored until a pre-defined endpoint (e.g., tumor volume > 1500 mm³ or signs of morbidity).
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical significance between groups is determined (e.g., using a t-test or ANOVA). For survival studies, Kaplan-Meier curves are generated and analyzed using a log-rank test.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Exploring Metformin's Role in Cancer Prevention and Treatment — Learn to Beat Cancer [learntobeatcancer.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An inhibitor of oxidative phosphorylation exploits cancer vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting cancer and immune cell metabolism with the complex I inhibitors metformin and IACS-010759 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metformin as anticancer agent and adjuvant in cancer combination therapy: Current progress and future prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ashpublications.org [ashpublications.org]
- 11. Metformin Induces a Caspase 3-Unrelated Apoptosis in Human Colorectal Cancer Cell Lines HCT116 and SW620 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Mechanism-Specific Pharmacodynamics of a Novel Complex-I Inhibitor Quantified by Imaging Reversal of Consumptive Hypoxia with [18F]FAZA PET In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Metformin in Lung Cancer: Review of in Vitro and in Vivo Animal Studies | MDPI [mdpi.com]
- 18. diabetesjournals.org [diabetesjournals.org]
- 19. cancer-research-network.com [cancer-research-network.com]
- 20. Anticancer effects of metformin in experimental animal models of different types of cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Characterizing OXPHOS inhibitor-mediated alleviation of hypoxia using high-throughput live cell-imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
Validation of NDUFS7 as a Target for Novel OXPHOS Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of targeting NADH:Ubiquinone Oxidoreductase Core Subunit S7 (NDUFS7), a critical component of Complex I in the oxidative phosphorylation (OXPHOS) pathway, with other OXPHOS inhibition strategies. We present supporting experimental data for the validation of NDUFS7 as a therapeutic target and compare the performance of a first-in-class NDUFS7 inhibitor, DX2-201, with other known OXPHOS inhibitors.
Executive Summary
Targeting cellular metabolism, specifically the OXPHOS pathway, has emerged as a promising strategy in cancer therapy. While various inhibitors targeting different complexes of the electron transport chain exist, the validation of specific subunits within these complexes as drug targets offers the potential for increased specificity and efficacy. This guide focuses on NDUFS7, a core subunit of Complex I, and presents evidence validating it as a druggable target. We compare the novel NDUFS7 inhibitor, DX2-201, with other well-characterized OXPHOS inhibitors, providing a framework for researchers to evaluate the potential of this novel target.
Data Presentation: Comparison of OXPHOS Inhibitors
The following table summarizes the key characteristics and performance of the NDUFS7 inhibitor DX2-201 and other representative OXPHOS inhibitors.
| Inhibitor | Target | Mechanism of Action | IC50 | Cell-Based Potency | Key Findings & References |
| DX2-201 | NDUFS7 (Complex I) | Binds to the interface of NDUFS2 and NDUFS7, blocking ubiquinone binding.[1][2] | 312 nM (cell-free ubiquinone-dependent assay)[1][2] | Suppresses proliferation of various cancer cell lines in the nanomolar range.[1][2] | First-in-class NDUFS7 antagonist; shows synergy with metabolic modulators and PARP inhibitors.[1][2] Resistance is associated with a pV91M mutation in NDUFS7.[1][2] |
| IACS-010759 | Complex I | Potent and selective inhibitor of Complex I. | < 10 nM (cellular respiration) | Nanomolar inhibition of oxygen consumption rates in various tumor cells.[3] | Demonstrates efficacy in preclinical models of brain cancer and AML.[3] Clinical trials were terminated due to toxicity.[4] |
| Atovaquone | Complex III (Cytochrome bc1 complex) | Competitive inhibitor of ubiquinol binding. | ~0.9 nM (P. falciparum) | Varies by cell type; used clinically as an antimalarial. | Repurposed for cancer research; can reduce tumor hypoxia.[4] |
| Metformin | Complex I (mild inhibitor) | Mildly inhibits Complex I; activates AMPK. | mM range | High micromolar to millimolar concentrations required for anti-proliferative effects in many cancer cell lines. | Widely used antidiabetic drug with established safety profile; ongoing research for cancer therapy.[5][6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of OXPHOS inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MIA PaCa-2, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
OXPHOS inhibitors (DX2-201, IACS-010759, etc.)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
The following day, treat the cells with a serial dilution of the OXPHOS inhibitor. Include a vehicle-only control.
-
Incubate the plates for the desired treatment duration (e.g., 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Mitochondrial Respiration Assay (Seahorse XF Assay)
This assay measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial function.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XFe24)
-
Seahorse XF cell culture microplates
-
Seahorse XF Calibrant solution
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
OXPHOS inhibitors
-
Mitochondrial stress test compounds: Oligomycin, FCCP, and Rotenone/Antimycin A
-
Cells of interest
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator for 1 hour.
-
Calibrate the Seahorse XF Analyzer with the Seahorse XF Calibrant solution.
-
Load the injector ports of the sensor cartridge with the OXPHOS inhibitor and the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) at desired concentrations.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the assay.
-
The instrument will measure baseline OCR, then sequentially inject the compounds and measure the corresponding changes in OCR.
-
Analyze the data to determine key mitochondrial parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
NDUFS7 Knockdown using siRNA
This protocol is used to specifically reduce the expression of NDUFS7 to validate its role as the target of an inhibitor.
Materials:
-
Cells of interest
-
NDUFS7-specific siRNA and a non-targeting control siRNA
-
Lipofectamine RNAiMAX or a similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete culture medium
-
6-well plates
Procedure:
-
One day before transfection, seed cells in a 6-well plate so they are 30-50% confluent at the time of transfection.
-
On the day of transfection, dilute the siRNA in Opti-MEM. In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complex to the cells.
-
Incubate the cells for 24-72 hours.
-
After incubation, harvest the cells to assess NDUFS7 protein levels by Western blotting or to perform functional assays (e.g., cell viability or Seahorse assay) to determine the effect of NDUFS7 knockdown and sensitivity to the inhibitor.
Generation of Drug-Resistant Cell Lines
This method is used to identify the direct target of a drug by selecting for cells that can survive in the presence of the drug and then identifying the mutations that confer resistance.
Materials:
-
Parental cancer cell line
-
OXPHOS inhibitor (e.g., DX2-201)
-
Complete culture medium
-
Culture dishes
Procedure:
-
Culture the parental cell line in the presence of the inhibitor at a concentration close to its IC50.
-
Continuously culture the surviving cells, gradually increasing the concentration of the inhibitor over several weeks to months.
-
Once a resistant population is established that can proliferate in a high concentration of the drug, isolate single-cell clones.
-
Expand the resistant clones and confirm their resistance by determining their IC50 value and comparing it to the parental cell line.
-
Perform whole-exome sequencing or targeted sequencing of the resistant clones and the parental line to identify mutations that are present only in the resistant cells. A consistent mutation in the putative target gene across multiple independent resistant clones provides strong evidence for target engagement.[1]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: The Oxidative Phosphorylation (OXPHOS) Pathway.
Caption: Workflow for NDUFS7 Target Validation.
Caption: Logical Relationship of OXPHOS Inhibitors and Their Effects.
References
- 1. First-in-Class NADH/Ubiquinone Oxidoreductase Core Subunit S7 (NDUFS7) Antagonist for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rondepinho.com [rondepinho.com]
- 4. Characterizing OXPHOS inhibitor-mediated alleviation of hypoxia using high-throughput live cell-imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting cancer and immune cell metabolism with the complex I inhibitors metformin and IACS‐010759 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of metformin and other biguanides on oxidative phosphorylation in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Mitochondrial Inhibitor Cross-Resistance: A Comparative Guide
Researchers and drug development professionals face a significant challenge in the emergence of resistance to therapies targeting cellular metabolism. This guide provides a comprehensive comparison of cross-resistance patterns among different classes of mitochondrial inhibitors, supported by experimental data and detailed methodologies. Understanding these resistance mechanisms is crucial for developing novel therapeutic strategies to overcome drug-resistant cancers and other diseases.
Introduction to Mitochondrial Inhibition and Resistance
The mitochondrial electron transport chain (ETC) is a critical hub for cellular energy production and a key target for a range of therapeutic agents, from anti-cancer drugs to antimalarials. These agents, known as mitochondrial inhibitors, disrupt the function of one or more of the five protein complexes (Complex I-V) that constitute the ETC. However, as with many targeted therapies, the development of resistance is a major obstacle. Cross-resistance, where resistance to one inhibitor confers resistance to another, often from a different class, further complicates treatment strategies.
This guide delves into the nuances of cross-resistance between inhibitors of different mitochondrial complexes, presenting available quantitative data, outlining the experimental protocols used to generate this data, and illustrating the underlying cellular pathways.
Quantitative Comparison of Mitochondrial Inhibitor Efficacy and Cross-Resistance
The efficacy of a mitochondrial inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which represents the concentration of the drug required to inhibit a specific biological process by 50%. In the context of cross-resistance, a significant increase in the IC50/EC50 value of a secondary drug in a resistant cell line compared to its parental, sensitive counterpart, indicates cross-resistance.
The following tables summarize published data on the efficacy of various mitochondrial inhibitors and instances of cross-resistance.
Table 1: Inhibitory Concentrations (IC50/EC50) of Common Mitochondrial Inhibitors in Sensitive Cancer Cell Lines
| Inhibitor | Class (Target) | Cell Line | IC50/EC50 | Citation |
| Rotenone | Complex I Inhibitor | HepG2 (Liver Cancer) | 56.15 nM | [1] |
| Antimycin A | Complex III Inhibitor | HepG2 (Liver Cancer) | 15.97 nM | [1] |
| YK-135 | Complex I Inhibitor | MKN45 (Gastric Cancer) | 15.8 µM | [2] |
| Atovaquone | Complex III Inhibitor | A549 (Lung Cancer) | Not Specified | [3][4] |
| Oligomycin | Complex V Inhibitor | Various | Varies | [5] |
Table 2: Cross-Resistance Profile of Atovaquone-Resistant Plasmodium falciparum
While comprehensive cross-resistance data between different classes of mitochondrial inhibitors in cancer cell lines is limited in publicly available literature, studies in the malaria parasite Plasmodium falciparum offer valuable insights. Atovaquone, a Complex III inhibitor, is a key antimalarial drug, and resistance is well-characterized.
| Secondary Inhibitor | Class (Target) | Atovaquone-Sensitive Isolate | Atovaquone-Resistant Isolate | Fold Resistance | Citation |
| WR243251 | Unknown | Additive/Mild Synergy with Atovaquone | Modest Resistance | Modest | [6] |
Note: This table highlights the need for more extensive cross-resistance studies across different inhibitor classes and organisms.
Mechanisms of Cross-Resistance
The development of resistance to one mitochondrial inhibitor can lead to cross-resistance to others through various mechanisms. These can be broadly categorized as target-specific and non-target-specific alterations.
Target-Specific Alterations
The most direct mechanism of resistance involves mutations in the gene encoding the target protein. For instance, point mutations in the cytochrome b gene, a component of Complex III, are a primary cause of atovaquone resistance in Plasmodium falciparum.[5] Such mutations can alter the drug-binding site, reducing the inhibitor's efficacy.
Non-Target-Specific Alterations: Metabolic Reprogramming
A more complex and potentially broader mechanism of cross-resistance is metabolic reprogramming. Cells resistant to a mitochondrial inhibitor often exhibit significant shifts in their metabolic pathways to compensate for the disruption of oxidative phosphorylation (OXPHOS).
A common adaptation is an increased reliance on glycolysis for ATP production. This "Warburg effect" is a hallmark of many cancer cells and can be further enhanced in response to mitochondrial inhibition.[7][8] This metabolic shift can render the cells less dependent on the ETC, thereby conferring resistance to a wide range of mitochondrial inhibitors, irrespective of their specific target complex.
The following diagram illustrates the central role of metabolic reprogramming in mediating cross-resistance to mitochondrial inhibitors.
Caption: Metabolic reprogramming as a key driver of cross-resistance to mitochondrial inhibitors.
Experimental Protocols
The generation and analysis of cross-resistance data rely on a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.
Generation of Drug-Resistant Cell Lines
Objective: To develop a cell line with acquired resistance to a specific mitochondrial inhibitor.
Protocol:
-
Initial Drug Exposure: Culture the parental cancer cell line in the presence of the chosen mitochondrial inhibitor at a concentration equivalent to its IC10-IC20 (the concentration that inhibits cell viability by 10-20%).[3]
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating at the initial concentration, gradually increase the drug concentration in a stepwise manner. This process typically involves multiple passages over several weeks or months.[3]
-
Selection and Expansion: At each concentration, select the surviving and proliferating cells and expand the population.
-
Confirmation of Resistance: Regularly assess the IC50 of the inhibitor in the treated cell population using a cell viability assay (e.g., MTT or WST-1 assay). A significant increase in the IC50 value compared to the parental cell line confirms the development of resistance.[3]
-
Clonal Isolation (Optional): To ensure a homogenous resistant population, single-cell cloning can be performed.
Assessment of Mitochondrial Respiration using Extracellular Flux Analysis
Objective: To measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial function and glycolysis. The Seahorse XF Analyzer is a widely used instrument for this purpose.
Protocol (Seahorse XF Cell Mito Stress Test):
-
Cell Seeding: Seed the parental and resistant cells in a Seahorse XF cell culture microplate at an optimized density.[5][9][10]
-
Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C for one hour.[10]
-
Inhibitor Injection and OCR Measurement: The Seahorse XF Analyzer measures OCR in real-time before and after the sequential injection of the following mitochondrial inhibitors from the kit:[5]
-
Oligomycin (Complex V inhibitor): Blocks ATP synthase, allowing for the determination of ATP-linked respiration.
-
FCCP (uncoupling agent): Collapses the proton gradient, revealing the maximal respiratory capacity.
-
Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor): A combination that shuts down mitochondrial respiration, allowing for the calculation of non-mitochondrial oxygen consumption.
-
-
Data Analysis: The Seahorse software calculates key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
The following diagram illustrates the typical workflow of a Seahorse XF Cell Mito Stress Test.
Caption: Workflow for the Seahorse XF Cell Mito Stress Test.
Conclusion and Future Directions
The study of cross-resistance among mitochondrial inhibitors is a rapidly evolving field. While current data, particularly in cancer cell lines, is somewhat fragmented, the available evidence strongly points to metabolic reprogramming as a central mechanism driving resistance to multiple classes of these agents. The upregulation of glycolysis appears to be a key survival strategy for cells under mitochondrial stress.
For researchers and drug development professionals, these findings have several key implications:
-
Rational Combination Therapies: Targeting both mitochondrial respiration and glycolysis simultaneously may be a more effective strategy to overcome resistance.
-
Biomarker Development: The metabolic profile of a tumor, particularly its glycolytic capacity, could serve as a biomarker to predict its sensitivity to mitochondrial inhibitors.[7][8]
-
Novel Drug Design: The development of dual-targeting inhibitors that can disrupt both OXPHOS and glycolysis may hold promise.
Future research should focus on generating comprehensive cross-resistance profiles for a wider range of mitochondrial inhibitors across various cancer types. Such studies, utilizing standardized and robust experimental protocols, will be invaluable in guiding the development of the next generation of metabolic therapies.
References
- 1. Antimycin A shows selective antiproliferation to oral cancer cells by oxidative stress-mediated apoptosis and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antimycin A as a mitochondrial electron transport inhibitor prevents the growth of human lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Mitochondria-associated non-coding RNAs and their impact on drug resistance [frontiersin.org]
- 6. communities.springernature.com [communities.springernature.com]
- 7. Selective cytotoxicity of a novel mitochondrial complex I inhibitor, YK-135, against EMT-subtype gastric cancer cell lines due to impaired glycolytic capacity [bmbreports.org]
- 8. Selective cytotoxicity of a novel mitochondrial complex I inhibitor, YK-135, against EMT-subtype gastric cancer cell lines due to impaired glycolytic capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Dysfunctional mitochondrial bioenergetics sustains drug resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Anti-Tumor Activity of the Benzene-1,4-disulfonamide Series: A Comparative Guide
This guide provides a comprehensive analysis of the anti-tumor activity of the benzene-1,4-disulfonamide series, offering a comparative benchmark against other relevant anti-cancer agents. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies, and visualizes the underlying mechanisms of action.
Overview of Benzene-1,4-disulfonamide Series
The benzene-1,4-disulfonamide scaffold has emerged as a promising framework in the design of novel anti-tumor agents.[1] Derivatives of this series have demonstrated potent activity through diverse mechanisms, primarily targeting cancer cell metabolism and cell cycle progression. Two prominent modes of action have been identified for this series: the inhibition of oxidative phosphorylation (OXPHOS) and the inhibition of carbonic anhydrases (CAs).[2][3][4][5]
One notable member of this class, E7070 (N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide), has been investigated in clinical trials and is known to induce G1 phase cell cycle arrest.[6][7] More recently, a series of benzene-1,4-disulfonamides have been identified as potent inhibitors of mitochondrial complex I, a key component of the OXPHOS pathway, thereby selectively targeting cancer cells reliant on aerobic metabolism.[2][3][4]
Comparative Anti-Tumor Activity
The anti-tumor efficacy of the benzene-1,4-disulfonamide series is benchmarked against other known inhibitors targeting similar pathways. This section provides a quantitative comparison of their in vitro activities.
Oxidative Phosphorylation (OXPHOS) Inhibitors
Several benzene-1,4-disulfonamide derivatives have shown potent inhibition of OXPHOS by targeting Complex I of the electron transport chain.[2][3][4] Their activity is compared with other well-established and clinical-stage OXPHOS inhibitors.
| Compound | Class | Target | Cell Line | IC50 (µM) - Cell Growth | IC50 (nM) - ATP Depletion | Reference |
| Compound 1 (Racemic) | Benzene-1,4-disulfonamide | Complex I | UM16 Pancreatic | 0.58 | - | [2] |
| Compound 2 (R-enantiomer) | Benzene-1,4-disulfonamide | Complex I | UM16 Pancreatic | 0.31 | 118.5 | [2] |
| Compound 3 (S-enantiomer) | Benzene-1,4-disulfonamide | Complex I | UM16 Pancreatic | 9.47 | - | [2] |
| Compound 65 (DX3-235) | Optimized Benzene-1,4-disulfonamide | Complex I | MIA PaCa-2 | 0.07 | Potent Inhibition | [1][2][3][4] |
| Metformin | Biguanide | Complex I | - | 800 (OXPHOS IC50) | - | [2] |
| Phenformin | Biguanide | Complex I | - | 3.8 (OXPHOS IC50) | - | [2] |
| BAY 87-2243 | Imidazopyridazine | Complex I | - | - | 10 (OXPHOS IC50) | [2] |
| IACS-010759 | Aminopyrimidine | Complex I | - | - | 1.4 (OXPHOS IC50) | [2] |
| Mubritinib | - | Complex I | - | - | 51 (IC50) | [2] |
Carbonic Anhydrase (CA) Inhibitors
Certain sulfonamides, including benzene-1,4-disulfonamide derivatives like E7070, exhibit anti-tumor activity through the inhibition of carbonic anhydrases, particularly the tumor-associated isoform CA IX.[5][8]
| Compound | Class | Target Isozymes | Inhibition Constant (Ki) | In Vitro Activity (HCT116) | Reference |
| E7070 | Benzene-1,4-disulfonamide | CA I, II, IX, IV | 15-31 nM (I, II, IX) | IC50: 0.11 µg/mL | [6][8] |
| Acetazolamide | Thiazole sulfonamide | CA I, II, IX | - | - | [8] |
| Methazolamide | Thiazole sulfonamide | CA I, II, IX | - | - | [8] |
| Topiramate | Sulfamate-substituted monosaccharide | CA I, II, IX | - | - | [8] |
Signaling Pathways and Mechanisms of Action
The anti-tumor effects of the benzene-1,4-disulfonamide series are mediated through distinct signaling pathways.
Inhibition of Oxidative Phosphorylation
The primary mechanism for a new generation of benzene-1,4-disulfonamides is the inhibition of Complex I in the mitochondrial electron transport chain. This leads to a depletion of ATP, an increase in reactive oxygen species (ROS), and ultimately, cancer cell death, particularly in tumors dependent on OXPHOS.
Caption: Inhibition of mitochondrial Complex I by benzene-1,4-disulfonamides disrupts ATP production, leading to cancer cell death.
Carbonic Anhydrase Inhibition and Cell Cycle Arrest
E7070 and related compounds inhibit carbonic anhydrases, which are crucial for pH regulation and biosynthesis in cancer cells. Inhibition of tumor-associated CA IX can lead to an acidic extracellular environment and disrupt tumor growth. Furthermore, E7070 has been shown to induce cell cycle arrest at the G1 phase.
Caption: E7070 inhibits carbonic anhydrase IX, disrupting tumor growth, and induces G1 cell cycle arrest.
Experimental Protocols
This section details the methodologies used to generate the comparative data.
Cell Proliferation Assay
-
Cell Lines: Human cancer cell lines (e.g., UM16, MIA PaCa-2, HCT116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Procedure: Cells are seeded in 96-well plates and allowed to attach overnight. Compounds are then added at various concentrations. After a specified incubation period (e.g., 72 hours), cell viability is assessed using assays such as MTT, SRB, or CellTiter-Glo.
-
Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from dose-response curves.
ATP Production Assay
-
Cell Culture Conditions: To assess the specific effect on OXPHOS, cells are often cultured in a galactose-containing medium, which forces them to rely on mitochondrial respiration for ATP production.[2]
-
Procedure: Cells are treated with the test compounds for a defined period (e.g., 24 hours). Subsequently, intracellular ATP levels are measured using a luciferin/luciferase-based assay, such as the CellTiter-Glo Luminescent Cell Viability Assay.
-
Data Analysis: Luminescence is measured, and the IC50 for ATP depletion is determined by plotting ATP levels against compound concentration.
Carbonic Anhydrase Inhibition Assay
-
Enzyme Source: Recombinant human carbonic anhydrase isozymes (e.g., hCA I, II, IX) are used.
-
Procedure: The assay measures the esterase activity of the CA enzyme using a chromogenic substrate. The rate of substrate hydrolysis is monitored spectrophotometrically in the presence and absence of inhibitors.
-
Data Analysis: Inhibition constants (Ki) are calculated by fitting the data to appropriate enzyme inhibition models.
In Vivo Tumor Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with human cancer cells to establish tumors.
-
Treatment: Once tumors reach a palpable size, mice are treated with the test compounds or vehicle control, typically via oral gavage or intraperitoneal injection, for a specified duration.
-
Efficacy Assessment: Tumor volume is measured regularly. At the end of the study, tumors may be excised and weighed. The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.
Caption: A typical workflow for the evaluation of novel anti-tumor compounds.
Conclusion
The benzene-1,4-disulfonamide series represents a versatile scaffold for the development of potent anti-tumor agents with diverse mechanisms of action. The new generation of OXPHOS inhibitors from this series demonstrates nanomolar potency and significant in vivo efficacy, positioning them as promising candidates for cancers reliant on aerobic metabolism.[2][3][4] Concurrently, established compounds like E7070 highlight the potential of this chemical class to target other critical cancer pathways, such as carbonic anhydrases and cell cycle regulation.[6][8] This comparative guide provides a foundation for researchers to benchmark new derivatives and further explore the therapeutic potential of the benzene-1,4-disulfonamide scaffold in oncology.
References
- 1. Benzene-1,4-disulfonamide|OXPHOS Inhibitor|RUO [benchchem.com]
- 2. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase inhibitors: aromatic sulfonamides and disulfonamides act as efficient tumor growth inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel antitumor sulfonamides targeting G1 phase of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Array-based structure and gene expression relationship study of antitumor sulfonamides including N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbonic anhydrase inhibitors: E7070, a sulfonamide anticancer agent, potently inhibits cytosolic isozymes I and II, and transmembrane, tumor-associated isozyme IX - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Oxphos-IN-1: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Given that Oxphos-IN-1 is an inhibitor of a fundamental cellular process, it should be treated as a potentially toxic substance. All handling and disposal preparation should be conducted within a certified chemical fume hood.
Personal Protective Equipment (PPE) required:
-
Gloves: Nitrile or other chemically resistant gloves. Double-gloving is recommended.
-
Eye Protection: Chemical safety goggles.
-
Lab Coat: A standard laboratory coat is required. For significant quantities or risk of splash, a chemically resistant apron over the lab coat is advised.
-
Respiratory Protection: Not typically required when handling small quantities in a fume hood. If there is a risk of aerosolization outside of a fume hood, a properly fitted respirator may be necessary. Consult your institution's EHS for guidance.
Step-by-Step Disposal Protocol for this compound
-
Waste Identification and Segregation:
-
Treat all waste contaminated with this compound as hazardous chemical waste.
-
Segregate waste into the following streams:
-
Solid Waste: Contaminated consumables such as pipette tips, tubes, gloves, and absorbent paper.
-
Liquid Waste: Unused or spent solutions containing this compound. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.
-
Sharps Waste: Needles or other sharps contaminated with this compound must be disposed of in a designated, puncture-proof sharps container labeled for chemical contamination.[1]
-
-
-
Containerization:
-
Use only approved hazardous waste containers, typically provided by your institution's EHS department.
-
Containers must be in good condition, with no leaks or cracks, and have a secure, screw-on cap.[2][3]
-
Ensure the container material is compatible with the waste. For solutions of this compound, a high-density polyethylene (HDPE) container is generally suitable.
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.
-
-
Labeling:
-
Label all waste containers clearly with a hazardous waste tag as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste".[2]
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.
-
The concentration and quantity of this compound in the container.
-
All other constituents of the waste stream (e.g., DMSO, ethanol, water) with their approximate percentages.
-
The date accumulation started and the date the container was full.
-
The name of the principal investigator and the laboratory location (building and room number).
-
-
-
Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
The SAA must be at or near the point of waste generation.[5]
-
Store containers in secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.
-
Segregate the this compound waste container from incompatible materials.
-
-
Disposal Request:
Spill Management
In the event of a spill of this compound:
-
Alert personnel in the immediate area.
-
Evacuate the area if the spill is large, volatile, or if you are unsure of the hazard.
-
If the spill is small and you are trained to handle it:
-
Don the appropriate PPE.
-
Contain the spill with absorbent pads or other suitable material.
-
Clean the area with a decontaminating solution, working from the outside in.
-
Collect all cleanup materials in a sealed bag or container and label it as hazardous waste containing this compound.
-
-
Contact your institution's EHS department to report the spill, regardless of size.
Quantitative Data for Disposal
The following table should be populated with information from the specific Safety Data Sheet for this compound.
| Parameter | Value | Units | Source (SDS Section) |
| pH (for aqueous solutions) | Data not available | ||
| Flash Point | Data not available | °C / °F | |
| Acute Toxicity (Oral LD50) | Data not available | mg/kg | |
| Environmental Hazards | Data not available | ||
| Regulatory Waste Codes | Data not available |
Experimental Protocols and Visualizations
As no specific experimental protocols involving the disposal of this compound were cited in the provided context, this section will focus on the logical workflow for its proper disposal.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
References
- 1. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. ehs.uci.edu [ehs.uci.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. ehs.stanford.edu [ehs.stanford.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
